2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVABNVGYCQZFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371620 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59643-43-5 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Introduction: A Stable and Versatile Pyrylium Cation
This compound is a valuable chemical intermediate, primarily recognized as the direct precursor to 2,6-di-tert-butyl-4-methylpyridine, a highly hindered, non-nucleophilic base. The synthesis of this pyrylium salt is a cornerstone for accessing the corresponding pyridine, which has found extensive use in organic chemistry for promoting reactions where competing nucleophilic attack by the base is undesirable.
The choice of the trifluoromethanesulfonate (triflate) counterion is critical; it imparts significant stability to the pyrylium salt, rendering it non-explosive and easier to handle compared to salts with other counterions like perchlorate (ClO₄⁻)[1]. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, grounded in the authoritative procedure developed by Anderson and Stang and published in Organic Syntheses. We will delve into the causality behind the experimental design, offering insights from a senior application scientist's perspective to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Mechanistic Rationale and Strategic Choices
The synthesis of the 2,6-di-tert-butyl-4-methylpyrylium cation is a classic example of an acid-catalyzed condensation reaction. While multiple routes exist, the Anderson and Stang method offers a robust and scalable approach with yields significantly higher than earlier preparations, which often struggled to exceed 40%[1].
The overall transformation can be understood as the construction of the C₅O⁺ core from three distinct components derived from two reagents: pivaloyl chloride ((CH₃)₃CCOCl) and tert-butyl alcohol ((CH₃)₃COH). The reaction is driven by the potent Brønsted acid, trifluoromethanesulfonic acid (CF₃SO₃H), which acts as both a catalyst and the source of the triflate counterion.
The key mechanistic steps are as follows:
-
Formation of an Acylium Ion: Pivaloyl chloride reacts with trifluoromethanesulfonic acid to generate a highly electrophilic pivaloyl acylium ion intermediate.
-
In Situ Generation of Isobutene: tert-Butyl alcohol is dehydrated by the strong acid to produce isobutene.
-
Acylation and Condensation Cascade: The reaction proceeds through a series of acylation and condensation steps involving the acylium ion and isobutene, ultimately leading to a 1,5-enedione precursor.
-
Cyclization and Aromatization: The final step involves the acid-catalyzed cyclization of the diketone intermediate, followed by dehydration to form the stable, aromatic pyrylium ring system.
The selection of trifluoromethanesulfonic acid is a deliberate choice. Its exceptional acidity facilitates the necessary dehydration and condensation steps under controlled conditions, while its non-coordinating triflate anion ensures the formation of a stable, isolable salt.
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from the validated procedure in Organic Syntheses[1]. Adherence to the described stoichiometry, conditions, and safety precautions is critical for a successful outcome.
Reagent and Equipment Setup
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 300 g | 2.5 | 4.0 |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | 46 g | 0.62 | 1.0 |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.08 | 187.5 g | 1.25 | 2.0 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ~1.9 L | - | - |
Equipment:
-
5-L three-necked, round-bottomed flask
-
Magnetic stirrer and large stir bar
-
Heating mantle
-
Thermometer
-
125-mL pressure-equalizing dropping funnel
-
Two dry ice condensers
-
Oil-filled bubblers and traps with 1 N NaOH
-
Medium-porosity fritted-glass filter funnel
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Apparatus Assembly: Assemble the 5-L three-necked flask with the magnetic stirrer, dropping funnel, and thermometer. Fit the two side necks with dry ice condensers vented through sodium hydroxide traps. This setup is crucial for managing the evolution of HCl gas produced during the reaction. Purge the entire apparatus with dry nitrogen.
-
Charging Reagents: To the flask, add pivaloyl chloride (300 g, 2.5 mol) and anhydrous tert-butyl alcohol (46 g, 0.62 mol)[1].
-
Initial Heating: Charge the condensers with a dry ice/isopropyl alcohol slurry. Begin stirring and warm the reaction mixture to 85°C using the heating mantle. Once this temperature is reached, discontinue heating but leave the mantle in place.
-
Addition of Triflic Acid: With continued stirring, add trifluoromethanesulfonic acid (187.5 g, 1.25 mol) through the dropping funnel over a period of 2–3 minutes. The addition is exothermic and will cause the temperature to rise.
-
Reaction Drive: After the addition is complete, use the heating mantle to maintain the reaction temperature between 95–105°C for 10 minutes. This ensures the reaction proceeds to completion.
-
Cooling: Remove the heating mantle and allow the brown reaction mixture to cool spontaneously to approximately 50°C. Subsequently, cool the flask to -10°C using a dry ice/isopropyl alcohol bath.
-
Precipitation: While the mixture is at -10°C, add 1 L of cold diethyl ether. A precipitate will form immediately. The ether acts as an anti-solvent, causing the ionic pyrylium salt to crash out of the less polar solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a medium-porosity fritted-glass funnel. Wash the collected solid with three 300-mL portions of diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Air-dry the product on the filter funnel. The resulting light tan solid is this compound. The expected yield is 118–137 g (53–62%), with a melting point of 153–164°C[1].
Safety and Handling Considerations
-
Pivaloyl Chloride: This substance is corrosive and lachrymatory. It is very toxic if inhaled, ingested, or absorbed through the skin, and it reacts with water[2][3]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoromethanesulfonic Acid: A very strong, corrosive acid. It can cause severe burns upon contact. Use extreme caution and wear appropriate acid-resistant gloves and face protection. The addition step is exothermic and should be performed carefully as described[4].
-
HCl Gas Evolution: The reaction generates hydrogen chloride gas. The use of dry ice condensers and a base trap (e.g., NaOH solution) is mandatory to neutralize the corrosive and toxic fumes.
-
Exothermic Reaction: The addition of triflic acid is highly exothermic. Monitor the temperature closely and ensure the reaction does not exceed the specified range to prevent uncontrolled side reactions.
Conclusion
The described protocol provides a reliable and scalable method for synthesizing this compound. By understanding the mechanistic rationale behind the choice of reagents and conditions, researchers can confidently execute this procedure. The resulting pyrylium salt is a stable, solid material that serves as a critical precursor for the synthesis of the sterically hindered base, 2,6-di-tert-butyl-4-methylpyridine, and as a versatile electrophilic agent in its own right[5]. The use of the triflate counterion ensures enhanced safety and stability over older formulations, making this a preferred method in modern organic synthesis.
References
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Organic Syntheses Procedure, (1981), 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE, Coll. Vol. 6, p.391; Vol. 58, p.43. [Link]
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Organic Syntheses Procedure, (1979), 2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE, Coll. Vol. 6, p.1010; Vol. 59, p.207. [Link]
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Balaban, A. T. (2018). On pyrylium cations, molecular graphs, topological indices for QSAR, and various other structural problems. ResearchGate. [Link]
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Wikipedia. Pyrylium. [Link]
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Balaban, A. T. (1977). IMPROVED SYNTHESIS 0 F 2,6-D I -2-BUTYL- LMETHYLPY RYLIUM. CHLOROSTANNATE AND PERCHLORATE AND OF. 2,6-DI-~-BUTYL-4-METHYLPYRIDINE. Organic Preparations and Procedures International, 9(3), 125-130. [Link]
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Badea, F., et al. (2003). Synthesis of Pyrylium Salts with Various Anions. ResearchGate. [Link]
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ResearchGate. (2014). Example of pyrylium salt synthesis. [Link]
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D'Silva, C., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. [Link]
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Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]
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Katritzky, A. R., et al. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Organic Syntheses Procedure, (2023), Synthesis of Bench-Stable 2-Halopyridinium Ketene Hemiaminals. Vol. 100, p.290. [Link]
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Stang, P. J., & Anderson, A. G. (1976). A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. The Journal of Organic Chemistry, 41(18), 3034-3036. [Link]
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Ataman Kimya. PIVALOYL CHLORIDE. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62493, Pivaloyl chloride. [Link]
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physicochemical properties of 2,6-Di-tert-butyl-4-methylpyrylium triflate
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-4-methylpyrylium triflate
Introduction
Pyrylium salts are a class of six-membered heterocyclic compounds containing a positively charged, trivalent oxygen atom within an aromatic ring.[1] This cationic nature and aromatic stabilization render them unique reactivity, making them valuable intermediates in organic synthesis.[2] Among these, 2,6-Di-tert-butyl-4-methylpyrylium triflate stands out due to the significant steric hindrance provided by the two tert-butyl groups at the 2 and 6 positions. This steric shielding profoundly influences its reactivity, particularly its role as a precursor to the widely used non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[3] The trifluoromethanesulfonate (triflate) counter-anion is a key feature, as it is non-nucleophilic and non-explosive, offering a safer alternative to other counter-ions like perchlorate.[4][5]
This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic signature, chemical stability, and core reactivity, supported by established experimental protocols.
Core Physicochemical Properties
The fundamental properties of 2,6-Di-tert-butyl-4-methylpyrylium triflate are summarized below. Its ionic nature dictates its high melting point and solubility characteristics.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange crystalline powder. | [6] |
| Molecular Formula | C₁₅H₂₃F₃O₄S | [6][7] |
| Molecular Weight | 356.4 g/mol | [6][7] |
| Melting Point | 153–164 °C (crude); 170–173 °C (purified) | [4][6] |
| CAS Number | 59643-43-5 | [6][7] |
| Solubility | Insoluble in non-polar organic solvents like diethyl ether and toluene. | [2] |
Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium triflate
The most efficient and widely cited synthesis of this pyrylium salt is a variation of the Balaban-Nenitzescu-Praill synthesis.[1] The procedure, detailed in Organic Syntheses, involves the acid-catalyzed condensation of pivaloyl chloride and tert-butyl alcohol.[4] The trifluoromethanesulfonic acid serves as both the catalyst and the source of the triflate counter-ion.
The bulky tert-butyl groups are crucial; their introduction directs the cyclization to form the sterically hindered pyrylium ring. The insolubility of the resulting salt in diethyl ether facilitates its isolation and purification from the reaction mixture.[2]
Caption: Reactivity pathways of the pyrylium cation with common nucleophiles.
-
Reaction with Ammonia (Formation of DTBMP): The most significant reaction of this pyrylium salt is its conversion to 2,6-di-tert-butyl-4-methylpyridine (DTBMP). [4]Treatment with ammonium hydroxide results in the nucleophilic attack of ammonia at an α-position, followed by ring-opening and subsequent recyclization with elimination of water to form the stable pyridine ring. This reaction is highly efficient and provides a convenient route to a valuable sterically hindered base. [3]
-
Reaction with Hydroxide: In the presence of hydroxide bases, the pyrylium ring is opened. [1]The nucleophilic attack of OH⁻ at the C2 position forms an unstable pseudobase that rapidly undergoes ring-opening to yield a stable 1,5-enedione derivative. [1]
Applications
The primary utility of 2,6-Di-tert-butyl-4-methylpyrylium triflate is as a stable, safe, and easily handled precursor for the synthesis of DTBMP. [3][4]DTBMP is a non-nucleophilic base widely used in organic synthesis to scavenge protons in reactions where a nucleophilic base would interfere, such as in the preparation of reactive triflates or in certain polymerization reactions. [4] Beyond this, the compound serves as a powerful electrophile and has applications in photochemical studies, materials science for the synthesis of polymers, and in electrochemistry. [6]
Protocol: Conversion to 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
Adapted from Anderson, A. G.; Stang, P. J. Org. Synth. 1981, 60, 34. [4]
-
Preparation: In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 119–128 g (0.33–0.36 mol) of crude 2,6-di-tert-butyl-4-methylpyrylium triflate and 2 L of 95% ethanol.
-
Cooling: Cool the resulting slurry to -60°C with an isopropyl alcohol-dry-ice bath.
-
Ammonia Addition: To the stirred, cold slurry, add 1 L of concentrated ammonium hydroxide (also pre-cooled to -60°C) in one portion.
-
Reaction: Hold the yellow reaction mixture at -60°C for 30 minutes, then allow it to warm to -40°C and maintain this temperature for 2 hours.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Pour the mixture into 6 L of water and extract with four 500-mL portions of pentane.
-
Purification: Wash the combined pentane extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield DTBMP.
References
-
Wikipedia. Pyrylium. [Link]
-
Anderson, A. G.; Stang, P. J. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses1981 , 60, 34. [Link]
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Heidarizadeh, F.; Abadast, F. Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry2011 , 27(4), 1421-1436. [Link]
-
Balaban, A. T.; Mateescu, G. D.; Elian, M. Infra-red absorption spectra of pyrylium salts. Tetrahedron1962 , 18(9), 1083-1094. [Link]
-
Li, Y.; et al. Pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Science2021 , 12, 2744-2755. [Link]
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ResearchGate. Different situations to pyrylium salts attack. [Link]
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Balaban, A. T. IMPROVED SYNTHESIS OF 2,6-DI-t-BUTYL-4-METHYLPYRYLIUM CHLOROSTANNATE AND PERCHLORATE AND OF 2,6-DI-t-BUTYL-4-METHYLPYRIDINE. Organic Preparations and Procedures International1977 , 9(3), 125-130. [Link]
-
Katritzky, A. R.; Jones, R. A. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society1959 , 3674-3678. [Link]
-
PubChem. 2,6-DI-Tert-butyl-4-methyl-pyranylium, trifluoro-methanesulfonate. [Link]
-
Anderson, A. G.; Stang, P. J. A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. The Journal of Organic Chemistry1976 , 41(20), 3364-3365. [Link]
-
ResearchGate. 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). [Link]
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Introduction: A Pivotal Intermediate in Cardiovascular Drug Development
An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties and Applications in Pharmaceutical Synthesis
Disclaimer: The initial request specified CAS number 59643-43-5. However, publicly available scientific data for this CAS number is limited. In contrast, extensive information is available for CAS number 73963-42-5, identified as 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, a compound with significant applications in the pharmaceutical industry. This guide will focus on the latter, assuming a potential typographical error in the initial request.
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound of significant interest to the pharmaceutical industry.[1] Its primary and most critical application lies in its role as a key intermediate in the synthesis of Cilostazol.[1][2][3] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication, a condition caused by peripheral vascular disease.[2] The compound also exhibits antithrombotic, vasodilatory, and cardiotonic properties.[2] This guide provides a comprehensive technical overview of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, detailing its chemical and physical properties, synthesis methodologies, and its crucial role in the manufacturing of Cilostazol.
Molecular Identity and Physicochemical Properties
The unambiguous identification and characterization of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are fundamental to its application in pharmaceutical manufacturing.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 73963-42-5 | [4] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [2][3][4] |
| Molecular Weight | 242.75 g/mol | [2][3][4] |
| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [4] |
| Appearance | White solid | [2][5] |
| Melting Point | 49-52°C | [2][5] |
| Boiling Point | 425.2±24.0 °C (Predicted) | [5] |
| Density | 1.29±0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |
| pKa | 1.23±0.10 (Predicted) | [2][5] |
The presence of the chlorobutyl group is a key structural feature, rendering the molecule susceptible to nucleophilic substitution reactions, which is pivotal for its role as a synthetic precursor.[2]
Role in the Synthesis of Cilostazol: A Mechanistic Overview
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole serves as a critical building block in the multi-step synthesis of Cilostazol. The chlorobutyl side chain provides a reactive site for the alkylation of a hydroxyl group on a quinolinone core, forming the final ether linkage in the Cilostazol molecule.
Below is a conceptual workflow illustrating the synthetic utility of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Caption: Synthetic pathway from 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole to Cilostazol.
Experimental Protocols: Synthesis and Purification
The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a well-documented process, typically involving the reaction of an N-substituted amide with a chlorinating agent followed by cyclization with an azide.
Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
This protocol is based on established synthetic routes.[2][6][7]
Step 1: Amide Formation
-
5-Chlorovaleric acid is reacted with cyclohexylamine in the presence of a coupling agent or via an acid chloride intermediate to form N-cyclohexyl-5-chloropentanamide.
Step 2: Imidoyl Chloride Formation
-
N-cyclohexyl-5-chloropentanamide is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), in an inert solvent like toluene. This reaction converts the amide into the corresponding imidoyl chloride.
Step 3: Tetrazole Ring Formation
-
An azide source, such as trimethylsilyl azide (TMS-N₃) or sodium azide, is added to the reaction mixture.[6] The imidoyl chloride undergoes a [3+2] cycloaddition with the azide to form the tetrazole ring.
Step 4: Work-up and Purification
-
The reaction is quenched with water, and the organic layer is separated, washed, and dried.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Analytical Methodology: Ensuring Purity for Pharmaceutical Applications
The purity of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is critical for its use in the synthesis of an Active Pharmaceutical Ingredient (API) like Cilostazol. The presence of impurities can affect the yield and purity of the final drug product and may have safety implications.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this intermediate. A validated HPLC method can also be used to detect and quantify any potential genotoxic impurities.[8]
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Safety and Handling
As a laboratory chemical, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole should be handled with appropriate safety precautions.
-
Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
-
Handling: Wash skin thoroughly after handling. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a vital chemical intermediate with a well-defined and critical role in the pharmaceutical industry, particularly in the synthesis of the cardiovascular drug Cilostazol.[1][2][3] Its specific chemical properties, particularly the reactive chlorobutyl group, are leveraged in the construction of the final drug molecule. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and safety of the resulting API. As research and development in cardiovascular medicine continue, the demand for high-purity intermediates like 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is likely to remain strong.
References
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Anhao Pharma. (n.d.). 2,6-二-叔-丁基-4-甲基吡喃洋三氟甲烷磺酸盐. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, March 6). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Retrieved from [Link]
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PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
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PrepChem.com. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]
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Axsyn. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-1-cyclohexyl-. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)-. Retrieved from [Link]
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Sayan Pharma. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1,2,3,4-tetrazole. Retrieved from [Link]
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A Technical Guide to the Mechanism of Pyrylium Salt Photocatalysts
Abstract
Pyrylium salts have emerged as a dominant class of organic photoredox catalysts, distinguished by their exceptional excited-state oxidizing power and operational simplicity.[1][2] This guide provides an in-depth examination of the core mechanisms governing their catalytic activity. We will dissect the photophysical and electrochemical properties that underpin their function, detailing the predominant reductive quenching cycle. Furthermore, this document serves as a practical resource for researchers, offering validated, step-by-step protocols for key experimental techniques—including cyclic voltammetry, fluorescence spectroscopy, and Stern-Volmer analysis—that are essential for characterizing these powerful catalysts and elucidating their reaction mechanisms.
Introduction to Pyrylium Salts in Photocatalysis
For decades, photoredox catalysis has been dominated by transition-metal complexes, primarily those of iridium and ruthenium. While effective, these catalysts often face challenges related to cost, toxicity, and environmental impact. The field has recently seen a paradigm shift towards the use of purely organic catalysts, with pyrylium salts at the forefront.[3]
A pyrylium salt is a six-membered aromatic heterocycle containing a positively charged oxygen atom.[1] This inherent cationic nature and aromatic stability bestow upon them unique electronic properties. When substituted with aryl groups at the 2, 4, and 6 positions, these compounds exhibit intense absorption in the visible light spectrum, a prerequisite for a successful photocatalyst.[4]
The primary advantages of pyrylium salts include:
-
Exceptional Oxidizing Power: Their excited states can reach oxidation potentials exceeding +2.5 V vs. SCE, enabling the oxidation of substrates inaccessible to many traditional catalysts.[5]
-
Metal-Free: They circumvent the economic and environmental concerns associated with heavy metals.
-
Tunability: Their photophysical and electrochemical properties can be rationally tuned through synthetic modification of their aryl substituents, allowing for the design of "designer photocatalysts" for specific applications.[3][6]
-
Robustness: Many pyrylium catalysts are stable and do not suffer from the photobleaching that can plague other organic dyes.[5]
The Core Mechanism of Action
The power of a pyrylium photocatalyst lies in its ability to convert light energy into chemical potential, facilitating single-electron transfer (SET) processes that would otherwise be thermodynamically prohibitive.
Photophysics: From Ground State to Excitation
The process begins when the ground-state pyrylium cation (Py⁺) absorbs a photon of visible light (hν). This absorption promotes an electron to a higher energy orbital, generating a short-lived, high-energy singlet excited state (¹Py⁺*).
Py⁺ + hν → ¹Py⁺ *
This excited state is the key reactive species in the catalytic cycle. It is simultaneously a stronger oxidant and a stronger reductant than the ground state. The energy of this state (E₀,₀) is a critical parameter, as it directly influences the excited-state redox potentials.[7]
The Dominant Catalytic Cycle: Reductive Quenching
For the vast majority of reactions involving pyrylium salts, the catalytic cycle proceeds through a reductive quenching pathway. This term can be confusing; it means the excited catalyst is reduced during the quenching step, and therefore acts as an oxidant toward the substrate.
-
Single-Electron Transfer (SET): The highly oxidizing excited state, ¹Py⁺*, interacts with an electron-rich substrate (S). The catalyst accepts a single electron from the substrate, resulting in the formation of a pyrylium radical (Py•) and a substrate radical cation (S•⁺).[8]
¹Py⁺ + S → Py• + S•⁺*
-
Substrate Reaction: The highly reactive substrate radical cation (S•⁺) then undergoes the desired chemical transformation, such as C-C bond formation, cyclization, or fragmentation, to form a product radical cation (P•⁺).[9][10]
S•⁺ → P•⁺
-
Catalyst Regeneration: The pyrylium radical (Py•) is a potent reducing agent. To complete the catalytic cycle, it donates its excess electron to an appropriate acceptor (A), regenerating the ground-state catalyst (Py⁺) and forming a reduced acceptor (A•⁻). The acceptor is often another substrate molecule or an additive in the reaction.
Py• + P•⁺ → Py⁺ + Product
This cycle can now repeat upon absorption of another photon, highlighting the catalytic nature of the process.
Alternative Pathways: Oxidative Quenching and Energy Transfer
While reductive quenching is dominant, two other mechanisms are theoretically possible:
-
Oxidative Quenching: In this scenario, the excited catalyst donates an electron to a substrate, oxidizing the catalyst and reducing the substrate. This is rare for pyrylium salts due to their already electron-deficient nature, which makes them poor electron donors even in the excited state.
-
Energy Transfer: The excited catalyst can transfer its energy directly to a substrate without an electron transfer, promoting the substrate to its own excited state. Some pyrylium salts have been shown to operate via both electron and energy transfer modes, expanding their synthetic utility.[11]
The Power of Pyryliums: Redox Potentials
The feasibility of a photoredox-catalyzed reaction is governed by thermodynamics. The excited-state reduction potential (*E_red_) of the catalyst must be sufficiently positive to oxidize the substrate. This potential can be calculated using the Rehm-Weller equation:[7]
E_red_ (¹Py⁺/Py•) = E_red_ (Py⁺/Py•) + E₀,₀
Where:
-
E_red_ (Py⁺/Py•) is the ground-state reduction potential.
-
E₀,₀ is the 0-0 excitation energy (energy of the lowest energy transition).
The high positive ground-state potential of pyrylium salts combined with their significant excitation energy results in exceptionally high excited-state reduction potentials, making them super-oxidants.
Table 1: Photophysical and Electrochemical Properties of Representative Pyrylium Photocatalysts
| Catalyst Name | Abbreviation | λ_abs_ (nm) | λ_em_ (nm) | E₀,₀ (eV) [a] | E_red_ (V vs SCE) [b] | *E_red_ (V vs SCE) [c] |
|---|---|---|---|---|---|---|
| 2,4,6-Triphenylpyrylium | TPT | 410 | 465 | 2.84 | -0.28 | +2.56 |
| 4-Mesityl-2,6-diphenylpyrylium | MDPT | 415 | 470 | 2.80 | -0.18 | +2.62[5] |
| 4-Mesityl-2,6-di-p-tolylpyrylium | MD(p-tolyl)PT | 430 | 485 | 2.72 | -0.45 | +2.27[5] |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium | TMPT | 475 | 510 | 2.54 | -0.52 | +2.02 |
[a] Estimated from the intersection of normalized absorption and emission spectra.[3] [b] Ground-state reduction potential determined by cyclic voltammetry. [c] Calculated excited-state reduction potential using the Rehm-Weller equation.
Experimental Characterization of the Mechanism
To rigorously define the mechanism of a pyrylium-catalyzed reaction, a combination of electrochemical and photophysical experiments is required. These protocols form a self-validating system to confirm the proposed catalytic cycle.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Causality: CV is the essential technique for measuring the ground-state redox potentials of the catalyst and substrates.[12] This data is crucial for assessing the thermodynamic feasibility of the proposed SET steps. For example, for reductive quenching, the substrate's oxidation potential must be less positive than the catalyst's excited-state reduction potential.
Protocol: Determining Ground-State Reduction Potential of a Pyrylium Salt
-
Preparation: Prepare a ~1 mM solution of the pyrylium salt in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in anhydrous, degassed acetonitrile).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.[12]
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[13] Maintain a blanket of inert gas over the solution during the experiment.
-
Measurement: Scan the potential from a value where no reaction occurs (e.g., +0.2 V) towards a negative potential until the reduction peak for Py⁺ → Py• is observed, and then reverse the scan. A typical scan rate is 100 mV/s.[13]
-
Internal Standard: After the initial measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again.
-
Analysis: The reduction potential (E_red_) is calculated as the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials (E_pc_ and E_pa_). Report this value relative to the internal standard (e.g., vs. Fc/Fc⁺) and convert to a standard reference like SCE if necessary.
Photophysical Analysis: UV-Vis and Fluorescence Spectroscopy
Causality: These techniques are used to determine the light absorption and emission properties of the photocatalyst, which are essential for calculating the excited-state energy (E₀,₀).[14] This value is the cornerstone for calculating the excited-state redox potentials.
Protocol: Determining Absorption, Emission, and E₀,₀
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the pyrylium salt in a spectroscopic-grade solvent (e.g., acetonitrile).
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_).
-
Fluorescence Emission: Using a fluorometer, excite the sample at its λ_abs_ and record the emission spectrum to find the wavelength of maximum emission (λ_em_).[14]
-
Data Normalization: Normalize both the absorption and emission spectra to a maximum intensity of 1.0.
-
E₀,₀ Calculation: Plot both normalized spectra on the same graph (wavelength vs. intensity). The intersection point of the absorption and emission spectra provides an excellent estimate of the 0-0 transition energy. Convert this wavelength (λ_int_) to energy in eV using the equation: E₀,₀ (eV) = 1240 / λ_int_ (nm) .[7]
Mechanistic Elucidation: Stern-Volmer Analysis
Causality: This is a powerful kinetic experiment that proves a direct interaction between the excited photocatalyst and a quencher (i.e., the substrate).[15][16] It measures the decrease in the catalyst's fluorescence intensity as the concentration of the quencher increases. A linear relationship confirms that the substrate is indeed deactivating the excited state, strongly supporting a quenching mechanism.[17]
Protocol: Stern-Volmer Fluorescence Quenching Experiment
-
Stock Solutions: Prepare a stock solution of the pyrylium photocatalyst (~10⁻⁵ M) and a stock solution of the quencher (substrate) at a much higher concentration (e.g., 0.1 M) in a degassed, spectroscopic-grade solvent.
-
Sample Series: Prepare a series of samples in cuvettes, each with the same constant concentration of the photocatalyst but with systematically increasing concentrations of the quencher (e.g., 0 mM, 2 mM, 4 mM, 6 mM, 8 mM, 10 mM).[16] Ensure all solutions are thoroughly deoxygenated.
-
Fluorescence Measurement: Measure the fluorescence emission intensity of each sample, exciting at the catalyst's λ_abs_ and monitoring at its λ_em_. Record the intensity (I) for each quencher concentration. The intensity of the sample with no quencher is I₀.[18]
-
Data Analysis: Plot I₀/I versus the quencher concentration [Q].
-
Interpretation: According to the Stern-Volmer equation (I₀/I = 1 + K_sv_[Q] ), a linear plot indicates a single, dominant quenching mechanism (dynamic or static).[17] The slope of this line is the Stern-Volmer constant (K_sv_), which indicates the efficiency of the quenching process. If the substrate quenches but other reactants do not, it provides strong evidence for the proposed first step of the catalytic cycle.[19]
Visualizing the Catalytic Cycle
Diagrams are essential for conceptualizing the complex series of events in a photocatalytic reaction. The following diagram, generated using DOT language, illustrates the reductive quenching mechanism.
Caption: General mechanism for a pyrylium-catalyzed reaction via a reductive quenching cycle.
Conclusion and Outlook
Pyrylium salt photocatalysts have proven to be more than just metal-free alternatives; their unique and potent oxidizing capabilities have opened doors to new chemical reactivity.[9][20] Understanding their core mechanism, which is overwhelmingly dominated by a reductive quenching cycle, is paramount for both rational reaction design and the development of next-generation catalysts. The structure-property relationships are well-defined, allowing scientists to tune redox potentials with remarkable precision by modifying the catalyst's structure.[3] The experimental workflows detailed in this guide—CV, spectroscopy, and Stern-Volmer analysis—provide the necessary tools for researchers to confidently probe and validate these mechanisms in their own work. The future of the field will likely focus on expanding the scope of pyrylium-catalyzed reactions, developing asymmetric variants, and applying these powerful catalysts to solve increasingly complex challenges in drug development and materials science.
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The Advent of Bulky Pyrylium Salts: A Technical Guide to their Discovery, History, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and historical development of sterically hindered pyrylium salts, a class of organic compounds whose unique properties have carved a significant niche in modern synthetic chemistry. Moving beyond the foundational discovery of pyrylium salts, we delve into the deliberate introduction of steric bulk and its profound impact on reactivity, stability, and utility. This guide provides a historical narrative, detailed synthetic protocols for key examples, and an exploration of their applications, particularly as precursors to highly hindered pyridinium salts and other valuable organic molecules.
Introduction: The Genesis of Pyrylium Salt Chemistry
Pyrylium salts, six-membered heterocyclic cations containing a positively charged oxygen atom, have been a subject of fascination for over a century.[1] Their journey began in 1911 when Baeyer first reported the synthesis of a pyrylium salt with a perchlorate counterion. However, for nearly half a century, these reactive species remained largely a curiosity. It wasn't until the 1960s that the synthetic potential of pyrylium salts was fully appreciated, primarily as versatile precursors for a wide array of other heterocyclic compounds.[1] Their high reactivity towards nucleophiles allows for the convenient synthesis of pyridines, phosphinines, pyridinium salts, and more, establishing pyrylium salt chemistry as a cornerstone of heterocyclic synthesis.[1]
The Rise of Steric Hindrance: A Deliberate Design Element
The evolution of pyrylium salt chemistry took a significant turn with the intentional introduction of sterically demanding substituents. This was not merely a synthetic challenge but a strategic move to modulate the reactivity and stability of the pyrylium ring. The introduction of bulky groups, such as tert-butyl and mesityl moieties, at the 2, 4, and 6-positions of the pyrylium ring brought forth a new class of "sterically hindered" or "sterically constrained" pyrylium salts.
A pivotal moment in this area was the work of A. R. Katritzky and his group, who systematically investigated the synthesis and reactions of these sterically encumbered molecules.[2] Their research demonstrated that steric hindrance could be a powerful tool to control the outcome of reactions, leading to the development of novel synthetic methodologies.
The primary motivations for introducing steric bulk were:
-
Enhanced Stability: The bulky substituents shield the reactive pyrylium ring from nucleophilic attack, increasing the kinetic stability of the salt.
-
Selective Reactivity: The steric hindrance can direct nucleophilic attack to less hindered positions or prevent certain reactions altogether, allowing for greater control in complex syntheses.
-
Precursors to Hindered Bases: Sterically hindered pyrylium salts are invaluable precursors to highly hindered, non-nucleophilic bases, such as 2,6-di-tert-butyl-4-methylpyridine, which have found widespread use in organic synthesis.[3]
Synthesis of Sterically Hindered Pyrylium Salts: Overcoming Steric Challenges
The synthesis of pyrylium salts with demanding substitution patterns required the development of robust and efficient synthetic protocols.[2] While general methods for pyrylium salt synthesis exist, the introduction of bulky groups often necessitates modified conditions to overcome the inherent steric repulsion.
General Synthetic Approaches
Several common strategies are employed for the synthesis of 2,4,6-triarylpyrylium salts, which can be adapted for sterically hindered analogues:
-
From Chalcones and Ketones: The reaction of a chalcone with a ketone in the presence of a strong acid is a classical approach.[4]
-
1,5-Diketone Cyclization: The cyclization of a 1,5-diketone, often synthesized from a benzaldehyde and two equivalents of an acetophenone derivative, provides a reliable route.[1]
-
One-Pot Condensation: A highly efficient method involves the one-pot condensation of a benzaldehyde and two equivalents of an acetophenone with BF₃·OEt₂.[1]
Case Study: Synthesis of 2,6-Di-tert-butyl-4-phenylpyrylium Salts
The synthesis of pyrylium cations with the exceptionally bulky tert-butyl groups at the 2 and 6 positions presents a significant synthetic hurdle. The work by Katritzky and Thind provides a detailed investigation into this challenge.[2]
This protocol is adapted from the principles outlined in the literature for the synthesis of sterically demanding pyrylium salts.
Materials:
-
Pivaloyl chloride
-
Styrene
-
Aluminum chloride (anhydrous)
-
Perchloric acid (70%)
-
Acetic anhydride
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Acylation of Styrene: A solution of pivaloyl chloride in dichloromethane is added dropwise to a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C. Styrene is then added slowly, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
Cyclization and Salt Formation: The solvent is removed under reduced pressure to yield the crude 1,5-diketone. This intermediate is then dissolved in acetic anhydride, and a few drops of 70% perchloric acid are added cautiously with cooling. The mixture is stirred at room temperature, and the pyrylium salt precipitates.
-
Purification: The precipitated 2,6-di-tert-butyl-4-phenylpyrylium perchlorate is collected by filtration, washed with cold diethyl ether, and can be recrystallized from a suitable solvent like acetic acid to afford the pure product.
Causality Behind Experimental Choices:
-
The use of a strong Lewis acid like aluminum chloride is crucial for the initial Friedel-Crafts acylation.
-
The low-temperature conditions during the acylation step are necessary to control the exothermic reaction and prevent side reactions.
-
Perchloric acid in acetic anhydride is a powerful dehydrating and cyclizing agent, facilitating the formation of the pyrylium ring from the 1,5-diketone intermediate. The choice of perchlorate as the anion often leads to crystalline and easily isolable salts.
Characterization of Sterically Hindered Pyrylium Salts
The structure and purity of sterically hindered pyrylium salts are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations for 2,6-Di-tert-butyl-4-phenylpyrylium Cation |
| ¹H NMR | - A sharp singlet for the tert-butyl protons. - Aromatic protons of the phenyl group will appear as a multiplet. - The protons on the pyrylium ring will be deshielded and appear at a characteristic downfield shift. |
| ¹³C NMR | - Characteristic signals for the quaternary carbons of the tert-butyl groups. - Resonances for the carbons of the phenyl ring. - Deshielded signals for the carbons of the pyrylium ring, with the α-carbons (C2 and C6) being particularly downfield due to the positive charge on the oxygen atom. |
| FT-IR | - Characteristic C=C and C-O stretching vibrations of the pyrylium ring. - Vibrations associated with the substituents (e.g., C-H stretches of the tert-butyl groups). |
| Mass Spectrometry | - The molecular ion peak corresponding to the cationic portion of the salt. |
Unique Reactivity and Applications
The steric bulk in these pyrylium salts leads to fascinating and synthetically useful reactivity patterns.
Resistance to Nucleophilic Attack
One of the most significant consequences of steric hindrance is the decreased reactivity towards nucleophiles. For instance, the 2,6-di-tert-butyl-4-phenylpyrylium cation resists nucleophilic attack at the 2- and 6-positions, which are typically the most electrophilic sites in less hindered pyrylium salts.[2] This property makes them more stable and easier to handle.
Precursors to Sterically Hindered Pyridines and Pyridinium Salts
A primary application of sterically hindered pyrylium salts is their conversion into the corresponding pyridines and pyridinium salts. This transformation, often referred to as the Katritzky reaction, involves the reaction of the pyrylium salt with a primary amine.[5]
Caption: General workflow for the synthesis of a sterically hindered pyridinium salt.
This reaction provides access to a wide range of N-substituted pyridinium salts with bulky substituents, which can serve as valuable intermediates or as catalysts in their own right. The resulting pyridinium salts often exhibit high stability due to the steric protection around the nitrogen atom.
Conclusion
The deliberate introduction of steric hindrance into the pyrylium salt framework marked a significant advancement in heterocyclic chemistry. This design strategy not only enhanced the stability of these reactive cations but also provided a powerful tool for controlling their reactivity. The pioneering work on the synthesis and reactions of sterically hindered pyrylium salts has paved the way for their use as robust synthetic intermediates, most notably in the preparation of highly hindered pyridinium salts and non-nucleophilic bases. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the principles established in the study of sterically hindered pyrylium salts will undoubtedly inspire further innovation.
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Katritzky, A. R., & Thind, S. S. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1895-1900. [Link]
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Sambiagio, C., Ferrari, M., van Beurden, K., della Ca', N., van Schijndel, J., & Noël, T. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(5), 1793–1798. [Link]
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Spectroscopic Profile of 2,6-Di-tert-butyl-4-methylpyrylium Triflate: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Di-tert-butyl-4-methylpyrylium triflate, a sterically hindered pyrylium salt of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize advanced chemical intermediates. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering not just the data, but also the underlying scientific principles and experimental considerations.
Introduction: The Significance of a Sterically Hindered Pyrylium Salt
2,6-Di-tert-butyl-4-methylpyrylium triflate is a versatile organic salt characterized by a positively charged, aromatic pyrylium ring. The bulky tert-butyl groups at the 2 and 6 positions impart significant steric hindrance, which in turn governs its reactivity. This steric shielding makes the corresponding pyridine, formed upon reaction with ammonia, a highly selective, non-nucleophilic base. The pyrylium salt itself is a valuable precursor in the synthesis of various heterocyclic compounds and serves as a powerful electrophile.[1] A thorough understanding of its spectroscopic signature is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2,6-Di-tert-butyl-4-methylpyrylium triflate in solution. The symmetry of the cation is a key feature that simplifies its NMR spectra.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is provided below:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,6-Di-tert-butyl-4-methylpyrylium triflate.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ ((CD₃)₂SO) or acetonitrile-d₃ (CD₃CN), in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble to obtain a high-resolution spectrum.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Employ a standard pulse sequence (e.g., a 30° or 90° pulse).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., (CD₃)₂SO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Data and Interpretation
The ¹H NMR spectrum of 2,6-Di-tert-butyl-4-methylpyrylium triflate is characterized by its simplicity, which is a direct consequence of the molecule's C₂ᵥ symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | Singlet | 2H | H-3, H-5 (pyrylium ring protons) |
| 2.72 | Singlet | 3H | -CH₃ (methyl group at C-4) |
| 1.45 | Singlet | 18H | -C(CH₃)₃ (tert-butyl groups at C-2, C-6) |
| (Data obtained in (CD₃)₂SO)[2] |
Interpretation:
-
Aromatic Protons (H-3, H-5): The two protons on the pyrylium ring are chemically equivalent due to the plane of symmetry passing through the oxygen atom and C-4. They appear as a single peak, a singlet, at a downfield chemical shift of 8.10 ppm.[2] This significant downfield shift is attributed to the deshielding effect of the positive charge on the aromatic pyrylium ring.
-
Methyl Protons: The three protons of the methyl group at the C-4 position are equivalent and resonate as a sharp singlet at 2.72 ppm.[2]
-
Tert-butyl Protons: The eighteen protons of the two tert-butyl groups at the C-2 and C-6 positions are also equivalent due to the molecule's symmetry. They give rise to a single, intense singlet at 1.45 ppm.[2]
Workflow for ¹H NMR Analysis
Caption: Correlation of spectroscopic data with molecular features.
Conclusion
The spectroscopic data of 2,6-Di-tert-butyl-4-methylpyrylium triflate are fully consistent with its proposed molecular structure. The ¹H NMR spectrum, in particular, provides a clear and unambiguous confirmation of the compound's identity and high degree of symmetry. While experimental IR and UV-Vis data are not as commonly reported, their predicted features, based on the known functional groups and electronic system, complement the NMR data to provide a complete spectroscopic profile. This guide serves as a valuable resource for the accurate identification and utilization of this important synthetic intermediate.
References
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Organic Syntheses, 1981 , 60, 34. DOI: 10.15227/orgsyn.060.0034. [Link]
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stability and reactivity of 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate
An In-Depth Technical Guide to the Stability and Reactivity of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Abstract
This technical guide provides a comprehensive analysis of this compound, a key intermediate in synthetic organic chemistry. The document delves into the compound's unique stability profile, characterized by the sterically hindered pyrylium core and the non-nucleophilic trifluoromethanesulfonate anion. Its reactivity is explored in detail, with a primary focus on its conversion to the valuable non-nucleophilic base, 2,6-Di-tert-butyl-4-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and an authoritative grounding in the relevant scientific literature.
Introduction to this compound
Pyrylium salts are a class of six-membered cationic heterocyclic compounds containing a positively charged oxygen atom within an aromatic ring.[1][2] This inherent positive charge and aromaticity endow them with unique chemical stability and a high susceptibility to nucleophilic attack, making them versatile reagents in organic synthesis.[1][3]
This compound is a notable member of this class. Its structure is distinguished by two key features that dictate its stability and reactivity:
-
Sterically Hindered Pyrylium Core: The presence of bulky tert-butyl groups at the 2 and 6 positions (ortho to the oxygen) provides significant steric shielding. This hindrance dramatically influences the regioselectivity of nucleophilic attacks on the ring.
-
Non-Coordinating Anion: The trifluoromethanesulfonate (triflate, TfO⁻) anion is a very weak base and a superb leaving group. Its non-nucleophilic nature ensures that it does not interfere with the reactions of the pyrylium cation, leading to cleaner transformations.
The primary utility of this specific pyrylium salt lies in its role as a direct and stable precursor to 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a widely used, sterically hindered, non-nucleophilic base in organic synthesis.[4]
Physicochemical Properties & Stability
The compound typically appears as a light tan, white, or light yellow crystalline powder.[4] Its stability is a key attribute for its storage and application. While pyrylium salts are generally unstable in neutral water due to their oxonium ion character, the steric bulk of the tert-butyl groups in this derivative offers a degree of kinetic stability against hydrolysis.[2] The triflate salt form is known to be non-explosive.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃F₃O₄S | |
| Molecular Weight | 356.40 g/mol | |
| Appearance | Light tan to White/Light orange powder/crystal | [4] |
| Melting Point | 153–164 °C (crude) | [4] |
| Purity | >97.0% |
Handling and Storage Considerations: Proper handling is crucial for maintaining the integrity of the compound and ensuring laboratory safety. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5][6] Materials to avoid include strong oxidizing agents and water.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.[5][6]
Reactivity Profile
The reactivity of this compound is dominated by the powerful electrophilicity of the pyrylium ring. The positive charge on the oxygen atom strongly polarizes the ring system, making the α (2,6) and γ (4) positions susceptible to attack by nucleophiles.[2]
The Role of Steric Hindrance
The defining feature of this molecule's reactivity is the profound steric effect of the two tert-butyl groups. While nucleophilic attack on unsubstituted pyrylium rings can occur at the C2, C4, or C6 positions, the bulky substituents in this compound effectively block the C2 and C6 positions. Consequently, nucleophilic attack is overwhelmingly directed towards the C4 position. This steric control is the cornerstone of its synthetic utility.
Reaction with Nitrogen Nucleophiles: The Path to a Hindered Base
The most significant reaction of this pyrylium salt is its conversion to the corresponding pyridine derivative upon reaction with ammonia or primary amines.[2][4] The reaction with ammonium hydroxide is a classic and efficient method to synthesize 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[4]
The mechanism proceeds via nucleophilic attack of ammonia at the C4 position of the pyrylium ring, followed by ring-opening and subsequent recyclization with elimination of water to form the stable aromatic pyridine ring.
Caption: Experimental workflow for the synthesis of DTBMP.
Conclusion
This compound is a stable, easily handled, and synthetically valuable pyrylium salt. Its reactivity is expertly controlled by the large steric shields of the tert-butyl groups, which direct nucleophilic attack specifically to the C4 position. This predictable reactivity makes it an exceptional precursor for the synthesis of 2,6-di-tert-butyl-4-methylpyridine, a non-nucleophilic base of great importance in modern organic chemistry. Understanding the interplay between its inherent stability and sterically governed reactivity allows researchers to leverage this compound for efficient and clean chemical transformations.
References
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Organic Syntheses Procedure: 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
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ACS Publications - Organic Letters: Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. [Link]
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Semantic Scholar: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo. [Link]
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R Discovery: Pyrylium Salts: Selective Reagents for the Activation of Primary Amino Groups in Organic Synthesis. [Link]
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Organic Syntheses Procedure: 2,4,6-trimethylpyrylium trifluoromethanesulfonate. [Link]
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Wikipedia: Pyrylium. [Link]
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-
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An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-methylpyrylium triflate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 2,6-Di-tert-butyl-4-methylpyrylium triflate. Given the scarcity of precise, publicly available quantitative solubility data for this specialized reagent, this document emphasizes the fundamental principles governing its solubility and provides a robust, field-proven methodology for its empirical determination.
Introduction: Understanding the Molecule
2,6-Di-tert-butyl-4-methylpyrylium triflate is a stable, crystalline organic salt.[1][2] It finds utility as a powerful electrophile and reagent in diverse areas of organic synthesis, including materials science, photochemistry, and pharmaceutical development.[1] An understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and formulation development.
The compound consists of two key components:
-
The 2,6-Di-tert-butyl-4-methylpyrylium Cation: A bulky, aromatic, and positively charged heterocyclic system. The large tert-butyl groups provide significant steric hindrance around the oxygen atom, enhancing the stability of the cation.
-
The Trifluoromethanesulfonate (Triflate) Anion (OTf⁻): A non-coordinating, highly stable anion derived from triflic acid, a superacid.[3][4] Its negative charge is extensively delocalized across the three oxygen atoms and further stabilized by the potent electron-withdrawing trifluoromethyl group.[3][4] This inherent stability makes it an excellent leaving group and a weakly coordinating anion.[3][4]
Theoretical Principles of Solubility
The solubility of an ionic compound like 2,6-Di-tert-butyl-4-methylpyrylium triflate in organic solvents is governed by the interplay of several factors, summarized by the principle "like dissolves like."[5][6]
-
Ion Solvation: For the salt to dissolve, the solvent molecules must overcome the lattice energy of the crystal by forming favorable interactions with the individual cation and anion.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dichloromethane): These solvents possess significant dipole moments, allowing them to effectively solvate the pyrylium cation through ion-dipole interactions. The bulky, sterically hindered nature of the cation, however, means that the charge is somewhat shielded. The triflate anion is also well-solvated by these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can also solvate the ions. However, pyrylium salts can be reactive towards strong nucleophiles, and while stable in neutral water, they can react with nucleophilic solvents under certain conditions.[7][8] A synthesis procedure for a related compound notes the use of 95% ethanol to create a slurry of the pyrylium salt, suggesting limited to moderate solubility.[9]
-
-
The Triflate Anion's Role: The triflate anion is considered a "weakly coordinating anion."[3] This means it has a low tendency to form tight ion pairs with the cation in solution. This property generally enhances the solubility of its salts in moderately polar organic solvents compared to salts with smaller, more coordinating anions (e.g., chloride).
-
Hydrophobicity of the Cation: The substantial hydrocarbon content from the two tert-butyl groups and the methyl group lends significant nonpolar character to the cation. This limits its solubility in highly polar solvents like water but can improve solubility in less polar organic solvents.
-
Insolubility in Nonpolar Solvents: Due to the compound's ionic nature, it is expected to be insoluble or poorly soluble in nonpolar solvents like toluene, hexane, or diethyl ether.[10] This property is often exploited for purification, where such solvents can be used to wash away non-ionic impurities.[10]
Reported and Expected Solubility Profile
Table 1: Predicted Qualitative Solubility of 2,6-Di-tert-butyl-4-methylpyrylium triflate
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Dichloromethane (DCM), Acetone, Dimethylformamide (DMF) | Soluble to Highly Soluble | Strong dipole moments effectively solvate both the cation and the large, diffuse triflate anion. Acetonitrile is often a good solvent for pyrylium salts.[11][12] |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Capable of ion-dipole interactions, but the large nonpolar groups on the cation limit extensive solvation. Used as a slurry solvent in a related synthesis.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Sparingly Soluble | Low polarity is insufficient to overcome the crystal lattice energy of the salt. Diethyl ether is used as a wash solvent, implying insolubility.[9] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature prevents effective solvation of the ions. Toluene and diethyl ether are noted as solvents in which pyrylium salts are generally insoluble.[10] |
Experimental Protocol for Solubility Determination
The absence of standardized data necessitates a reliable in-house method for determining solubility. The following gravimetric protocol is a self-validating system for generating accurate and reproducible data.
Objective: To determine the saturation solubility (in mg/mL or mol/L) of 2,6-Di-tert-butyl-4-methylpyrylium triflate in a given organic solvent at a specific temperature.
Materials:
-
2,6-Di-tert-butyl-4-methylpyrylium triflate (purity >97%)[2]
-
High-purity anhydrous organic solvents
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or vortex mixer
-
Centrifuge
-
Calibrated micropipettes
-
Small volume vials (e.g., 2 mL glass vials) with screw caps
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The excess is crucial to ensure saturation is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 1.00 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended to ensure equilibrium is reached). Continuous agitation is necessary.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. For very fine suspensions, centrifuge the vial at a moderate speed for 10-15 minutes.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 0.500 mL) using a calibrated micropipette. To ensure no solid particles are transferred, it is best practice to use a syringe fitted with a 0.2 µm filter.
-
Solvent Evaporation: Transfer the filtered aliquot to a new, pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
-
This entire process should be repeated at least three times to ensure the results are reproducible.
Workflow Visualization
Caption: Gravimetric method for solubility determination.
Conclusion
While specific quantitative solubility data for 2,6-Di-tert-butyl-4-methylpyrylium triflate is not widely published, a strong predictive understanding can be derived from its molecular structure. It is expected to be most soluble in polar aprotic solvents such as acetonitrile and dichloromethane, with limited solubility in alcohols and insolubility in nonpolar media like ethers and hydrocarbons. For applications requiring precise concentration data, the provided gravimetric protocol offers a reliable and accurate method for empirical determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to effectively utilize this versatile reagent in their work.
References
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University of Toronto. Solubility of Organic Compounds. (2023). [Link]
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Gao, C., et al. (2021). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PubMed Central. [Link]
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Wikipedia. Triflate. [Link]
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Grokipedia. Triflate. [Link]
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Ivanov, I., et al. (1987). Synthesis, Structure and Spectral Properties of Pyrylium Salts and Their Derivatives. I. 5,6-Dihydro-benzo(c)xanthylium Salts. ResearchGate. [Link]
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University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
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Wikipedia. Pyrylium. [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024). [Link]
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University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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SALTISE. Organic Chemistry: Introduction to Solubility. (2021). [Link]
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MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. [Link]
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ResearchGate. Different situations to pyrylium salts attack. [Link]
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ACS Publications. Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex. (2021). [Link]
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Oriental Journal of Chemistry. Reactions of Some Nucleophiles with Pyrylium Salts. [Link]
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PubChem. 2,6-Di-tert-butyl-4-methylphenol. [Link]
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Pyrylium Salts in Organic Chemistry: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrylium salts, six-membered cationic heterocycles containing a positively charged oxygen atom, have emerged as remarkably versatile and powerful reagents in modern organic chemistry. Their unique electronic structure, characterized by significant aromatic stabilization and potent electrophilicity, has led to a renaissance in their application, extending far beyond their initial use as simple synthetic intermediates. This guide provides an in-depth exploration of the core principles of pyrylium salt chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of their synthesis, explore the breadth of their reactivity with a focus on mechanistic understanding, and highlight their burgeoning applications in photocatalysis, medicinal chemistry, and the construction of complex molecular architectures. This document aims to be a comprehensive resource, blending foundational knowledge with cutting-edge research to empower the reader to effectively harness the synthetic potential of pyrylium salts.
Introduction: The Unique Nature of the Pyrylium Cation
Pyrylium salts are a class of organic compounds featuring a pyrylium cation, which is a six-membered aromatic ring consisting of five carbon atoms and one positively charged oxygen atom.[1] This structure confers a unique combination of stability and reactivity. While they are oxonium ions, the aromatic character afforded by the delocalization of six π-electrons over the ring makes them significantly more stable than their acyclic counterparts.[1][2] However, the high electronegativity of the oxygen atom results in a strong polarization of the ring, rendering the α (2,6) and γ (4) positions highly electrophilic and susceptible to nucleophilic attack.[3] This inherent reactivity is the cornerstone of their synthetic utility.
First discovered over a century ago, the full potential of pyrylium salts has been increasingly realized in recent decades.[4][5][6] They are no longer viewed merely as precursors for pyridines but as powerful tools for a diverse array of chemical transformations. Their excellent photophysical properties, including strong absorption and fluorescence, have also propelled them to the forefront of photocatalysis and materials science.[4][5][6] This guide will provide a detailed examination of the fundamental aspects of pyrylium salt chemistry, offering both theoretical understanding and practical insights for their application in a research and development setting.
Synthesis of Pyrylium Salts
The accessibility of pyrylium salts through various synthetic routes has been a key driver of their widespread adoption. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
2.1. Condensation Reactions
A common and versatile method for synthesizing 2,4,6-trisubstituted pyrylium salts involves the acid-catalyzed condensation of two equivalents of a methyl ketone with one equivalent of an aldehyde.[1] For instance, the widely used 2,4,6-triphenylpyrylium tetrafluoroborate can be readily prepared from two moles of acetophenone and one mole of benzaldehyde in the presence of a strong acid like tetrafluoroboric acid.[1]
Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
-
Combine two molar equivalents of acetophenone and one molar equivalent of benzaldehyde in a suitable reaction vessel.
-
Add an excess of tetrafluoroboric acid with cooling.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the crude product with a non-polar solvent, such as diethyl ether, to remove unreacted starting materials.[6]
-
Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
2.2. Balaban-Nenitzescu-Praill Synthesis
For the preparation of pyrylium salts bearing alkyl substituents, the Balaban-Nenitzescu-Praill synthesis is a highly effective method. This reaction typically involves the acylation of a t-alkene or a tertiary alcohol with an acid anhydride in the presence of a strong acid catalyst such as perchloric acid, tetrafluoroboric acid, or trifluoromethanesulfonic acid.[1] For example, 2,4,6-trimethylpyrylium salts can be synthesized from tertiary butanol and acetic anhydride.[1]
2.3. Synthesis from 1,5-Diketones
Another important route to pyrylium salts is the cyclization of 1,5-diketones. This method is particularly useful for preparing pyrylium salts with specific substitution patterns that may be difficult to access through condensation reactions. The 1,5-diketone precursor can be synthesized by the Michael addition of a chalcone with a ketone. The subsequent ring-closure is typically effected by treatment with a strong acid and a hydride abstractor, such as triphenylmethyl perchlorate.[7]
The Diverse Reactivity of Pyrylium Salts
The reactivity of pyrylium salts is dominated by their electrophilic nature. The positively charged oxygen atom strongly withdraws electron density from the ring, making the α (2,6) and γ (4) positions highly susceptible to attack by a wide range of nucleophiles.[3] This reactivity allows for the conversion of the pyrylium ring into a vast array of other cyclic and acyclic structures.
3.1. Reactions with Nucleophiles: A Gateway to Heterocyclic Systems
The reaction of pyrylium salts with nucleophiles is a cornerstone of their chemistry, providing access to a multitude of other heterocyclic systems.[4][5] The initial attack of the nucleophile typically occurs at the α-position, leading to a 2H-pyran intermediate. This intermediate can then undergo a variety of transformations, often involving an electrocyclic ring-opening to a 1,5-dicarbonyl compound, followed by a ring-closing step.
Table 1: Transformation of Pyrylium Salts with Common Nucleophiles
| Nucleophile | Product |
| Ammonia (NH₃) | Pyridines[1] |
| Primary Amines (R-NH₂) | Pyridinium Salts (Katritzky Salts)[1] |
| Hydroxylamine (NH₂OH) | Pyridine-N-oxides[1] |
| Hydrazine (N₂H₄) | Pyrazoles |
| Phosphine Derivatives (R-PH₂) | Phosphabenzenes (Phosphinines)[4][5] |
| Hydrogen Sulfide (H₂S) | Thiopyrylium Salts[1][4][5] |
| Acetonitrile/Nitromethane | Benzene Derivatives[1] |
| Grignard Reagents (R-MgX) | γ-Pyrans or 1,5-Diketones[2] |
| Cyanide (CN⁻) | Cyanodienones |
The reaction with primary amines to form pyridinium salts, often referred to as Katritzky salts, is particularly noteworthy.[1] These pyridinium salts are themselves valuable synthetic intermediates, as the pyridinium moiety can act as a good leaving group in nucleophilic substitution reactions.[8]
Caption: General mechanism of pyrylium salt reaction with nucleophiles.
3.2. Ring-Opening Reactions and Pseudobase Formation
In the presence of hydroxide bases, pyrylium salts can undergo ring-opening to form stable 1,5-enediones, also known as pseudobases.[1] The stability of the resulting pseudobase depends on the substituents on the pyrylium ring. For example, 2,4,6-triphenylpyrylium salts form a stable pseudobase, whereas 2,4,6-trimethylpyrylium salts yield an unstable pseudobase that can undergo further intramolecular condensation.[1]
3.3. Pyrylium Salts in Pericyclic Reactions
While less common than their reactions with nucleophiles, pyrylium salts can also participate in pericyclic reactions. For instance, they can act as dienophiles in Diels-Alder reactions, although this is often an inverse-electron-demand Diels-Alder reaction due to the electron-deficient nature of the pyrylium ring.[9][10]
Applications in Modern Organic Synthesis
The unique reactivity and properties of pyrylium salts have led to their application in a growing number of areas within organic chemistry, from photocatalysis to the synthesis of complex molecules for drug discovery.
4.1. Photocatalysis and Photosensitization
Pyrylium salts, particularly 2,4,6-triphenylpyrylium tetrafluoroborate (TPT), are excellent photosensitizers and single-electron transfer reagents.[11] They possess strong absorption in the visible region, long-lived excited states, and high reduction potentials in their excited state, making them potent photooxidants. This has been exploited in a variety of photoredox-catalyzed reactions, including α-C(sp³)–H arylation and heteroarylation of amines, and cycloaddition reactions.[11] The tunability of their electrochemical properties through substituent modification allows for the rational design of pyrylium-based photocatalysts for specific applications.[12]
Caption: Simplified workflow of pyrylium salt-mediated photocatalysis.
4.2. Medicinal Chemistry and Drug Discovery
The ability of pyrylium salts to react selectively with primary amino groups has been leveraged in medicinal chemistry for the modification of biomolecules and the synthesis of novel therapeutic agents.[13] For example, they have been used for the functionalization of aminoheterocycles in drug molecules.[14] Furthermore, certain benzopyrylium salts have demonstrated promising anticancer, antibacterial, and antioxidant activities, highlighting their potential as privileged scaffolds in drug discovery.[15] Their use in the synthesis of cationic lipids for gene delivery also underscores their biomedical relevance.[16]
4.3. Deaminative Functionalization
A significant recent advancement in the application of pyrylium salts is their use as activating reagents for the deaminative functionalization of primary amines.[17][18] The reaction of a primary amine with a pyrylium salt forms a pyridinium salt (a Katritzky salt), which can then be activated by single-electron transfer to generate an alkyl radical. This radical can then participate in a variety of transformations, including metal-catalyzed cross-couplings and photoredox-catalyzed C-C bond formations.[17] This strategy provides a powerful method for the conversion of a ubiquitous functional group (the primary amine) into a wide range of other functionalities.
4.4. Synthesis of Macrocycles and Supramolecular Structures
The predictable and high-yielding conversion of pyrylium salts into pyridinium derivatives has been exploited in the construction of complex macrocycles and metallo-supramolecules.[4][19] By using bis-pyrylium salts and diamines, a variety of cationic pyridinium polymers and discrete macrocyclic structures can be synthesized.[4] This approach offers a modular and efficient strategy for the bottom-up synthesis of complex molecular architectures with potential applications in materials science and host-guest chemistry.
Conclusion
Pyrylium salts have evolved from chemical curiosities to indispensable tools in the arsenal of the modern organic chemist. Their unique combination of aromatic stability and potent electrophilicity, coupled with their rich photophysical properties, has unlocked a vast and diverse range of synthetic applications. From their foundational role in the synthesis of a myriad of heterocyclic compounds to their cutting-edge applications in photocatalysis, medicinal chemistry, and supramolecular chemistry, the utility of pyrylium salts continues to expand. As our understanding of their reactivity deepens and new synthetic methodologies are developed, it is certain that pyrylium salts will continue to play a pivotal role in addressing contemporary challenges in chemical synthesis and drug development.
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An In-depth Technical Guide to the Safety and Handling of 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Tool
2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate is a stable, yet highly reactive, organic salt that has carved a niche for itself in modern organic synthesis. Its utility stems from the electron-deficient nature of the pyrylium ring, making it a potent electrophile and a valuable precursor to a variety of heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, detailed safety and handling protocols, and key applications, with a focus on empowering researchers to utilize this reagent effectively and safely. The sterically hindered nature of the tert-butyl groups imparts unique reactivity and stability to the molecule, making it a non-explosive and manageable pyrylium salt.[2]
Core Chemical and Physical Properties
This pyrylium salt is typically a white to light yellow or orange crystalline powder.[3][4][5] Its trifluoromethanesulfonate (triflate) counter-anion is a good leaving group, which further enhances its reactivity in nucleophilic substitution reactions.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃F₃O₄S | [3][7] |
| Molecular Weight | 356.4 g/mol | [3][7] |
| Melting Point | 170 - 173 °C | [4][5][6] |
| Appearance | White to light yellow to light orange crystalline powder | [3][4][5] |
| Purity | >97.0% (by Titration) | [3] |
| CAS Number | 59643-43-5 | [7] |
Safety and Handling: A Self-Validating Protocol
While the pyrylium trifluoromethanesulfonate salt itself is noted to be non-explosive, it is a reactive chemical that requires careful handling to ensure laboratory safety.[2] The following protocols are designed to create a self-validating system of safety, where each step reinforces a culture of caution and preparedness.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times.
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of the compound.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Spill and Waste Disposal
In the event of a spill, calmly and safely contain the material.
-
Spill Containment: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service. Do not dispose of down the drain.
Experimental Protocols and Applications
The primary utility of this compound lies in its role as a synthetic intermediate. Its reaction with nucleophiles opens up a vast landscape of chemical transformations.[1]
Synthesis of this compound
A reliable method for the synthesis of this pyrylium salt is detailed in Organic Syntheses.[2] The procedure involves the reaction of pivaloyl chloride and tert-butyl alcohol in the presence of trifluoromethanesulfonic acid.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a thermometer, and dry ice condensers. The system is purged with dry nitrogen.
-
Initial Reaction: Pivaloyl chloride and anhydrous tert-butyl alcohol are added to the flask and warmed to 85°C with stirring.
-
Acid Addition: Trifluoromethanesulfonic acid is added to the stirred mixture over a few minutes.
-
Heating and Cooling: The reaction temperature is maintained at 95–105°C for 10 minutes, after which the mixture is cooled.
-
Precipitation and Isolation: Cold diethyl ether is added to precipitate the product, which is then collected by filtration, washed with ether, and air-dried.
Caption: Workflow for the synthesis of the target pyrylium salt.
Conversion to a Non-Nucleophilic Base: A Gateway to Further Synthesis
One of the most significant applications of this compound is its conversion to 2,6-di-tert-butyl-4-methylpyridine. This sterically hindered pyridine is a widely used non-nucleophilic base in organic synthesis, capable of scavenging protons without interfering with electrophilic centers.[2][9]
Step-by-Step Methodology:
-
Slurry Formation: The crude pyrylium salt is suspended in 95% ethanol in a three-necked, round-bottomed flask equipped with a mechanical stirrer.
-
Cooling: The mixture is cooled to -60°C using a dry ice/isopropyl alcohol bath.
-
Ammonia Addition: Concentrated ammonium hydroxide, also cooled to -60°C, is added to the slurry in one portion with vigorous stirring.
-
Reaction and Warming: The reaction is held at -60°C for 30 minutes and then allowed to warm to -40°C for 2 hours, during which the solid dissolves.
-
Work-up: The reaction mixture is then subjected to an appropriate work-up procedure to isolate the 2,6-di-tert-butyl-4-methylpyridine.
Caption: Reaction pathway from pyrylium salt to a hindered pyridine.
Applications in Photochemistry and Materials Science
Pyrylium salts, in general, are recognized for their photochemical properties and are used as photosensitizers and photocatalysts.[10][11][12] They can absorb light and transfer the energy to other molecules, initiating chemical reactions.[10] This property makes them valuable in the synthesis of photosensitive materials and in light-driven organic transformations.[10][13] this compound is also utilized in materials science for the synthesis of advanced polymers and coatings.[6]
Role in Drug Discovery and Development
While direct applications of this compound in drug molecules are not prominent, its role as a synthetic intermediate is crucial. The formation of sterically hindered, non-nucleophilic bases is often a critical step in the synthesis of complex, biologically active molecules, where sensitive functional groups must be preserved. Furthermore, pyrylium salts are used to activate primary amino groups, a common functionality in drug candidates, for further chemical modifications.[14][15] This activation strategy allows for late-stage functionalization, a powerful tool in medicinal chemistry for generating analogues and optimizing drug properties. The conversion of primary amines to pyridinium salts, which can then undergo various cross-coupling reactions, is a testament to the enabling power of pyrylium chemistry in the drug discovery process.[14]
Conclusion: A Powerful and Versatile Reagent
This compound is more than just a chemical compound; it is a key that unlocks a diverse range of synthetic possibilities. From the creation of highly valuable non-nucleophilic bases to its potential in photochemistry and materials science, its utility is continually expanding. By understanding its properties and adhering to strict safety protocols, researchers can confidently and effectively harness the power of this versatile reagent to drive innovation in chemical synthesis and drug discovery.
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The Role of Pyrylium Salts in Modern Photochemistry. (n.d.). Available from: [Link]
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2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. Available from: [Link]
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The synthetic potential of pyridinium salt photochemistry. (n.d.). Photochemical & Photobiological Sciences. Available from: [Link]
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Pang, Y., Moser, D., & Cornella, J. (2019). Pyrylium Salts: Selective Reagents for the Activation of Primary Amino Groups in Organic Synthesis. Sci-Hub. Available from: [Link]
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Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. (2020). ResearchGate. Available from: [Link]
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Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). Organic Letters. Available from: [Link]
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2,6-DI-Tert-butyl-4-methyl-pyranylium, trifluoro-methanesulfonate. (n.d.). PubChem. Available from: [Link]
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Synthesis and Characterization of 2, 6-Di-(4'-Methyl Phenyl) Pyrylium Fluoroborate and Perchlorate in Single Step Salts Using 4'-Methyl Acetophenone. (2012). ResearchGate. Available from: [Link]
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2,6-Di- tert -butyl-4-methylpyridine (DTBMP). (2004). ResearchGate. Available from: [Link]
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4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. (n.d.). MDPI. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 2,6-Di-tert-butyl-4-methylpyrylium Triflate in Stereospecific O-Glycosylation
Introduction: A Modern Catalyst for a Timeless Challenge
The stereoselective synthesis of glycosidic bonds is a cornerstone of chemical biology and drug discovery. However, traditional glycosylation methods often require harsh conditions, specialized expertise, and stoichiometric, moisture-sensitive promoters, limiting their accessibility.[1][2] Aiming to democratize this critical technology, recent advances in organocatalysis have introduced robust and user-friendly alternatives.
Among these, 2,6-Di-tert-butyl-4-methylpyrylium triflate has emerged as a highly effective organocatalyst for O-glycosylation.[3][4][5] This commercially available pyrylium salt catalyzes the stereospecific coupling of a wide range of alcohol acceptors with stable glycosyl trichloroacetimidate donors. Key advantages of this system include its operational simplicity—the reactions can be run under an air atmosphere—and its predictable stereochemical outcome.[3][5] The reaction is highly stereospecific, proceeding with inversion of the anomeric configuration, which suggests a substitution mechanism akin to an SN2 reaction.[4][5] This guide provides a deep dive into the mechanism, scope, and practical application of this powerful catalytic system.
The Catalytic Mechanism: Brønsted Acid Activation
The prevailing hypothesis for the pyrylium salt-catalyzed glycosylation is that the catalyst functions as a Brønsted acid to activate the glycosyl trichloroacetimidate donor.[4] The reaction is initiated only when the catalyst, the glycosyl donor (electrophile), and the glycosyl acceptor (nucleophile) are all present, which contributes to excellent reproducibility.[3][5]
The proposed catalytic cycle proceeds as follows:
-
Protonation: The pyrylium salt protonates the nitrogen atom of the trichloroacetimidate donor. This enhances the leaving group ability of the trichloroacetamide moiety.
-
Nucleophilic Attack: The alcohol acceptor attacks the anomeric carbon from the face opposite to the protonated leaving group in an SN2-like fashion.
-
Glycosidic Bond Formation: This concerted displacement results in the formation of the O-glycosidic bond with a clean inversion of stereochemistry at the anomeric center.
-
Catalyst Regeneration: The trichloroacetamide byproduct is released, and the pyrylium catalyst is regenerated, allowing it to enter the next catalytic cycle.
This stereospecificity is a major advantage: an α-trichloroacetimidate donor will yield a β-glycoside, while a β-trichloroacetimidate donor will produce an α-glycoside.[3][4][5]
Caption: Step-by-step experimental workflow for the glycosylation reaction.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the glycosyl acceptor (1.2 equivalents). The reaction can be set up on the benchtop under a normal air atmosphere. [3][4]2. Reagent Addition: Add the glycosyl trichloroacetimidate donor (1.0 equivalent) to the vial, followed by the solvent (e.g., MTBE, to achieve a concentration of ~0.1 M with respect to the donor).
-
Initiation: Add the 2,6-Di-tert-butyl-4-methylpyrylium triflate catalyst (0.10 equivalents). The reaction commences immediately upon addition of the catalyst. [3]4. Reaction Monitoring: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the glycosyl donor. Reactions are typically complete within 1-24 hours.
-
Workup: Once the donor is fully consumed as indicated by TLC, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired glycoside product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The anomeric configuration can be determined by the coupling constant (JH1,H2) in the ¹H NMR spectrum.
Expertise & Trustworthiness: A Self-Validating System
The elegance of this protocol lies in its inherent reliability and the causal links between its components and the outcome.
-
Why Trichloroacetimidate Donors? These donors are crystalline, stable, and easily handled solids. The C=NH bond provides a specific site for protonation by the catalyst, leading to a highly controlled activation mechanism that avoids the uncontrolled decomposition often seen with more reactive donors. [3][5]
-
The Role of the Catalyst: The bulky tert-butyl groups on the pyrylium salt create a sterically hindered environment. This prevents the catalyst from acting as a nucleophile itself or from strongly coordinating with the reactants in a way that might disrupt the desired stereochemical pathway. Its primary role is to serve as a potent, yet gentle, Brønsted acid source.
-
A Self-Validating Protocol: Trust in a protocol comes from clear checkpoints. The most critical validation step is monitoring the reaction by TLC. The reaction should only be stopped and worked up after the complete disappearance of the limiting reagent (the glycosyl donor). [4]This ensures maximum conversion and simplifies purification, as unreacted donor can complicate the isolation of the product. The stereospecific nature of the reaction provides another layer of predictability; the known configuration of the donor directly informs the expected configuration of the product. [3][5]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Inactive catalyst. 2. Deactivated acceptor (e.g., highly hindered). 3. Insufficient reaction time. | 1. Use fresh, high-purity catalyst. 2. Increase reaction temperature slightly (e.g., to 40 °C) or increase catalyst loading to 20 mol%. 3. Allow the reaction to run for a longer period (up to 48h), confirming with TLC. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation on silica gel. 3. Hydrolysis of the donor due to wet solvent/reagents. | 1. Ensure the donor is fully consumed via TLC before workup. 2. Neutralize silica gel with triethylamine before chromatography if the product is acid-sensitive. 3. Use anhydrous solvents. Consider adding 4 Å molecular sieves. |
| Poor Stereoselectivity | 1. Reaction mechanism is deviating from SN2. 2. Competing reaction pathways. | 1. Ensure a non-participating protecting group is at the C2 position of the donor for optimal inversion. 2. Try a less coordinating solvent like MTBE or Et₂O instead of DCM. |
Conclusion
The use of 2,6-Di-tert-butyl-4-methylpyrylium triflate as a catalyst for O-glycosylation represents a significant step forward in making carbohydrate synthesis more accessible and reliable. Its operational simplicity, mild reaction conditions, and high, predictable stereospecificity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and chemical biology. By following the protocols and understanding the mechanistic principles outlined in this guide, scientists can confidently incorporate this methodology into their synthetic strategies.
References
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Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2021). Stereoselective O-Glycosylations by Pyrylium Salt Organocatalysis. Angewandte Chemie International Edition, 61(5), e202115394. [Link]
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Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2021). Stereospecific, Pyrylium Salt-Catalyzed O-Glycosylations of Phenols and Alkyl Alcohols. ChemRxiv. [Link]
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ResearchGate. (2021). Stereoselective O‐Glycosylations by Pyrylium Salt Organocatalysis. ResearchGate. [Link]
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Crich, D. (2010). Chemistry of Glycosyl Triflates: Synthesis of β-Mannopyranosides. Accounts of Chemical Research, 43(8), 1144-1153. [Link]
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Stang, P. J., & Anderson, A. G. (1978). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 58, 174. [Link]
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R Discovery. (2019). Pyrylium Salts: Selective Reagents for the Activation of Primary Amino Groups in Organic Synthesis. R Discovery. [Link]
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Jacobsen, E. N. (2018). Catalyst-Controlled Glycosylation. Organic Reactions. [Link]
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Codee, J. D. C., & van der Marel, G. A. (2021). The stereoselective introduction of glycosidic bonds (glycosylation) is one of the main challenges in the chemical. ChemRxiv. [Link]
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Pedersen, C. M., & Bols, M. (2010). Catalytic Glycosylations in Oligosaccharide Synthesis. ResearchGate. [Link]
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Semantic Scholar. (2021). Stereospecific, Pyrylium Salt-Catalyzed O-Glycosylations of Phenols and Alkyl Alcohols. Semantic Scholar. [Link]
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Crich, D. (2011). Pre-activation Based Stereoselective Glycosylations. PMC - NIH. [Link]
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Boltje, T. J., & Buskas, T. (2010). Chemical O-Glycosylations: An Overview. PMC - NIH. [Link]
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Application Notes and Protocols: 2,6-Di-tert-butyl-4-methylpyrylium Triflate as a Photocatalyst in Organic Synthesis
Introduction: A Powerful and Versatile Organic Photocatalyst
In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild and environmentally benign conditions. While transition metal-based photocatalysts have historically dominated the field, there is a growing interest in the development of purely organic photocatalysts to circumvent issues of cost, toxicity, and residual metal contamination in pharmaceutical applications. Among the various classes of organic photocatalysts, pyrylium salts have garnered significant attention due to their high electrochemical potentials, tunable photophysical properties, and broad applicability in a range of chemical transformations.
This comprehensive guide focuses on a particularly effective and sterically hindered pyrylium salt, 2,6-Di-tert-butyl-4-methylpyrylium triflate . The bulky tert-butyl groups at the 2 and 6 positions enhance the stability of the catalyst and influence its solubility and electronic properties, making it a robust and versatile tool for organic synthesis. These application notes will provide researchers, scientists, and drug development professionals with a detailed understanding of its properties, mechanism of action, and practical protocols for its use in key synthetic transformations.
Physicochemical and Photoredox Properties
A thorough understanding of the electrochemical and photophysical properties of a photocatalyst is paramount for rational reaction design. The triflate anion (CF₃SO₃⁻) is a non-coordinating, electron-withdrawing anion that ensures the pyrylium cation remains the active species.
Table 1: Key Physicochemical and Photoredox Data for 2,6-Di-tert-butyl-4-methylpyrylium Triflate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃F₃O₄S | [1] |
| Molecular Weight | 372.40 g/mol | [1] |
| Appearance | Light tan solid | [2] |
| Melting Point | 153–164 °C | [2] |
| Absorption Maximum (λmax) | Data not available | |
| Emission Maximum (λem) | Data not available | |
| Fluorescence Quantum Yield (Φf) | Data not available | |
| Excited State Lifetime (τ) | Data not available | |
| Ground State Reduction Potential (Ered) | Data not available | |
| Excited State Reduction Potential (E*red) | Data not available |
Mechanism of Photocatalysis: A Step-by-Step Visualization
The photocatalytic cycle of 2,6-Di-tert-butyl-4-methylpyrylium triflate is initiated by the absorption of visible light, which promotes the catalyst to an electronically excited state. This excited state is a potent oxidant, capable of accepting an electron from a suitable organic substrate. This single electron transfer (SET) process generates a radical cation from the substrate and the reduced form of the photocatalyst. The subsequent steps are dependent on the specific reaction being performed.
Caption: Generalized photocatalytic cycle of 2,6-Di-tert-butyl-4-methylpyrylium triflate.
Application & Protocols
Protocol 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
This protocol is adapted from a well-established procedure in Organic Syntheses, ensuring reliability and reproducibility.[2]
Materials:
-
Pivaloyl chloride (300 g, 2.5 mol)
-
Anhydrous tert-butyl alcohol (46 g, 0.62 mol)
-
Trifluoromethanesulfonic acid (187.5 g, 1.25 mol)
-
Diethyl ether (anhydrous)
-
5-L three-necked round-bottomed flask
-
Thermometer, magnetic stirrer, heating mantle, pressure-equalizing dropping funnel, dry ice condensers
Procedure:
-
Apparatus Setup: Assemble a 5-L, three-necked, round-bottomed flask with a magnetic stirrer, thermometer, and a dropping funnel. Fit the side necks with dry ice condensers vented to a trap containing 1 N sodium hydroxide. Purge the entire system with dry nitrogen.
-
Initial Reagents: Charge the flask with pivaloyl chloride (300 g) and anhydrous tert-butyl alcohol (46 g).
-
Heating: With stirring, warm the reaction mixture to 85°C using a heating mantle. Once this temperature is reached, discontinue heating but leave the mantle in place.
-
Addition of Triflic Acid: Add trifluoromethanesulfonic acid (187.5 g) dropwise over 2-3 minutes with continuous stirring.
-
Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 95-105°C for 10 minutes using the heating mantle.
-
Cooling and Precipitation: Remove the heating mantle and allow the mixture to cool to 50°C. Then, cool the flask to -10°C using an isopropyl alcohol-dry ice bath.
-
Isolation: Add 1 L of cold diethyl ether to the cooled mixture. A precipitate will form immediately. Collect the solid by filtration through a medium-porosity fritted-glass filter.
-
Washing and Drying: Wash the collected solid with three 300-mL portions of diethyl ether and air-dry to yield 118–137 g (53–62%) of light tan this compound.
Causality Behind Experimental Choices:
-
The use of pivaloyl chloride and tert-butyl alcohol provides the necessary fragments for the formation of the pyrylium ring.
-
Trifluoromethanesulfonic acid acts as both a strong acid catalyst and the source of the triflate counteranion.
-
The dry ice condensers are crucial to prevent the loss of volatile reagents and byproducts.
-
Precipitation with diethyl ether is an effective method for isolating the ionic pyrylium salt from the reaction mixture.
Protocol 2: Photocatalytic [2+2] Cycloaddition of Styrenes (Representative Protocol)
Caption: Experimental workflow for a photocatalytic [2+2] cycloaddition.
Materials:
-
2,6-Di-tert-butyl-4-methylpyrylium triflate (photocatalyst)
-
Styrene derivative (substrate)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent
-
Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED strip)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the styrene derivative (e.g., 0.5 mmol, 1.0 equiv) and 2,6-di-tert-butyl-4-methylpyrylium triflate (0.005 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (to achieve a 0.1 M concentration of the substrate).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the sealed reaction vessel in front of a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.
Trustworthiness and Self-Validation:
-
Control Experiments: To validate the photocatalytic nature of the reaction, two control experiments should be performed: one in the absence of the photocatalyst and another in the absence of light. No significant product formation should be observed in either case.
-
Substrate Scope: To demonstrate the versatility of the protocol, a range of electronically and sterically diverse styrene derivatives should be tested.
-
Catalyst Loading: The optimal catalyst loading should be determined by running the reaction with varying amounts of the photocatalyst (e.g., 0.5, 1, 2, and 5 mol%).
Conclusion and Future Outlook
2,6-Di-tert-butyl-4-methylpyrylium triflate is a promising and accessible organic photocatalyst with significant potential in modern organic synthesis. Its robust nature and strong oxidizing power in the excited state enable a variety of important chemical transformations. The protocols provided herein offer a solid foundation for its synthesis and application in photocatalytic reactions. Further research into the precise photophysical and electrochemical properties of this catalyst will undoubtedly expand its utility and allow for the development of novel and efficient synthetic methodologies. The continued exploration of organic photocatalysts like this pyrylium salt is a critical step towards more sustainable and economical chemical manufacturing.
References
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Anderson, A. G.; Stang, P. J. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Org. Synth.1981 , 60, 34. [Link]
-
Balaban, A. T. Pyrylium Salts, Conversions to Pyridines. J. Labelled Comp. Radiopharm.2013 , 56 (12), 637-8. [Link]
-
Ischay, M. A.; An-Eli, M.; Waraksa, K.; Yoon, T. P. Crossed Intermolecular [2 + 2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Chem. Sci.2012 , 3 (7), 2322-2325. [Link]
-
Ischay, M. A.; Ament, M. S.; Yoon, T. P. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer. PMC2012 . [Link]
-
Kodama, S.; Bunno, K.; Nomoto, A.; Ogawa, A. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank2020 , 2020 (4), M1157. [Link]
-
PubChem. 2,6-DI-Tert-butyl-4-methyl-pyranylium, trifluoro-methanesulfonate. [Link]
-
Royal Society of Chemistry. S-1 Supporting Information for: Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. [Link]
-
Slanina, T.; La-Venia, A.; König, B. Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv2020 . [Link]
-
Yoon, T. P.; Ischay, M. A. Crossed Intermolecular [2 + 2] Cycloaddition of Styrenes by Visible Light Photocatalysis. PMC2012 . [Link]
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experimental setup for photocatalysis with pyrylium salts
An Application Guide to Experimental Photocatalysis with Pyrylium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visible-light photoredox catalysis has become an indispensable tool in modern organic synthesis, enabling novel transformations under exceptionally mild conditions.[1][2] Among the diverse array of photocatalysts, organic dyes have garnered significant attention as metal-free alternatives. This guide focuses on pyrylium salts, a class of cationic heteroaromatic compounds that function as powerful photo-oxidants.[3] Possessing strong absorption in the visible light spectrum and high excited-state energies, pyrylium salts are adept at facilitating a wide range of chemical reactions, from cycloadditions to polymerizations.[4][5][6] This document provides a comprehensive overview of the core principles, a detailed guide to constructing a robust experimental setup, and step-by-step protocols for conducting photocatalytic reactions using pyrylium salts.
Scientific Foundation: The Pyrylium Salt Photocatalytic Cycle
Photoredox catalysis is predicated on the ability of a catalyst to absorb a photon of light, transitioning to an electronically excited state with altered redox properties.[1][2] In this excited state, the catalyst can engage in single-electron transfer (SET) with a substrate molecule, initiating a radical-based reaction cascade before returning to its ground state to repeat the cycle.
Pyrylium salts typically operate via an oxidative quenching cycle . The causality of this process is as follows:
-
Photon Absorption: The pyrylium salt (PC) absorbs a photon of visible light (hν), promoting it to an excited state (PC*). This excited state is a significantly stronger oxidant than the ground state.[2][7]
-
Single-Electron Transfer (SET): The excited catalyst (PC*) accepts an electron from a suitable electron-donating substrate (Substrate), generating a substrate radical cation (Substrate•+) and the reduced radical form of the photocatalyst (PC•).
-
Chemical Transformation: The highly reactive substrate radical cation undergoes the desired chemical transformation, such as fragmentation, cyclization, or addition, to form a product radical.
-
Catalyst Regeneration: The reduced photocatalyst (PC•) is oxidized back to its ground state (PC) by an appropriate sacrificial oxidant in the reaction mixture, closing the catalytic loop. In many systems, the product radical itself or an intermediate can oxidize the reduced catalyst to regenerate the ground state and form the final product.
Diagram: Generalized Oxidative Quenching Cycle
Caption: Step-by-step workflow for a typical batch photocatalysis experiment.
Part A: Materials and Reagents
-
Photocatalyst: 2,4,6-Triphenylpyrylium Tetrafluoroborate (1-2 mol%)
-
Substrate A (Electron Donor): (1.0 equiv)
-
Substrate B: (1.2-1.5 equiv)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM), HPLC grade (0.05 - 0.1 M concentration)
-
Inert Gas: Pre-purified Nitrogen (N₂) or Argon (Ar)
Part B: Step-by-Step Methodology
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the pyrylium salt photocatalyst, Substrate A, and Substrate B.
-
Assembly: Place a rubber septum on the vial and secure it with a cap.
-
Solvent Addition: Add the desired volume of solvent via syringe.
-
Degassing: Insert a needle connected to an inert gas line through the septum, ensuring the tip is submerged in the solution. Insert a second, shorter needle to act as an outlet. Bubble the inert gas through the solution for 20 minutes while stirring.
-
Reactor Setup: After degassing, remove the needles and wrap the septum/cap junction with electrical tape or parafilm to ensure a positive pressure of inert gas. Place the vial in the photoreactor, ensuring it is centered in the light path. Begin stirring and activate the reactor's cooling fan.
-
Initiation: Turn on the LED light source to begin the reaction. Shield the setup with an appropriate enclosure (e.g., a cardboard box covered in aluminum foil) to prevent light leakage and protect the user. [8]7. Monitoring: At set time points, briefly turn off the light, and quickly withdraw a small aliquot (~0.05 mL) using a gas-tight syringe. Analyze the aliquot by TLC, GC-MS, or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Workup: Once the reaction is complete (as determined by monitoring), turn off the light source. Remove the vial from the reactor and quench the reaction by opening it to the air. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Assessing Efficiency: Quantum Yield Determination
To rigorously compare the efficiency of different photocatalysts or reaction conditions, one must determine the quantum yield (Φ) . [9]The quantum yield is defined as the number of product molecules formed per photon absorbed by the system. [9][10] Φ = (moles of product formed) / (moles of photons absorbed)
Determining this value requires specialized equipment, including a calibrated light source (to measure photon flux) and a UV-Vis spectrometer to measure the light absorbed by the photocatalyst. [9][11]While complex, this measurement provides a standardized metric for assessing photocatalytic performance that is more reliable than simply comparing reaction times or isolated yields, which are highly dependent on the specific reactor setup. [10][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inefficient degassing (O₂ quenching) | Use a more rigorous degassing method (e.g., freeze-pump-thaw). Ensure a positive pressure of inert gas. |
| Incorrect wavelength of light | Verify the LED wavelength matches the catalyst's absorption spectrum. | |
| Insufficient light intensity | Move the reaction vessel closer to the light source or use a more powerful LED. [14] | |
| Substrate redox potential is too high | The substrate may not be easily oxidized by the excited catalyst. A different catalyst with higher oxidizing power may be needed. | |
| Photocatalyst Decomposition | Catalyst is unstable under reaction conditions | Lower the light intensity or catalyst loading. Ensure the solvent is pure. |
| Formation of Side Products | Reaction is not selective | Lower the reaction temperature. Screen different solvents. Reduce catalyst loading. |
Mandatory Safety Protocols
Safety must be the highest priority in any chemical laboratory. [15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. [16][17]* Eye Protection from Light: High-intensity LEDs can cause severe eye damage. Never look directly at the light source. [8]Operate the photoreactor within a light-proof enclosure (e.g., a closed cabinet or a box lined with aluminum foil).
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Be aware of the specific hazards of the solvents and reagents used. [18]* Electrical Safety: Ensure all electrical components of the photoreactor are properly grounded and shielded from potential chemical spills.
By adhering to these detailed protocols and understanding the fundamental principles, researchers can effectively and safely harness the synthetic power of pyrylium salt photocatalysis.
References
-
High Intensity Light Source Accelerates Photoredox Catalysis | Technology Networks. (2024). Technology Networks. [Link]
-
A simple technique to determine quantum yield for UV photocatalytic decomposition studies | Request PDF. (2005). ResearchGate. [Link]
-
Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2019). ACS Catalysis. [Link]
-
Red Light Applications in Photochemistry. (n.d.). HepatoChem. [Link]
-
How Light Can Be Used to Power Chemical Reactions. (2024). Medium. [Link]
-
Visible Light Flow Reactor Packed with Porous Carbon Nitride for Aerobic Substrate Oxidations. (n.d.). University of Cambridge. [Link]
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. [Link]
-
Oxygen Heterocycles: Pyrylium Salts | Photoorganocatalysis in Organic Synthesis. (n.d.). World Scientific. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. (2018). ResearchGate. [Link]
-
Common operating guidelines for laboratory photoreactors. (2023). Shanghai 3S Technology. [Link]
-
Optical properties and quantum yield determination in photocatalytic suspensions | Request PDF. (2006). ResearchGate. [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. (2022). PubMed Central. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. (2013). Macmillan Group - Princeton University. [Link]
-
Calculating quantum yield of a photocatalyst. (2020). Reddit. [Link]
-
Mechanism landscape in pyrylium induced organic afterglow systems. (2023). PubMed Central. [Link]
-
Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(PDF) Oxygen Heterocycles: Pyrylium Salts. (2019). ResearchGate. [Link]
-
Overview of Photocatalytic Membrane Reactors in Organic Synthesis, Energy Storage and Environmental Applications. (2021). MDPI. [Link]
-
Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? (2015). The Journal of Physical Chemistry Letters - ACS Publications. [Link]
-
Guidelines for Working with Ultraviolet Light Sources. (2020). KAUST Health & Safety. [https://hise.kaust.edu.sa/documents/GU-HSE-001-011-Guidelines for Working with Ultraviolet Light Sources.pdf]([Link] for Working with Ultraviolet Light Sources.pdf)
-
Photocatalytic reactor setup. (n.d.). ResearchGate. [Link]
-
Versatile Open-Source Photoreactor Architecture for Photocatalysis Across the Visible Spectrum. (2021). Gellman Group. [Link]
-
Photobiocatalytic Strategies for Organic Synthesis. (2022). PubMed Central - NIH. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). Semantic Scholar. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). Organic Letters - ACS Publications. [Link]
-
Safety in Chemistry Labs. (n.d.). University of Missouri–St. Louis. [Link]
-
(PDF) Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). ResearchGate. [Link]
-
Safety Tips for Safe Experiments in Your Chemistry Laboratory. (2021). Lab People, Inc.. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). PubMed Central - NIH. [Link]
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Application Note & Protocol Guide: Synthesis of Sterically Hindered Pyridinium Salts from 2,6-Di-tert-butyl-4-methylpyrylium Triflate
Introduction: The Strategic Value of Sterically Hindered Pyridinium Salts
Pyridinium salts are a cornerstone in organic synthesis, valued for their diverse reactivity and applications ranging from building blocks for complex molecules to ionic liquids and phase-transfer catalysts.[1][2][3][4] The introduction of bulky substituents, such as tert-butyl groups at the 2 and 6 positions, imparts unique properties to these molecules. The steric hindrance around the nitrogen atom diminishes its nucleophilicity, creating a class of non-nucleophilic bases that are highly effective in promoting reactions sensitive to nucleophilic attack, such as in the formation of vinyl triflates.[5] The 2,6-Di-tert-butyl-4-methylpyrylium triflate serves as a robust and accessible precursor to a wide array of these valuable pyridinium salts. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this transformation, tailored for researchers in organic synthesis and drug development.
Reaction Mechanism: The Pyrylium to Pyridinium Transformation
The conversion of a pyrylium salt to a pyridinium salt upon reaction with a primary amine is a well-established and efficient transformation.[6][7][8] The reaction proceeds through a nucleophilic attack by the amine on the electrophilic pyrylium ring, followed by a ring-opening and subsequent ring-closing cascade.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The primary amine attacks one of the α-positions (C2 or C6) of the pyrylium ring, which are the most electrophilic centers.
-
Ring Opening: The initial adduct undergoes a rapid ring-opening to form a divinylogous amide intermediate.[7]
-
Ring Closure: This intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the nitrogen attacks the carbonyl group.
-
Dehydration: The resulting hemiaminal-like intermediate readily eliminates a molecule of water to form the stable aromatic pyridinium salt.
This transformation is highly efficient and provides a modular approach to a diverse range of N-substituted pyridinium salts.[9]
Figure 1: Generalized mechanism for the conversion of a pyrylium salt to a pyridinium salt.
Experimental Protocols
Part A: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate (1)
The precursor pyrylium salt can be synthesized in a straightforward, one-pot procedure from readily available starting materials.[10]
Materials and Reagents:
-
Pivaloyl chloride (2.5 mol)
-
Anhydrous tert-butyl alcohol (0.62 mol)
-
Trifluoromethanesulfonic acid (1.25 mol)
-
Diethyl ether
-
Dry nitrogen atmosphere
Equipment:
-
5 L three-necked round-bottomed flask
-
Magnetic stirrer
-
Heating mantle
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Dry ice condensers
Procedure:
-
Assemble the reaction apparatus under a dry nitrogen atmosphere.
-
To the flask, add pivaloyl chloride and anhydrous tert-butyl alcohol.
-
With stirring, heat the mixture to 85°C.
-
Discontinue heating and add trifluoromethanesulfonic acid over 2-3 minutes.
-
Maintain the reaction temperature at 95-105°C for 10 minutes.
-
Allow the mixture to cool to 50°C, then cool to -10°C in an ice-salt bath.
-
Add 1 L of cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with three portions of diethyl ether, and air-dry.
The resulting light tan solid is 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate, which can be used in the next step without further purification.[10]
Part B: General Protocol for the Synthesis of N-Substituted Pyridinium Salts (2)
This protocol describes the general method for reacting the pyrylium triflate with a primary amine to yield the corresponding pyridinium salt.
Materials and Reagents:
-
2,6-Di-tert-butyl-4-methylpyrylium triflate (1) (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Dichloromethane (CH₂Cl₂) or a similar inert solvent
-
Glacial acetic acid (catalytic amount, optional)[1]
-
Diethyl ether for precipitation
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Nitrogen inlet (optional, for sensitive amines)
Procedure:
-
Dissolve the primary amine in dichloromethane in the reaction flask.
-
In a separate container, dissolve the 2,6-di-tert-butyl-4-methylpyrylium triflate in a minimal amount of dichloromethane.
-
Slowly add the pyrylium salt solution to the stirred amine solution at room temperature. A color change is typically observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the concentrated residue to precipitate the pyridinium salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Sources
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Application Notes and Protocols: 2,6-Di-tert-butyl-4-methylpyrylium triflate in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Pyrylium Salt
2,6-Di-tert-butyl-4-methylpyrylium triflate is a stable, organic salt that has garnered significant interest in the field of materials science. Its unique electronic properties, stemming from the electron-deficient pyrylium core, make it a powerful tool in a variety of applications, most notably as a potent photocatalyst for polymerization reactions. The bulky tert-butyl groups at the 2 and 6 positions provide steric hindrance, enhancing the compound's stability and influencing its solubility in organic solvents. The triflate counter-anion is non-nucleophilic, which is a critical feature for many catalytic applications, preventing unwanted side reactions.
These application notes provide a comprehensive guide to the synthesis, characterization, and application of 2,6-Di-tert-butyl-4-methylpyrylium triflate in materials science, with a focus on its role in photopolymerization. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their investigations into novel materials and synthetic methodologies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2,6-Di-tert-butyl-4-methylpyrylium triflate is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 59643-43-5 |
| Molecular Formula | C₁₅H₂₃F₃O₄S |
| Molecular Weight | 356.40 g/mol |
| Appearance | Light tan to white crystalline solid |
| Melting Point | 153-164 °C[1] |
| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, dichloromethane), sparingly soluble in nonpolar solvents. |
Synthesis and Characterization: A Reliable Protocol
The synthesis of 2,6-Di-tert-butyl-4-methylpyrylium triflate can be reliably achieved through the acylation of tert-butyl alcohol with pivaloyl chloride in the presence of trifluoromethanesulfonic acid. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]
Experimental Protocol: Synthesis
Materials:
-
Pivaloyl chloride (2.5 mol)
-
Anhydrous tert-butyl alcohol (0.62 mol)
-
Trifluoromethanesulfonic acid (1.25 mol)
-
Diethyl ether (anhydrous)
-
5-L three-necked round-bottomed flask
-
Magnetic stirrer
-
Heating mantle
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Dry ice condensers
Procedure:
-
Apparatus Setup: Assemble the 5-L three-necked flask with a magnetic stirrer, thermometer, dropping funnel, and two dry ice condensers. Purge the apparatus with dry nitrogen.
-
Initial Reaction Mixture: To the flask, add pivaloyl chloride (300 g, 2.5 mol) and anhydrous tert-butyl alcohol (46 g, 0.62 mol).
-
Heating: With stirring, warm the mixture to 85°C using the heating mantle.
-
Addition of Triflic Acid: Discontinue heating and add trifluoromethanesulfonic acid (187.5 g, 1.25 mol) dropwise over 2-3 minutes.
-
Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 95-105°C for 10 minutes.
-
Cooling and Precipitation: Remove the heating mantle and allow the mixture to cool to 50°C, then cool to -10°C in an ice-salt bath. Add 1 L of cold diethyl ether to precipitate the product.
-
Isolation and Washing: Collect the precipitate by filtration, wash with three 300-mL portions of cold diethyl ether, and air-dry.
-
Yield: This procedure typically yields 118–137 g (53–62%) of light tan 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate.[1]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compound. The expected proton NMR spectrum would show singlets for the methyl and tert-butyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the pyrylium ring and the triflate anion.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
Application in Materials Science: Photocatalytic Polymerization
2,6-Di-tert-butyl-4-methylpyrylium triflate serves as an efficient organic photocatalyst for cationic polymerization, particularly for vinyl ethers. Upon irradiation with visible light, the pyrylium salt can initiate polymerization through a photoinduced electron transfer mechanism.
Mechanism of Photocatalyzed Cationic Polymerization
The general mechanism involves the excitation of the pyrylium photocatalyst (Py⁺) by light to an excited state (Py⁺*). This excited species can then abstract an electron from a suitable electron donor (D), which can be the monomer itself or a co-initiator, to generate a radical cation (D⁺•) and a pyrylium radical (Py•). The radical cation can then initiate the cationic polymerization of the monomer.
Caption: General mechanism of pyrylium-catalyzed photopolymerization.
Experimental Protocol: Photoinitiated Cationic Polymerization of Butyl Vinyl Ether
This protocol provides a representative procedure for the polymerization of butyl vinyl ether using 2,6-Di-tert-butyl-4-methylpyrylium triflate as the photocatalyst.
Materials:
-
2,6-Di-tert-butyl-4-methylpyrylium triflate
-
Butyl vinyl ether (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Visible light source (e.g., blue LED, λ = 450 nm)
-
Nitrogen or Argon source
Procedure:
-
Preparation of Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of 2,6-Di-tert-butyl-4-methylpyrylium triflate in anhydrous DCM (e.g., 1 mg/mL).
-
Reaction Setup: In a Schlenk tube, add the desired amount of the catalyst stock solution.
-
Monomer Addition: Add freshly distilled butyl vinyl ether to the Schlenk tube via syringe. The monomer to catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 200:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Place the Schlenk tube in front of the visible light source and begin stirring.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination: After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air or by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
NMR Spectroscopy: Confirm the structure of the poly(butyl vinyl ether).
Potential Application in Organic Light-Emitting Diodes (OLEDs)
While specific literature on the use of 2,6-Di-tert-butyl-4-methylpyrylium triflate in OLEDs is limited, its inherent fluorescence suggests potential as an emissive material. Pyrylium salts are known for their high photoluminescence quantum yields. In an OLED, this compound could potentially be used as a dopant in an emissive layer to tune the emission color and improve device efficiency.
Conceptual OLED Device Architecture
A hypothetical OLED device incorporating the pyrylium salt could have the following structure:
Caption: A potential multi-layer OLED device structure.
Representative Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines a general procedure for fabricating a simple, solution-processed OLED, where 2,6-Di-tert-butyl-4-methylpyrylium triflate could be incorporated as an emissive dopant.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., poly(N-vinylcarbazole) - PVK)
-
2,6-Di-tert-butyl-4-methylpyrylium triflate
-
Electron transport material (e.g., 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Organic solvents (e.g., chlorobenzene)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes.
-
Emissive Layer (EML) Preparation: Prepare a solution of the host material (e.g., PVK) and the 2,6-Di-tert-butyl-4-methylpyrylium triflate dopant in a suitable solvent like chlorobenzene. The doping concentration can be varied (e.g., 1-10 wt%).
-
EML Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit a thin layer of the electron transport material (e.g., TPBi) and the metal cathode (e.g., Ca followed by Al).
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Device Characterization:
-
Electroluminescence (EL) Spectroscopy: Measure the emission spectrum of the device.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency of the OLED.
References
-
Anderson, A. G.; Stang, P. J. 2,6-Di-tert-butyl-4-methylpyridine. Org. Synth.1981 , 60, 34. DOI: 10.15227/orgsyn.060.0034. [Link]
Sources
protocol for the synthesis of vinyl triflates using 2,6-Di-tert-butyl-4-methylpyrylium triflate
A Technical Guide to the Synthesis of Vinyl Triflates from Ketones using a Sterically Hindered Pyridine Base System
Introduction: The Strategic Importance of Vinyl Triflates
Vinyl triflates (trifluoromethanesulfonates) are indispensable intermediates in modern organic synthesis. The triflate group is an excellent leaving group, rendering the vinylic carbon highly susceptible to a variety of important bond-forming reactions. This reactivity has positioned vinyl triflates as key precursors for complex molecule synthesis, particularly in the realm of drug development and materials science. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions.[1][2][3][4][5] The conversion of a stable ketone functionality into a reactive vinyl triflate provides a powerful and versatile platform for molecular elaboration.[6]
This application note provides a detailed protocol for the synthesis of vinyl triflates from ketones, emphasizing the use of the non-nucleophilic, sterically hindered base, 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The precursor to this essential base, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate, is a stable, crystalline solid that can be readily prepared.[7]
The Causality Behind Experimental Choices: Why a Hindered Base?
The synthesis of vinyl triflates from ketones typically involves the reaction of a ketone with triflic anhydride in the presence of a base. The choice of base is critical to the success of this transformation. Common amine bases like pyridine or triethylamine can lead to undesirable side reactions.[8] These less hindered bases can act as nucleophiles, reacting with the highly electrophilic triflic anhydride or the product vinyl triflate, leading to reduced yields and complex product mixtures.
This challenge is elegantly overcome by employing a sterically hindered, non-nucleophilic base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The bulky tert-butyl groups flanking the nitrogen atom effectively shield it, preventing it from acting as a nucleophile while preserving its ability to function as a proton scavenger.[7][9] DTBMP efficiently neutralizes the triflic acid generated during the reaction, driving the equilibrium towards the desired vinyl triflate product without interfering with the key reagents.[10] The use of DTBMP is particularly advantageous for preparing reactive triflates.[7]
Reaction Mechanism: A Stepwise Visualization
The conversion of a ketone to a vinyl triflate in the presence of triflic anhydride and DTBMP proceeds through a well-defined mechanism:
-
Enolate Formation: The ketone is deprotonated at the α-carbon by the hindered base (DTBMP) to form an enolate intermediate. For unsymmetrical ketones, the regioselectivity of this step (kinetic vs. thermodynamic enolate formation) can be controlled by the reaction conditions.[6]
-
Enolate Trapping: The nucleophilic oxygen of the enolate attacks the electrophilic sulfur atom of triflic anhydride.
-
Product Formation: This attack results in the formation of the vinyl triflate and the release of a triflate anion. The protonated DTBMP and the triflate anion form a salt.
The overall process is an O-acylation of the enolate with the triflyl group.[6]
Caption: Mechanism of vinyl triflate formation from a ketone.
Experimental Protocol: Synthesis of Vinyl Triflates
This protocol provides a general procedure for the synthesis of vinyl triflates from ketones using triflic anhydride and 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
Materials:
-
Ketone (1.0 eq)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.1 - 1.5 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and anhydrous dichloromethane (or 1,2-dichloroethane) to make a 0.1-0.5 M solution. Add 2,6-di-tert-butyl-4-methylpyridine (1.1 - 1.5 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Visualization
Caption: General experimental workflow for vinyl triflate synthesis.
Substrate Scope and Performance
This method is applicable to a wide range of cyclic and acyclic ketones. The yields are generally good to excellent.
| Starting Ketone | Product | Typical Yield | Reference |
| Cyclohexanone | Cyclohex-1-en-1-yl trifluoromethanesulfonate | ~85% | [10] |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonate | >90% | [10] |
| 2-Indanone | 1H-Inden-2-yl trifluoromethanesulfonate | ~78% | [10] |
| Acetophenone | 1-Phenylvinyl trifluoromethanesulfonate | ~80% | [10] |
Troubleshooting and Expert Insights
-
Low Yield:
-
Moisture: Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Triflic anhydride is extremely sensitive to moisture.
-
Insufficient Base: Ensure at least a stoichiometric amount of DTBMP is used to neutralize the acid produced. An excess is often beneficial.
-
Decomposition: For sensitive substrates, maintain a low temperature throughout the reaction and workup.
-
-
Incomplete Reaction:
-
Reaction Time/Temperature: Some sterically hindered ketones may require longer reaction times or elevated temperatures (e.g., refluxing in 1,2-dichloroethane).[10]
-
-
Formation of Byproducts:
-
Non-hindered Base: If byproducts are observed, it may be due to the use of a base that is not sufficiently sterically hindered. Ensure the purity of the DTBMP. The use of less hindered bases like pyridine can lead to undesirable byproducts.[8]
-
Safety Precautions
-
Triflic Anhydride: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled in a fume hood.
-
Quenching: The quenching process can be exothermic and may release gas. Add the quenching solution slowly and with caution.
Conclusion
The synthesis of vinyl triflates from ketones using 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and triflic anhydride is a robust and widely applicable method. The use of a sterically hindered, non-nucleophilic base is paramount to achieving high yields and minimizing side reactions. The resulting vinyl triflates are valuable precursors for a multitude of synthetic transformations, making this protocol a cornerstone of modern synthetic chemistry.
References
-
Title: Synthetic Transformations of Vinyl and Aryl Triflates Source: Thieme E-Books & E-Journals URL: [Link]
-
Title: Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals Source: PMC - NIH URL: [Link]
-
Title: Ni‐catalyzed cross‐electrophile coupling of vinyl triflates with vinyl... Source: ResearchGate URL: [Link]
-
Title: n-(5-chloro-2-pyridyl)triflimide Source: Organic Syntheses Procedure URL: [Link]
-
Title: Vinyl triflates: a mechanistic study on their formation from carbonyl compounds and triflic anhydride Source: ACS Publications URL: [Link]
-
Title: Comins' reagent Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans Source: ResearchGate URL: [Link]
-
Title: Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ... Source: PubMed URL: [Link]
-
Title: Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies Source: Journal of the American Chemical Society URL: [Link]
- Title: Process for the preparation of 17-vinyl- triflates as intermediates Source: Google Patents URL
-
Title: 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE Source: Organic Syntheses Procedure URL: [Link]
-
Title: Optimized synthesis of vinyl triflate 26. Reagents and conditions: a) Li, NH3, THF Source: ResearchGate URL: [Link]
-
Title: A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes Source: Semantic Scholar URL: [Link]
-
Title: Vinyl Triflate–Aldehyde Reductive Coupling–Redox Isomerization Mediated by Formate: Rhodium‐Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals Source: ResearchGate URL: [Link]
-
Title: Preparation and chemistry of vinyl triflates. 16. Mechanism of alkylation of aromatic substrates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Vinyl cation-mediated intramolecular hydroarylation of alkynes using pyridinium reagents Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Vinyl Cation-Mediated Intramolecular Hydroarylation of Alkynes Using Pyridinium Reagents Source: PMC - NIH URL: [Link]
-
Title: IMPROVED SYNTHESIS 0 F 2,6-D I -2-BUTYL- LMETHYLPY RYLIUM. CHLOROSTANNATE AND PERCHLORATE AND OF. 2,6-DI-~-BUTYL-4-METHYLPYRIDINE Source: Organic Preparations and Procedures International URL: [Link]
-
Title: 2,6-Di- tert -butyl-4-methylpyridine (DTBMP) | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Comins' reagent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Electrochemical Detection of Primary Amines Using 2,6-Di-tert-butyl-4-methylpyrylium Triflate-Modified Electrodes
Application Note & Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Electrochemical Approach for Amine Sensing
Primary amines are crucial in a vast range of biological and chemical processes, from their role as neurotransmitters and building blocks of proteins to their use as indicators of food spoilage.[1][2] The development of sensitive and selective methods for their detection is therefore of significant interest. Pyrylium salts are well-established as powerful reagents for the detection of primary amines, a reaction that has been extensively exploited in colorimetric and fluorometric sensing applications.[1][2][3][4] The core of this sensing mechanism lies in the highly electrophilic nature of the pyrylium ring, which readily reacts with primary amines to form stable pyridinium salts.[5][6][7] This transformation results in a significant alteration of the electronic and optical properties of the molecule.
This application note details a novel, albeit theoretical, approach to harnessing this well-known chemical reaction for the development of a label-free electrochemical sensor. By immobilizing 2,6-Di-tert-butyl-4-methylpyrylium triflate onto an electrode surface, the chemical transformation upon reaction with a primary amine can be transduced into a measurable electrochemical signal. This method offers the potential for a highly sensitive and selective platform for amine detection, with the advantages of electrochemical techniques, including high sensitivity, wide dynamic range, and amenability to miniaturization.
The proposed sensing strategy is based on the principle that the conversion of the surface-confined pyrylium salt to a pyridinium salt will alter the electrochemical properties of the electrode-solution interface. This change can be effectively probed using Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).
Principle of Detection: An Electrochemical Transduction of a Classic Reaction
The sensing mechanism is a two-step process:
-
Surface Modification: A glassy carbon electrode (GCE) is modified with a layer of 2,6-Di-tert-butyl-4-methylpyrylium triflate. This can be achieved through various immobilization techniques, such as drop-casting or electropolymerization of a functionalized pyrylium derivative. For the purpose of this protocol, we will focus on a straightforward drop-casting method.
-
Analyte Recognition and Signal Transduction: Upon introduction of a sample containing a primary amine, the immobilized pyrylium salt reacts to form a pyridinium salt. This reaction induces a change in the charge distribution, steric hindrance, and overall structure of the molecular layer on the electrode surface. This alteration of the interfacial properties is then detected as a change in the electrochemical response.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed signaling pathway for the electrochemical detection of primary amines.
Experimental Protocols
Materials and Reagents
-
2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (CAS 59643-43-5)[2]
-
Glassy Carbon Electrodes (GCE), 3 mm diameter
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium chloride (KCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Primary amine standard (e.g., butylamine)
-
N,N-Dimethylformamide (DMF)
-
Alumina slurry (0.05 µm)
-
Deionized (DI) water (18.2 MΩ·cm)
Protocol 1: Electrode Preparation and Modification
-
GCE Polishing:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes to a mirror-like finish.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in DI water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.
-
Rinse the electrode with DI water and dry under nitrogen.
-
-
Immobilization of Pyrylium Salt:
-
Prepare a 10 mM solution of 2,6-Di-tert-butyl-4-methylpyrylium triflate in DMF.
-
Drop-cast 5 µL of the pyrylium salt solution onto the clean GCE surface.
-
Allow the solvent to evaporate at room temperature in a desiccator for at least 1 hour.
-
The resulting modified electrode is denoted as Py-GCE.
-
Protocol 2: Electrochemical Characterization and Detection
Instrumentation: A standard three-electrode electrochemical workstation is required, with the Py-GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
Electrochemical Impedance Spectroscopy (EIS) Detection:
-
Prepare the electrolyte solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Immerse the three-electrode system in the electrolyte solution.
-
Record the initial EIS spectrum of the Py-GCE in the frequency range of 100 kHz to 0.1 Hz with an AC amplitude of 5 mV at the formal potential of the redox couple.
-
Remove the electrode, rinse with DI water, and dry.
-
Incubate the Py-GCE with the amine-containing sample (or standard solutions of varying concentrations) for a predetermined time (e.g., 15 minutes).
-
Rinse the electrode with DI water to remove any non-specifically bound molecules.
-
Re-immerse the electrode in the EIS electrolyte solution and record the new EIS spectrum under the same conditions as step 3.
-
The change in the charge transfer resistance (Rct) is proportional to the concentration of the primary amine.
Cyclic Voltammetry (CV) Detection:
-
Prepare the electrolyte solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Immerse the three-electrode system in the electrolyte solution.
-
Record the initial CV of the Py-GCE by sweeping the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
Remove the electrode, rinse with DI water, and dry.
-
Incubate the Py-GCE with the amine-containing sample for 15 minutes.
-
Rinse the electrode with DI water.
-
Re-immerse the electrode in the CV electrolyte solution and record the new CV under the same conditions.
-
The decrease in the peak current of the redox probe is proportional to the concentration of the primary amine.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the preparation and use of the pyrylium-modified electrode.
Data Analysis and Interpretation
EIS Data:
The EIS data is typically represented as a Nyquist plot (Z' vs. -Z''). The semicircle diameter in the high-frequency region corresponds to the charge transfer resistance (Rct). The reaction of the immobilized pyrylium salt with the amine is expected to increase the Rct due to the formation of a more insulating pyridinium layer, which hinders the electron transfer of the redox probe to the electrode surface.
| Analyte Concentration | Expected Change in Rct |
| Blank (No Amine) | Baseline Rct |
| Low Amine Concentration | Slight increase in Rct |
| High Amine Concentration | Significant increase in Rct |
CV Data:
The CV data will show the characteristic redox peaks of the [Fe(CN)₆]³⁻/⁴⁻ couple. The binding of the amine and formation of the pyridinium salt will block the electrode surface, leading to a decrease in the peak currents (anodic and cathodic) and an increase in the peak-to-peak separation (ΔEp).
| Analyte Concentration | Expected Change in Peak Current |
| Blank (No Amine) | Maximum peak current |
| Low Amine Concentration | Slight decrease in peak current |
| High Amine Concentration | Significant decrease in peak current |
Trustworthiness and Self-Validation
The proposed protocol incorporates several self-validating steps:
-
Control Experiments: Running a blank sample (without the primary amine) is crucial to establish the baseline electrochemical response.
-
Specificity Studies: To assess the selectivity of the sensor, it should be tested against other potentially interfering species that do not contain a primary amine group.
-
Reproducibility: The fabrication process should be repeated multiple times to ensure the reproducibility of the sensor's response.
-
Confirmation with Other Techniques: The surface modification can be independently verified using techniques such as X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM).
Conclusion
This application note presents a detailed protocol for the development of a novel electrochemical sensor for primary amines based on the specific reactivity of 2,6-Di-tert-butyl-4-methylpyrylium triflate. While this is a theoretical framework, it is grounded in established chemical principles and standard electrochemical techniques.[8][9][10][11] The proposed sensor has the potential to be a valuable tool for researchers in various fields, offering a sensitive, selective, and label-free method for amine detection. Further experimental validation is required to optimize the sensor performance and explore its application in real-world samples.
References
-
Rapid Visual Detection of Amines by Pyrylium Salts for Food Spoilage Taggant. ACS Applied Bio Materials. [Link]
-
2,6-bis-(4-sulphophenyl)pyrylium perchlorate with primary amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Rapid Visual Detection of Amines by Pyrylium Salts for Food Spoilage Taggant. PubMed. [Link]
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An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. ResearchGate. [Link]
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PyEIS: A Python-Based Electrochemical Impedance Spectroscopy Analyzer and Simulator. Journal of The Electrochemical Society. [Link]
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Rapid Visual Detection of Amines by Pyrylium Salts for Food Spoilage Taggant. ACS Publications. [Link]
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Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. RSC Publishing. [Link]
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Transformations of pyrylium salts to arenes or pyridinium salts. ResearchGate. [Link]
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A pyrylium salt-based fluorescent probe for the highly sensitive detection of methylamine vapour. Analyst (RSC Publishing). [Link]
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Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Publishing. [Link]
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Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. MDPI. [Link]
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Formation of 2,6-di-tert-butyl-4-methyl-pyrylium from t-butyl chloride, AlCl3, and CO at high pressure. ResearchGate. [Link]
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PYRYLIUM SALTS FOR BIOIMAGING, SENSING AND SOLID-STATE EMISSION. Tesis Doctorals en Xarxa. [Link]
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Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. [Link]
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Electrochemical Impedance Spectroscopy-Based Sensing of Biofilms: A Comprehensive Review. National Institutes of Health. [Link]
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Time-dependent modelling of an electrochemical impedance spectroscopy based sensor. ScienceDirect. [Link]
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From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. ResearchGate. [Link]
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Methylation of 2,6-di-tert-butylphenol with methanol-d4 in the presence of zinc oxide and bases. Hydrogen-deuterium exchange in the ortho-tert-butyl groups with the medium. ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors. ResearchGate. [Link]
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The Strategic Use of 2,6-Di-tert-butyl-4-methylpyrylium Triflate as a Latent Non-Nucleophilic Base in Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the demand for highly selective and robust reagents is paramount. Sterically hindered, non-nucleophilic bases are indispensable tools for a myriad of chemical transformations, enabling proton abstraction in the presence of sensitive electrophilic functional groups. This guide delves into the practical application of 2,6-Di-tert-butyl-4-methylpyrylium triflate, a stable and versatile precursor to the powerful non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine. We will explore the underlying chemical principles that govern its utility, provide detailed protocols for its synthesis and in-situ activation, and showcase its application in key synthetic methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties to overcome synthetic challenges.
Introduction: The Imperative for Non-Nucleophilic Basicity
In the intricate tapestry of organic reactions, bases are fundamental catalysts and reagents. However, the inherent nucleophilicity of many common bases can lead to undesired side reactions, such as addition to carbonyls or displacement of leaving groups. This is particularly problematic in complex molecule synthesis where multiple sensitive functional groups are present. Non-nucleophilic bases, characterized by significant steric hindrance around the basic center, mitigate these issues by selectively abstracting protons without engaging in nucleophilic attack.[1][2]
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is a preeminent example of such a base.[3] Its utility is underscored by its ability to act as a potent proton scavenger while remaining inert to most electrophiles and Lewis acids.[4][5] However, DTBMP itself can be air-sensitive and challenging to handle. The use of its pyrylium triflate salt precursor offers a practical and efficient alternative, providing a stable, crystalline solid that can be conveniently weighed and stored, and from which the active base can be generated in situ.[5]
The trifluoromethanesulfonate (triflate) counter-anion is particularly advantageous as it is non-explosive, unlike perchlorate salts that have been previously used.[4][5] This guide will provide the necessary protocols to harness the full potential of this valuable reagent system.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of both the pyrylium salt precursor and the active pyridine base is crucial for successful application.
| Property | 2,6-Di-tert-butyl-4-methylpyrylium Triflate | 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) |
| Molecular Formula | C₁₅H₂₃F₃O₄S | C₁₄H₂₃N |
| Molecular Weight | 356.40 g/mol | 205.35 g/mol |
| Appearance | White to light tan crystalline solid | White to light brown solid or colorless liquid |
| Melting Point | 153–164 °C[4] | 33-36 °C[3] |
| pKa of Conjugate Acid | Not Applicable | 4.41 (in 50% Ethanol)[4] |
| Solubility | Soluble in polar organic solvents such as acetonitrile, dichloromethane, and chloroform. Sparingly soluble in diethyl ether. | Soluble in most organic solvents. Sparingly soluble in water at pH > 7. |
Storage and Handling:
-
2,6-Di-tert-butyl-4-methylpyrylium Triflate: This salt is a stable, non-hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place. No special handling precautions beyond standard laboratory safety protocols are required.
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP): The free base is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen). It is a low-melting solid and can be handled as a liquid if warmed slightly. Due to its potential toxicity and irritant nature, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Synthesis and Activation: From Pyrylium Salt to Active Base
The preparation of 2,6-Di-tert-butyl-4-methylpyrylium triflate is a straightforward procedure, making it an accessible reagent for most synthetic laboratories.
Diagram: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate
Caption: Synthesis of the pyrylium triflate precursor.
Protocol 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate[4][5]
Materials:
-
Pivaloyl chloride (2.5 mol)
-
Anhydrous tert-butyl alcohol (0.62 mol)
-
Trifluoromethanesulfonic acid (1.25 mol)
-
Diethyl ether
-
5 L three-necked round-bottomed flask
-
Magnetic stirrer
-
Heating mantle
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Dry ice condensers
Procedure:
-
Assemble the 5 L three-necked flask with a magnetic stirrer, thermometer, dropping funnel, and two dry ice condensers. Purge the apparatus with dry nitrogen.
-
To the flask, add pivaloyl chloride (300 g, 2.5 mol) and anhydrous tert-butyl alcohol (46 g, 0.62 mol).
-
With stirring, warm the mixture to 85 °C using a heating mantle.
-
Discontinue heating and add trifluoromethanesulfonic acid (187.5 g, 1.25 mol) dropwise over 2-3 minutes.
-
Maintain the reaction temperature at 95-105 °C for 10 minutes.
-
Allow the mixture to cool to 50 °C and then cool further to -10 °C in an ice-salt bath.
-
Add 1 L of cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with three 300 mL portions of cold diethyl ether, and air-dry. This yields 118–137 g (53–62%) of light tan 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate.
Diagram: In-situ Generation of the Non-Nucleophilic Base
Caption: In-situ generation of the active base.
Protocol 2: In-situ Generation of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) for Immediate Use
This protocol describes the generation of the active base in the reaction vessel, negating the need for isolation of the potentially sensitive free pyridine.
Materials:
-
2,6-Di-tert-butyl-4-methylpyrylium triflate
-
A suitable tertiary amine base (e.g., triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous reaction solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Reaction vessel under an inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2,6-di-tert-butyl-4-methylpyrylium triflate (1.0-1.2 equivalents relative to the acidic proton to be scavenged).
-
Add the anhydrous solvent and stir to dissolve or suspend the salt.
-
Add the tertiary amine base (1.0-1.2 equivalents) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the complete deprotonation of the pyrylium salt to form the active DTBMP base.
-
The reaction mixture containing the in situ generated DTBMP is now ready for the addition of the substrate and other reagents.
Applications in Organic Synthesis
The unique steric and electronic properties of DTBMP make it an invaluable tool in a range of synthetic transformations.
Synthesis of Vinyl Triflates from Ketones and Aldehydes
The conversion of ketones and aldehydes to their corresponding vinyl triflates is a cornerstone of modern synthetic chemistry, providing access to versatile intermediates for cross-coupling reactions. DTBMP is an excellent base for this transformation as it does not react with the highly electrophilic triflic anhydride.[4]
Protocol 3: General Procedure for the Synthesis of a Vinyl Triflate
Materials:
-
Ketone or aldehyde substrate (1.0 equiv)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.2 equiv, can be generated in situ from the pyrylium salt as per Protocol 2)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Reaction vessel under an inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the ketone or aldehyde substrate and DTBMP.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triflic anhydride to the stirred solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Silylation of Alcohols
The protection of hydroxyl groups as silyl ethers is a fundamental strategy in multi-step synthesis. While many bases can be used for this purpose, DTBMP is particularly useful when other acid-sensitive functional groups are present, as it will not promote side reactions.[5]
Protocol 4: Silylation of a Primary Alcohol using DTBMP
Materials:
-
Alcohol substrate (1.0 equiv)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv, can be generated in situ)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vessel under an inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol substrate and DTBMP.
-
Add anhydrous DMF and stir until all solids are dissolved.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Glycosylation Reactions
The stereoselective formation of glycosidic bonds is a formidable challenge in carbohydrate chemistry. The use of hindered, non-nucleophilic bases like DTBMP is crucial in many modern glycosylation protocols, particularly those that proceed through highly reactive glycosyl triflate intermediates. DTBMP acts as an efficient proton scavenger, preventing the anomerization or decomposition of the sensitive intermediates.
Diagram: Role of DTBMP in a Pre-activation Glycosylation Protocol
Caption: DTBMP's role in pre-activation glycosylation.
Conclusion
2,6-Di-tert-butyl-4-methylpyrylium triflate is a highly valuable and versatile reagent for the modern synthetic chemist. Its stability, ease of handling, and straightforward conversion to the potent, sterically hindered non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine, make it an indispensable tool for a wide array of chemical transformations. The protocols and technical information provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent system to address complex synthetic challenges and accelerate the pace of discovery in chemical and pharmaceutical research.
References
-
Organic Syntheses Procedure, Coll. Vol. 6, p.101 (1988); Vol. 59, p.47 (1979). [Link]
-
Anderson, A. G.; Stang, P. J. A Convenient Two-Step Synthesis of 2,6-Di-tert-butyl-4-methylpyridine, a Sterically Hindered Nonnucleophilic Base. J. Org. Chem.1976 , 41 (22), 3615–3616. [Link]
-
Balaban, A. T.; Boulton, A. J. 2,4,6-Trimethylpyrylium Trifluoromethanesulfonate. Org. Synth.1973 , 53, 111. [Link]
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PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]
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Wikipedia. Non-nucleophilic base. [Link]
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Wikipedia. 2,6-Di-tert-butylpyridine. [Link]
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Crasto, C. Hydroxyl Protecting Groups. [Link]
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Crich, D. Pre-activation Based Stereoselective Glycosylations. NIH Public Access Author Manuscript. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of Advanced Polymers and Coatings
Introduction
The relentless pursuit of materials with tailored functionalities has positioned advanced polymers and coatings at the forefront of innovation across diverse scientific fields, including biomedical devices, drug delivery, and high-performance protective materials.[1][2] The ability to precisely control polymer architecture—molecular weight, composition, and topology—is paramount to achieving predictable and enhanced material properties.[3][4] This guide moves beyond theoretical concepts to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis and evaluation of these sophisticated materials. We will delve into the mechanistic underpinnings of preeminent controlled polymerization techniques, offer detailed, field-proven protocols, and outline robust characterization methodologies to validate performance. This document is structured to serve as a self-contained resource, explaining not just how to perform these experiments, but why specific choices are made, thereby empowering researchers to adapt and innovate.
Part 1: Synthesis of Advanced Polymers via Controlled Radical Polymerization
Conventional free radical polymerization, while a workhorse of the polymer industry, offers limited control over the final polymer structure.[4] Controlled/Living Radical Polymerization (CLRP) techniques have revolutionized the field by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[5][6] This control is critical for applications where specific nanoscale organization or end-group functionality is required.[3][5]
Atom Transfer Radical Polymerization (ATRP)
Expertise & Experience: The Causality Behind ATRP's Control
ATRP has become a cornerstone of polymer synthesis due to its tolerance of a wide variety of functional monomers and its robust nature.[3][7] The key to its control lies in a reversible deactivation mechanism. A transition metal complex (typically copper-based) catalyzes the reversible transfer of a halogen atom between the catalyst and a dormant polymer chain.[6] This process establishes a dynamic equilibrium between a very low concentration of active, propagating radicals and a vast majority of dormant chains. By keeping the radical concentration low, the probability of termination reactions—which irreversibly stop chain growth—is dramatically reduced, allowing for uniform chain growth and the synthesis of well-defined polymers.[3] This method is particularly powerful for creating block copolymers, where a well-defined polymer chain is used as a macroinitiator to grow a second, distinct polymer block.[7][8]
Application Note: ATRP for Amphiphilic Block Copolymers in Drug Delivery
Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, are of immense interest in drug development.[9][10] When placed in an aqueous environment, these polymers can self-assemble into nanostructures like micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility.[9] ATRP is an ideal technique for synthesizing these materials because it allows for the precise, sequential polymerization of hydrophobic and hydrophilic monomers, yielding block copolymers with controlled block lengths, which in turn dictates the size and drug-loading capacity of the resulting micelles.[7][11]
Protocol 1: Synthesis of Poly(n-butyl acrylate)-b-poly(acrylic acid) via ATRP
This protocol details the synthesis of a diblock copolymer, starting with the hydrophobic poly(n-butyl acrylate) (PnBA) block, which then serves as a macroinitiator for the polymerization of tert-butyl acrylate (PtBA). The PtBA block is subsequently hydrolyzed to yield the hydrophilic poly(acrylic acid) (PAA) block.
Workflow: Two-Step ATRP Synthesis of Amphiphilic Block Copolymer
Caption: Workflow for ATRP synthesis of an amphiphilic diblock copolymer.
Step 1: Synthesis of PnBA-Br Macroinitiator
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).
-
Monomer and Ligand Addition: Add n-butyl acrylate (nBA) (12.82 g, 100 mmol) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (20.8 µL, 0.1 mmol).
-
Degassing: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiator Injection: While under an inert atmosphere (e.g., Argon), inject the initiator, ethyl α-bromoisobutyrate (EBiB) (147 µL, 1.0 mmol), via syringe. The target degree of polymerization is 100.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir. Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).
-
Termination: Once the desired conversion is reached (e.g., >95%), stop the reaction by opening the flask to air and diluting with tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in cold methanol, decant the solvent, and dry the PnBA-Br macroinitiator under vacuum.
Step 2: Synthesis of PnBA-b-PtBA
-
Reagent Preparation: In a clean Schlenk flask, dissolve the dried PnBA-Br macroinitiator (e.g., 5.0 g, assuming MW ≈ 12,900 g/mol ) in anisole.
-
Catalyst and Monomer Addition: Add Cu(I)Br and PMDETA in a 1:1 molar ratio relative to the macroinitiator. Add tert-butyl acrylate (tBA). The amount of tBA will determine the length of the second block.
-
Degassing and Initiation: Repeat the freeze-pump-thaw cycles (Step 1.3). Place the flask in a preheated oil bath at 70°C to initiate the chain extension.
-
Monitoring and Termination: Monitor the reaction as before. Terminate by exposing to air and diluting with THF.
-
Purification: Purify the block copolymer using the same procedure as in Step 1.7.
Step 3: Hydrolysis to PnBA-b-PAA
-
Dissolve the PnBA-b-PtBA copolymer in dichloromethane (DCM).
-
Add a stoichiometric excess of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 24 hours to cleave the tert-butyl ester groups.
-
Remove the solvent and excess acid via rotary evaporation.
-
Purify the final amphiphilic block copolymer by dialysis against deionized water.
| Parameter | Step 1 (PnBA) | Step 2 (PnBA-b-PtBA) |
| Target DP | 100 | 100 (for PtBA block) |
| [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | 100:1:0.1:0.1 | 100:1:1:1 (relative to PnBA) |
| Temperature | 60°C | 70°C |
| Solvent | None (Bulk) | Anisole |
| Typical PDI | < 1.15 | < 1.20 |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Expertise & Experience: The Causality Behind RAFT's Versatility
RAFT polymerization is another powerful CLRP technique renowned for its compatibility with a vast range of monomers and reaction conditions.[12] Control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound.[12] During polymerization, the propagating radical chain adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment, releasing either the original propagating chain or a new radical that initiates the growth of a new chain. This rapid exchange process ensures that all polymer chains have an equal opportunity to grow, leading to a low PDI.[13] The choice of RAFT agent is critical and must be matched to the monomer being polymerized to ensure efficient chain transfer and control.[12] The end of the polymer chains retain the thiocarbonylthio group, which can be used for further modification or chain extension.[14]
Application Note: RAFT for Functional Coatings Adhesion
RAFT polymerization is exceptionally well-suited for designing polymers for advanced coatings.[12][13] By selecting monomers with specific functional groups (e.g., hydroxyl, carboxylic acid, or silane), polymers can be synthesized that promote strong adhesion to various substrates. For example, incorporating acrylic acid into a polymer backbone provides carboxyl groups that can form hydrogen bonds or covalent linkages with metal or metal oxide surfaces, significantly enhancing coating adhesion and durability. RAFT allows for the creation of block copolymers where one block is designed for adhesion and another for a different function, such as chemical resistance or biocompatibility.[15]
Mechanism: The RAFT Polymerization Equilibrium
Caption: The core equilibrium of the RAFT polymerization process.
Protocol 2: Synthesis of Poly(methyl methacrylate) via RAFT
This protocol describes the synthesis of a well-defined poly(methyl methacrylate) (PMMA) homopolymer, a common component in coatings and plastics.
-
Reagent Preparation: To a reaction vial with a magnetic stir bar, add the RAFT agent, 2-Cyano-2-propyl dodecyl trithiocarbonate (25.8 mg, 0.075 mmol), methyl methacrylate (MMA) (1.50 g, 15.0 mmol), and the radical initiator, Azobisisobutyronitrile (AIBN) (2.46 mg, 0.015 mmol).
-
Solvent Addition: Add 1.5 mL of a suitable solvent, such as toluene or anisole.
-
Degassing: Seal the vial with a rubber septum and purge with an inert gas (e.g., Argon) for 20-30 minutes to remove oxygen.
-
Polymerization: Place the vial in a preheated oil bath or heating block at 70°C.
-
Monitoring and Termination: Stir the reaction for the desired time (e.g., 6-24 hours, depending on target molecular weight). The reaction can be stopped by cooling the vial in an ice bath and exposing the contents to air.
-
Purification: Dilute the reaction mixture with THF and precipitate the polymer into a large excess of a non-solvent, such as cold hexane or methanol. Repeat the precipitation process 2-3 times to ensure removal of unreacted monomer and initiator.
-
Drying: Dry the purified PMMA in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
| Parameter | Value |
| [Monomer]:[RAFT Agent]:[Initiator] | 200:1:0.2 |
| Temperature | 70°C |
| Solvent | Toluene |
| Typical PDI | < 1.20 |
Part 2: Formulation and Curing of Advanced Coatings
Synthesizing a well-defined polymer is the first step. Translating that polymer into a high-performance coating requires careful formulation and an appropriate curing (cross-linking) mechanism to transform the liquid formulation into a solid, durable film.
Hybrid Organic-Inorganic Coatings via Sol-Gel Process
Expertise & Experience: The Synergy of Hybrid Materials
The sol-gel process is a versatile method for producing ceramic or glass-like materials at low temperatures.[16] It involves the hydrolysis and condensation of metal alkoxide precursors, most commonly silicon alkoxides like tetraethoxysilane (TEOS).[17][18] Hybrid coatings are created by incorporating organic polymers or precursors into this inorganic network.[19][20] This creates a material that combines the properties of both components: the hardness, thermal stability, and scratch resistance of the inorganic phase with the flexibility and toughness of the organic polymer phase.[16] The two phases can be linked by covalent bonds (Class II hybrids), for instance by using an organofunctional silane like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), which can participate in the sol-gel reaction via its methoxy groups and cross-link with an organic resin (like an epoxy) via its epoxide group.[18]
Ultraviolet (UV) Curing
Expertise & Experience: The Rationale for Rapid, Solvent-Free Curing
UV curing is a photochemical process where high-intensity ultraviolet light is used to initiate a rapid polymerization or cross-linking reaction.[21] The formulations consist of monomers and oligomers (the polymer backbone), and a photoinitiator. When the photoinitiator absorbs UV energy, it generates reactive species (free radicals or cations) that trigger the polymerization of the acrylate or epoxy-functionalized monomers and oligomers.[22][23] The primary advantages are speed (curing in seconds), low energy consumption, and the elimination of volatile organic compounds (VOCs) as no solvents are required.[24] This makes it a highly efficient and environmentally friendly technology for coatings, adhesives, and inks.[22]
Workflow: The UV Curing Process
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Application Notes & Protocols: A Guide to Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: From "Magic Bullets" to Precision Nanomedicine
The concept of a "magic bullet," a term coined by Nobel laureate Paul Ehrlich over a century ago, envisioned a compound that could selectively target and eliminate disease-causing organisms without affecting healthy tissue.[1] This foundational idea has evolved into the sophisticated field of targeted drug delivery, a cornerstone of modern nanomedicine.[1] Conventional therapies, such as chemotherapy, often suffer from a lack of specificity, leading to widespread systemic toxicity and limiting their therapeutic window.[2] Targeted drug delivery systems (TDDS) are engineered to overcome these limitations by concentrating therapeutic agents at the site of disease, thereby enhancing efficacy and minimizing off-target effects.[2][3]
These advanced systems utilize various nanocarriers, including liposomes, polymeric nanoparticles, dendrimers, and micelles, to transport drugs to specific cells, tissues, or organs.[2][4] The core principle is to optimize the drug's therapeutic effects while decreasing side effects that arise from high doses and interaction with non-target tissues.[1] This is achieved by designing carriers that are biocompatible, biodegradable, non-immunogenic, and stable in vivo.[1][5]
This guide provides an in-depth overview of the principles, formulation, characterization, and evaluation of targeted drug delivery systems, offering detailed protocols and field-proven insights for researchers and drug development professionals.
Part 1: Fundamental Principles of Targeted Drug Delivery
Targeted drug delivery strategies are broadly categorized into two main approaches: passive targeting and active targeting.
Passive Targeting: Exploiting the Tumor Microenvironment
Passive targeting takes advantage of the unique pathophysiology of certain disease states, particularly solid tumors.[6] Rapidly growing tumors stimulate the formation of new blood vessels, a process known as angiogenesis.[7] These newly formed vessels are often poorly organized and have leaky walls with large gaps between endothelial cells.[7][8] This leakiness, combined with impaired lymphatic drainage in the tumor tissue, leads to the accumulation of nanoparticles within the tumor.[6][7] This phenomenon is known as the Enhanced Permeability and Retention (EPR) effect .[6][7]
The EPR effect is a cornerstone of passive targeting, allowing nanocarriers of a certain size (typically 50-200 nm) to selectively accumulate in tumor tissues.[9][10]
Diagram: The Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect allows nanoparticles to accumulate in tumor tissue.
Active Targeting: Enhancing Specificity with Ligands
Active targeting builds upon passive accumulation by incorporating specific ligands onto the surface of the nanocarrier.[6][11] These ligands recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells.[12][13] This ligand-receptor interaction facilitates cellular uptake of the nanocarrier, leading to a higher intracellular concentration of the drug.[12][14]
Commonly used targeting ligands include:
-
Antibodies: Highly specific for their target antigens. Antibody-drug conjugates (ADCs) and antibody-conjugated nanoparticles are two major strategies.[12]
-
Peptides: Smaller than antibodies, with good tissue penetration.[12][15]
-
Aptamers: Single-stranded DNA or RNA molecules that can bind to various molecular targets.[12][15]
-
Folic Acid: The folate receptor is overexpressed in many types of cancer.[12][16]
-
Carbohydrates: Can target specific lectin receptors on cell surfaces.[12][15]
Diagram: Active vs. Passive Targeting
Caption: Comparison of passive and active drug delivery targeting mechanisms.
Part 2: Formulation and Characterization of Targeted Nanoparticles
The successful development of a targeted drug delivery system hinges on the careful formulation and thorough characterization of the nanocarriers.
Protocol: Formulation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[17] The single emulsion-solvent evaporation technique is a common method for encapsulating hydrophobic drugs.[17][18]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Hydrophobic drug of choice
-
Dichloromethane (DCM) or other suitable organic solvent[17]
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent (e.g., DCM).[17]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[17] The energy input during this step is critical for controlling the final nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[17]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for long-term storage.
For encapsulating hydrophilic drugs, a double emulsion (water-in-oil-in-water, w/o/w) method is typically employed.[17]
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles. Key parameters to evaluate include:
-
Size and Size Distribution: Determined using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[9][10] DLS measures the hydrodynamic diameter of the particles in solution, while TEM provides direct visualization of the particle size and morphology.[9][19] It is important to note that DLS and TEM can yield different size measurements, and understanding the principles of each technique is crucial for accurate interpretation.[9][10]
-
Zeta Potential: Measured by DLS, it indicates the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes.[17]
-
Drug Encapsulation Efficiency and Loading Capacity: These parameters determine the amount of drug successfully incorporated into the nanoparticles.[20] They are typically quantified by separating the nanoparticles from the un-encapsulated drug and measuring the drug concentration in each fraction using techniques like UV-Vis spectroscopy or HPLC.
| Parameter | Technique | Typical Range for Drug Delivery | Significance |
| Particle Size (Diameter) | DLS, TEM | 50 - 200 nm | Influences circulation time, tumor accumulation (EPR effect), and cellular uptake.[9][21] |
| Polydispersity Index (PDI) | DLS | < 0.2 | Indicates the narrowness of the size distribution; a lower PDI signifies a more homogenous population.[19] |
| Zeta Potential | DLS | -30 mV to +30 mV | Affects colloidal stability and interactions with cell membranes. |
| Encapsulation Efficiency (%) | UV-Vis, HPLC | > 70% | High efficiency is desirable to maximize drug delivery and minimize waste. |
| Drug Loading (%) | UV-Vis, HPLC | 1 - 20% | Represents the weight percentage of the drug relative to the total nanoparticle weight. |
Part 3: In Vitro and In Vivo Evaluation of Targeted Drug Delivery Systems
Once formulated and characterized, the efficacy of the targeted drug delivery system must be evaluated through a series of in vitro and in vivo studies.
In Vitro Evaluation
-
Cellular Uptake Studies: These studies assess the ability of the targeted nanoparticles to be internalized by cancer cells. This can be visualized using fluorescence microscopy or quantified by flow cytometry, often using a fluorescently labeled nanocarrier or a fluorescent drug.[22][23]
-
Cytotoxicity Assays: These assays determine the cell-killing ability of the drug-loaded nanoparticles compared to the free drug.[24] Common methods include the MTT assay, which measures metabolic activity, and the trypan blue exclusion assay, which assesses membrane integrity.[25]
Diagram: In Vitro Evaluation Workflow
Caption: A typical workflow for the in vitro evaluation of targeted nanoparticles.
In Vivo Evaluation
In vivo studies are crucial for assessing the biodistribution, therapeutic efficacy, and toxicity of the targeted drug delivery system in a living organism.[26]
-
Animal Models: Preclinical studies often utilize animal models, such as mice with tumor xenografts, to evaluate the performance of the delivery system.[26][27] Patient-derived xenograft (PDX) models are increasingly used as they more accurately recapitulate the heterogeneity of human tumors.[27]
-
Biodistribution Studies: These studies track the accumulation of the nanocarriers in different organs and tissues over time. This is often achieved by labeling the nanoparticles with a radioactive isotope or a fluorescent dye and using imaging techniques like SPECT/CT or in vivo fluorescence imaging.
-
Therapeutic Efficacy Studies: The antitumor efficacy of the targeted therapy is evaluated by monitoring tumor growth over time in treated animals compared to control groups (e.g., untreated, free drug, non-targeted nanoparticles).[27]
-
Toxicity Studies: The potential side effects of the treatment are assessed by monitoring animal weight, behavior, and by performing histological analysis of major organs at the end of the study.
Part 4: Clinical Translation and Future Perspectives
Despite the immense promise of targeted drug delivery, the clinical translation of nanomedicines has been challenging.[28][29] Hurdles include complex manufacturing processes, potential immunogenicity, and regulatory complexities.[3][28] However, several nanoparticle-based drugs have received FDA approval, primarily liposomal formulations, demonstrating the viability of this approach.[29][30]
Future advancements in the field are focused on the development of "smart" or stimuli-responsive nanocarriers that release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH, enzyme levels, or temperature.[2] The integration of diagnostic and therapeutic functionalities into a single platform, known as "theranostics," is another exciting area of research.[31]
Conclusion
Targeted drug delivery systems represent a paradigm shift in medicine, moving away from the "one-size-fits-all" approach towards more personalized and precise therapies.[31] By understanding the fundamental principles of passive and active targeting, and by employing rigorous formulation, characterization, and evaluation protocols, researchers can develop novel nanomedicines with the potential to significantly improve patient outcomes in a wide range of diseases.
References
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- Torchilin, V. P. (2021). Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives. PMC.
- Danaei, M., et al. (n.d.). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons (RSC Publishing).
- Yan, S., et al. (n.d.). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. NIH.
- Kou, L., et al. (2022). Advances in nanomaterial-based targeted drug delivery systems. PMC - PubMed Central.
- Sindhwani, S., et al. (2020). Approaches to Improve EPR-Based Drug Delivery for Cancer Therapy and Diagnosis. MDPI.
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- Enhanced permeability and retention effect. (n.d.). Wikipedia.
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- Recent Advances in Nanotechnology-Based Drug Delivery Systems for the Diagnosis and Treatment of Reproductive Disorders | ACS Applied Bio Materials. (2024). Google.
- Comparison of passive targeting, active targeting, and triggered release of nano-drugs. (n.d.). Google.
- Nanoparticle targeting: Review of passive and active methods. (n.d.). Inside Therapeutics.
- Penr, Y. (2024). Advances in Nanoparticle-based Drug Delivery Systems Enhancing Targeted Therapies. Hilaris Publisher.
- Torchilin, V. P. (2017). New Insights into “Permeability” as in the Enhanced Permeability and Retention Effect of Cancer Nanotherapeutics | ACS Nano. ACS Publications.
- Wang, X., et al. (2023). Strategies to Improve Antitumor Drug Delivery by Increasing EPR Effect. Chinese Pharmaceutical Journal.
- Passive and Active Targeting in Tumor Microenvironment. (n.d.). IT Medical Team.
- M, A. (2018). Passive and Active Drug Targeting: Role of Nanocarriers in Rational Design of Anticancer Formulations. PubMed.
- Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2023). RSC Publishing.
- (2024). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. Google.
- Qushawy, M. (n.d.). Targeted Drug Delivery System: Advantages, Carriers and Strategies. Google.
- Ligand-Receptor-Mediated Drug Delivery: An Emerging Paradigm in Cellular Drug Targeting. (2001). Critical Reviews™ in Therapeutic Drug Carrier Systems, 18(1).
- Yan, S., et al. (2024). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. PubMed.
- Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. (2025). National Genomics Data Center (CNCB-NGDC).
- Drug Delivery Formulations and Technologies. (n.d.). Sigma-Aldrich.
- Advancements and Challenges in Targeted Drug Delivery Systems: A Path toward Precision Medicine. (n.d.). IJRASET.
- Targeted drug delivery system | PPTX. (n.d.). Slideshare.
- Targeted drug delivery. (n.d.). Wikipedia.
- Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2023). ResearchGate.
- 23 Nanoparticles for Drug Delivery. (n.d.). Google.
- Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry. (2015). Google.
- Characterizing Polymer Nanoparticles Using Dynamic Light Scattering. (2018). AZoM.
- Preparative techniques of nanoparticles for drug delivery. (n.d.). Keio University.
- Targeted Drug Delivery Systems: Innovations and Clinical Implications. (2024). Google.
- Hua, S., et al. (2018). Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization. PMC - NIH.
- Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (n.d.). NIH.
- Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization. (2018). Frontiers.
- Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. (2021). NIH.
- Advancements and Challenges in Targeted Drug Delivery Systems: A Path toward Precision Medicine. (2025). ResearchGate.
- In Vivo Pharmacology | Orthotopic Models | PDX Models. (n.d.). Certis Oncology Solutions.
- Nanoparticle-based targeted drug delivery. (n.d.). PMC - NIH.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Zol, A. (2026). Ashlesha Zol, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1692-1716. International Journal of Pharmaceutical Sciences.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (n.d.). SciSpace.
- In vitro cell uptake biological testing. (A) Cytotoxicity tests of... (n.d.). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate
An in-depth guide to improving the yield of 2,6-Di-tert-butyl-4-methylpyrylium triflate synthesis, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and robust protocols to navigate the complexities of synthesizing 2,6-di-tert-butyl-4-methylpyrylium triflate. Our focus is on maximizing yield and purity by understanding the critical parameters and troubleshooting common experimental hurdles.
Overview of the Synthesis
The synthesis of 2,6-di-tert-butyl-4-methylpyrylium triflate is a robust procedure that relies on the acid-catalyzed diacylation of an alkene generated in situ. The most reliable and high-yield preparations utilize pivaloyl chloride, anhydrous tert-butyl alcohol, and trifluoromethanesulfonic acid (triflic acid).[1] The triflate anion is particularly advantageous as it leads to a non-explosive and crystalline salt, unlike older methods that used perchlorate or tetrafluoroborate anions.[1][2] This guide is based on the well-established procedure published in Organic Syntheses, which reports yields in the 53–62% range.[1]
The overall reaction involves the dehydration of tert-butyl alcohol to isobutylene, which is then diacylated by pivaloyl chloride. The resulting 1,5-dicarbonyl intermediate undergoes an acid-catalyzed cyclization and dehydration to form the stable aromatic pyrylium cation.
Caption: High-level workflow for pyrylium triflate synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is trifluoromethanesulfonic acid used instead of other strong acids?
A1: Trifluoromethanesulfonic acid (triflic acid) serves two critical roles: it acts as a powerful catalyst for the dehydration of tert-butyl alcohol and the subsequent cyclization, and its conjugate base, the triflate anion (CF₃SO₃⁻), becomes the counterion for the pyrylium salt. The triflate anion is a non-nucleophilic, stable counterion that promotes the crystallization of the product and results in a salt that is non-explosive, unlike the hazardous perchlorate salts used in older procedures.[1]
Q2: How critical is the purity of the reagents?
A2: Reagent purity is paramount for achieving high yields.
-
tert-Butyl Alcohol: Must be anhydrous. Water can compete as a nucleophile, hydrolyze the pivaloyl chloride, and interfere with the catalytic activity of the triflic acid, leading to significantly lower yields.
-
Pivaloyl Chloride: Should be freshly distilled or from a recently opened bottle to ensure it has not hydrolyzed to pivalic acid.
-
Trifluoromethanesulfonic Acid: While extremely hygroscopic, high-purity commercial grades are generally sufficient. Ensure it is handled under an inert atmosphere to prevent moisture absorption.
Q3: What is the purpose of the dry-ice condensers mentioned in the Organic Syntheses procedure?
A3: The reaction of pivaloyl chloride and triflic acid generates hydrogen chloride (HCl) gas as a byproduct. The dry-ice condensers are used to trap any volatile organic compounds, preventing their release, while the HCl gas is safely vented through a bubbler into a basic solution like sodium hydroxide.[1] This setup is essential for safety and containment.
Q4: Can I scale this reaction up or down?
A4: Yes, the reaction is scalable. However, when scaling up, meticulous temperature control becomes even more critical. The initial addition of triflic acid is exothermic, and the subsequent heating phase must be uniform to prevent the formation of dark, tarry byproducts from overheating.[3] When scaling down, ensure accurate measurement of the reagents, as small errors will have a larger proportional impact on the outcome.
Detailed Experimental Protocol
This protocol is adapted from the procedure by Anderson and Stang, which provides a reliable method for obtaining good yields of the target compound.[1]
Table 1: Reagent Stoichiometry and Roles
| Reagent | Molar Eq. | Amount (for 0.62 mol scale) | Role |
| Pivaloyl Chloride | 4.0 | 300 g (2.5 mol) | Acylating Agent |
| tert-Butyl Alcohol (anhydrous) | 1.0 | 46 g (0.62 mol) | Isobutylene Precursor |
| Trifluoromethanesulfonic Acid | 2.0 | 187.5 g (1.25 mol) | Catalyst & Anion Source |
| Diethyl Ether (anhydrous, cold) | - | ~1.9 L | Precipitation & Washing Solvent |
Step-by-Step Methodology:
-
Apparatus Setup: In a 5-L three-necked flask equipped with a magnetic stirrer, thermometer, and two dry-ice condensers, purge the system with dry nitrogen.
-
Initial Charging: Add pivaloyl chloride (300 g) and anhydrous tert-butyl alcohol (46 g) to the flask.[1]
-
Initial Heating: With stirring, warm the mixture to 85°C. Once this temperature is reached, discontinue direct heating but leave the heating mantle in place.
-
Triflic Acid Addition: Add trifluoromethanesulfonic acid (187.5 g) over 2–3 minutes with continuous stirring. The addition is exothermic and will cause the temperature to rise.
-
Reaction Maintenance: Maintain the reaction temperature between 95–105°C for 10 minutes. Use the heating mantle if necessary to keep it within this range.[1] A brown color is expected.
-
Cooling: Remove the heating mantle and allow the mixture to cool spontaneously to 50°C, then actively cool it to -10°C using an isopropyl alcohol/dry-ice bath.
-
Precipitation: While maintaining the low temperature, add 1 L of cold, anhydrous diethyl ether. A precipitate should form immediately.[1]
-
Isolation and Washing: Collect the solid product by filtration through a medium-porosity fritted-glass filter. Wash the precipitate thoroughly with three 300-mL portions of diethyl ether to remove unreacted starting materials and soluble byproducts.
-
Drying: Air-dry the light tan solid on the filter to yield 118–137 g (53–62%) of 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Sources
common side reactions with 2,6-Di-tert-butyl-4-methylpyrylium triflate
Welcome to the technical support center for 2,6-Di-tert-butyl-4-methylpyrylium triflate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common challenges and frequently asked questions to ensure the successful application of this sterically hindered pyrylium salt in your synthetic endeavors.
Introduction to 2,6-Di-tert-butyl-4-methylpyrylium triflate
2,6-Di-tert-butyl-4-methylpyrylium triflate is a powerful electrophilic reagent widely utilized in organic synthesis.[1] Its primary application lies in the conversion of primary amines into the corresponding N-substituted pyridinium salts.[2] The pronounced steric hindrance afforded by the two tert-butyl groups at the 2 and 6 positions directs the nucleophilic attack of primary amines to the nitrogen atom of the amine, leading to a highly efficient and regioselective synthesis of sterically encumbered pyridinium salts.[3] The trifluoromethanesulfonate (triflate) counter-ion is an excellent leaving group, further enhancing the reactivity of the pyrylium core.[1]
However, the high reactivity of this reagent can also lead to undesired side reactions if not handled with care. This guide will walk you through the most common issues, their underlying causes, and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions and Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired pyridinium salt. What could be the cause?
Answer:
Several factors can contribute to incomplete or slow reactions. The primary reasons are often related to steric hindrance and reagent purity.
-
Causality: The significant steric bulk of the tert-butyl groups on the pyrylium salt, and potentially on your primary amine substrate, can impede the approach of the nucleophile. While this steric hindrance is beneficial for the selectivity of the reaction, it can also decrease the reaction rate.[3] Additionally, the presence of moisture can lead to competitive hydrolysis of the pyrylium salt, reducing the amount of active reagent available for the desired transformation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Pyrylium salts are susceptible to hydrolysis.[4][5] Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The use of a glovebox or Schlenk line is recommended for optimal results.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents such as dichloromethane (DCM) or acetonitrile are generally preferred.
-
Reaction Temperature: While many reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-50 °C) can often overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition at elevated temperatures.
-
Reaction Time: Due to steric factors, these reactions may require longer reaction times than those with less hindered substrates. Allow the reaction to proceed for an extended period (e.g., 12-24 hours) and monitor for completion.
-
Reagent Purity: Verify the purity of both the pyrylium salt and the primary amine. Impurities can inhibit the reaction or lead to side products.
-
-
Experimental Protocol: General Procedure for the Synthesis of a Sterically Hindered Pyridinium Salt
-
Under an inert atmosphere (N₂ or Ar), dissolve 2,6-Di-tert-butyl-4-methylpyrylium triflate (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add the primary amine (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40 °C.
-
Upon completion, the pyridinium salt can often be precipitated by the addition of a less polar solvent like diethyl ether or pentane.
-
Collect the solid by filtration, wash with the precipitating solvent, and dry under vacuum.
-
Question 2: I've isolated an unexpected byproduct. My analytical data suggests the pyrylium ring has opened. What is happening?
Answer:
The observation of a ring-opened product is a strong indication of hydrolysis.
-
Causality: Pyrylium salts are in equilibrium with their pseudobase in the presence of water.[5] The pseudobase, a 2-hydroxy-2H-pyran, can undergo a thermally allowed electrocyclic ring-opening to form a 1,5-enedione.[4] This side reaction is a common pitfall when working with pyrylium salts.
-
Troubleshooting and Prevention:
-
Strict Anhydrous Technique: The most critical preventative measure is the rigorous exclusion of water from the reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
-
pH Control: The hydrolysis is pH-dependent. Maintaining a neutral or slightly acidic medium can suppress the formation of the pseudobase. However, strongly basic conditions should be avoided as they will promote hydrolysis.
-
Workup Considerations: During the reaction workup, minimize contact with aqueous phases if possible. If an aqueous wash is necessary, perform it quickly and with deionized, degassed water.
-
Question 3: My reaction with a primary amine is clean, but I am having trouble with a subsequent nucleophilic substitution on the newly formed pyridinium salt. Why is it unreactive?
Answer:
The very feature that makes 2,6-Di-tert-butyl-4-methylpyrylium triflate an excellent reagent for synthesizing hindered pyridinium salts is also the reason for the subsequent lack of reactivity.
-
Causality: The bulky tert-butyl groups that flank the nitrogen atom in the resulting pyridinium salt create a sterically shielded environment. [3]This steric hindrance, which directed the initial reaction, now protects the pyridinium ring from further nucleophilic attack. [4]
Figure 2: Steric hindrance in pyridinium salt reactivity. -
Strategic Considerations:
-
Alternative Reagents: If your synthetic strategy requires a subsequent nucleophilic addition to the pyridinium ring, consider using a less sterically hindered pyrylium salt, such as 2,4,6-triphenylpyrylium triflate.
-
Reaction Conditions: Forcing conditions (high temperature, strong nucleophiles) may overcome the steric barrier, but this often leads to a loss of selectivity and the formation of decomposition products.
-
Reductive Approaches: In some cases, reduction of the pyridinium salt to a di- or tetrahydropyridine can open up different reaction pathways.
-
Question 4: I am observing byproducts that suggest nucleophilic attack at the C4 (gamma) position of the pyrylium ring. I thought the reaction was selective for the C2/C6 (alpha) positions?
Answer:
While nucleophilic attack at the alpha positions is generally favored for 2,4,6-trisubstituted pyrylium salts, attack at the gamma position can occur under certain conditions.
-
Causality: The regioselectivity of nucleophilic attack on the pyrylium ring is a balance of electronic and steric factors. While the C2 and C6 positions are electronically more activated, the C4 position is less sterically hindered. With very strong or "hard" nucleophiles, or in cases where the alpha positions are exceptionally crowded, attack at the C4 position can become a competitive pathway. [6]This leads to the formation of a 4H-pyran, which can also undergo subsequent ring-opening. [6]
-
Mitigation Strategies:
-
Nucleophile Choice: This side reaction is more prevalent with highly reactive nucleophiles like Grignard reagents or organolithiums. [6]If possible, use "softer" nucleophiles.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored alpha-attack.
-
Solvent Effects: The solvent can influence the hardness/softness of the nucleophile and thus the regioselectivity. Experiment with different solvents to optimize the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the shelf-life and proper storage for 2,6-Di-tert-butyl-4-methylpyrylium triflate? A1: This reagent is a stable, crystalline solid. [1]However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator or glovebox at room temperature. [1]With proper storage, the reagent is stable for extended periods.
Q2: Can I use secondary amines with this reagent? A2: No, 2,6-Di-tert-butyl-4-methylpyrylium triflate is generally not reactive with secondary amines. The reaction mechanism for pyridinium salt formation requires a primary amine for the final ring-closure step. [7] Q3: What are some common applications of the resulting sterically hindered pyridinium salts? A3: The primary use of the pyridinium salts formed from this reagent is as precursors to highly hindered, non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP). [8]These bases are valuable in a wide range of organic reactions where a strong, non-nucleophilic proton scavenger is required. [9] Q4: Are there any known impurities in commercially available 2,6-Di-tert-butyl-4-methylpyrylium triflate? A4: High-quality commercial batches are generally of high purity. However, one potential impurity that can arise during the synthesis of the corresponding pyridine is 2,6-di-tert-butyl-4-neopentylpyridine, which is formed via an acid-catalyzed dimerization of isobutylene generated in situ. While this is an impurity in the final pyridine product, it is a good practice to be aware of potential side reactions during the pyrylium salt's own synthesis. [8]
References
- Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436.
- Stang, P. J., & Anderson, A. G. (1978). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 58, 80.
- Moser, D., et al. (2018). Selective Functionalization of Aminoheterocycles by a Pyrylium Salt.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
- Katritzky, A. R., & Thind, S. S. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1895-1900.
- Balaban, A. T., et al. (1980). Reactions of pyrylium salts with nucleophiles. XIV. New pyridinium salts with potential biological activity. Revue Roumaine de Chimie, 25(11-12), 1505-1528.
- Schmittel, M., et al. (2023). 2,5-[C4+C2] Ringtransformation of Pyrylium Salts with α-Sulfinylacetaldehydes. Molecules, 28(21), 7339.
- Request PDF. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine (DTBMP).
- Anderson, A. G., & Stang, P. J. (1981). A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. The Journal of Organic Chemistry, 46(8), 1605-1606.
- Wikipedia. (2023). Pyrylium.
- Joule, J. A., Mills, K., & Smith, G. F. (1995). Typical reactivity of pyrylium and benzopyrylium ions, pyrones and benzopyrones. In Heterocyclic Chemistry, 3rd Edition. CRC Press.
- The Journal of Organic Chemistry. (1981). A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base.
- Katritzky, A. R., De Rosa, M., & Grzeskowiak, N. E. (1979). Pyrylium-mediated transformations of natural products. Part 1. synthesis and hydrolysis of 4-(4-methoxy-3-sulphophenyl)-2,6-bis-(4-sulphophenyl)pyrylium perchlorate: A new water-soluble pyrylium cation. Journal of the Chemical Society, Perkin Transactions 1, 841-847.
- Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. (2023). RSC Mechanochemistry.
- Organic Letters. (2021).
- The University of Liverpool Repository. (2021). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
- ResearchGate. (2023). (a)
- ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- N-Amino Pyridinium Salts in Organic Synthesis. (2021). Molecules.
- Chem-Impex. (n.d.).
- Google Patents. (1978). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymeriz
- Sigma-Aldrich. (n.d.).
- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (2023).
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
- Request PDF. (2021). Reaction of phosphorylated 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-ones with 2,2′-[1,3-phenylenebis(oxy)]-di(ethan-1-amine).
Sources
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- 3. The synthesis and reactions of sterically constrained pyrylium and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate
Welcome to the dedicated technical support guide for the purification of crude 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate. This resource is designed for researchers and drug development professionals who utilize this versatile pyrylium salt in their synthetic workflows. As a stable, yet reactive compound, its purity is paramount for achieving reproducible and reliable results in applications ranging from organic synthesis to materials science.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: From Crude Product to Pure Crystalline Solid
This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via the Balaban-Nenitzescu-Praill reaction.[2] The crude product from this synthesis is often a light tan to brown solid, while the pure compound is a white to light yellow crystalline powder.[1][3]
Question 1: My final product is a tan or brownish powder, not the expected white crystalline solid. What causes this discoloration and how can I remove it?
Answer:
The tan or brown discoloration in the crude product is typically due to polymeric or other colored byproducts formed during the acid-catalyzed condensation synthesis.[4] The high temperatures and strong acid conditions can lead to side reactions.
Troubleshooting Steps:
-
Primary Purification - Ether Wash: The first and simplest step is to thoroughly wash the crude precipitate with cold, anhydrous diethyl ether. Pyrylium salts are generally insoluble in diethyl ether, whereas many organic impurities have some solubility.[3][5] This step effectively removes many non-polar contaminants.
-
Recrystallization with Decolorizing Carbon: If the product remains colored after washing, recrystallization is necessary. The use of activated decolorizing carbon (charcoal) can be highly effective.
-
Causality: Activated carbon has a high surface area with pores that adsorb large, colored impurity molecules, while the smaller product molecules remain in solution.
-
Protocol: a. Dissolve the crude, colored salt in a minimum amount of a suitable hot solvent (see Question 3 for solvent selection). b. Once fully dissolved, remove the solution from the heat source. c. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Adding it to a boiling solution can cause violent bumping. d. Gently reheat the mixture to boiling for a few minutes. e. Perform a hot gravity filtration to remove the carbon.[6] This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Using a pre-heated funnel is recommended. f. Allow the clear, filtered solution to cool slowly to induce crystallization.
-
Question 2: After adding the recrystallization solvent and heating, my product doesn't seem to dissolve. What should I do?
Answer:
This issue arises from either using an inappropriate solvent or not using a sufficient volume of it.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a solvent in which the pyrylium salt has high solubility at elevated temperatures and low solubility at room or cold temperatures. For pyrylium salts, polar solvents are generally required.
-
Incremental Solvent Addition: It is crucial to add the minimum amount of boiling solvent needed to dissolve the solid.[6] If the solid has not dissolved, add small additional portions of the hot solvent, bringing the solution back to a boil after each addition, until everything just dissolves. Adding too much solvent will prevent or significantly reduce the recovery of your product upon cooling.[7]
-
Check for Insoluble Impurities: If a portion of the solid refuses to dissolve even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the solid impurity before allowing the solution to cool.
Question 3: My product has dissolved in the hot solvent, but no crystals are forming upon cooling. How can I induce crystallization?
Answer:
The failure to crystallize upon cooling is a common problem, typically indicating that the solution is not supersaturated. This is often because too much solvent was used.[7]
Troubleshooting Steps:
-
Patience and Slow Cooling: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether.[7] Let the flask stand at room temperature first, then move it to an ice bath.[6]
-
Induce Nucleation: If slow cooling is unsuccessful, you can try to induce crystal formation (nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal growth.
-
Seed Crystals: If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a template for further crystallization.
-
-
Reduce Solvent Volume: If induction techniques fail, you have likely added too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. This will increase the concentration and promote supersaturation.
Question 4: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?
Answer:
"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can also be caused by the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional solvent to decrease the saturation point. Allow this more dilute solution to cool very slowly.
-
Change Solvent System: The fundamental issue may be an inappropriate solvent choice. The ideal solvent should have a boiling point lower than the melting point of the pure compound (170-173 °C).[1] Alternatively, using a two-solvent recrystallization system can solve this problem. In this method, you dissolve the compound in a "good" solvent in which it is very soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
Frequently Asked Questions (FAQs)
Q: What are the typical properties of crude vs. pure this compound? A: The key differences are summarized in the table below. Purity is typically confirmed by melting point analysis and NMR spectroscopy.
| Property | Crude Product | Pure Product |
| Appearance | Light tan to pale brown powder[3][4] | White to light yellow crystalline powder[1] |
| Melting Point | Broad range, e.g., 153–164 °C[3] | Sharp range, e.g., 170–173 °C[1] |
| Purity | Variable | ≥ 97%[1] |
Q: How should I properly store this compound? A: this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some pyrylium salts can be hygroscopic, so exposure to moisture should be avoided.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term stability.
Q: Is this compound stable in water or basic solutions? A: Pyrylium salts are oxonium ions and are generally stable in neutral or acidic aqueous solutions.[2] However, they are highly reactive towards nucleophiles, including hydroxide bases. In the presence of a base, the pyrylium ring can be opened to form a 1,5-enedione (a pseudobase).[2][9] Therefore, contact with basic solutions must be strictly avoided.
Q: Can I use column chromatography to purify this compound? A: While possible, purifying ionic compounds like pyrylium salts with traditional silica or alumina column chromatography can be challenging.[10] The charged nature of the molecule can lead to strong adsorption to the stationary phase, resulting in poor recovery and streaking. If recrystallization fails, techniques like ion-exchange chromatography or using a different stationary phase might be considered, but recrystallization remains the preferred and more straightforward method.[5]
Standard Operating Protocol: Recrystallization
This protocol details the standard single-solvent recrystallization procedure.
Objective: To purify crude this compound to a high-purity crystalline solid.
Materials:
-
Crude pyrylium salt
-
Recrystallization solvent (e.g., acetic acid, chloroform/carbon tetrachloride mixture[4], or another suitable polar solvent)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Glass funnel and fluted filter paper
-
Buchner funnel and vacuum flask
-
Cold wash solvent (e.g., anhydrous diethyl ether)
Workflow Diagram:
Caption: Workflow for the purification of the pyrylium salt via recrystallization.
Procedure:
-
Dissolution: Place the crude pyrylium salt in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the boiling solvent until the solid has just completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a clean flask. Pre-heat both the funnel and the receiving flask. Pour the hot solution through the filter paper as quickly as possible.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.[3]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a mild temperature.
References
-
Wikipedia. Pyrylium. [Link]
-
Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]
-
Semantic Scholar. pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo. [Link]
-
Digital Scholarship@UNLV. Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. [Link]
-
Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]
-
ResearchGate. Different situations to pyrylium salts attack. [Link]
-
BioAscent. Pyry∙BF4: Enabling late-stage modifications. [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
-
Organic Syntheses. 2,4,6-trimethylpyrylium trifluoromethanesulfonate. [Link]
-
PubMed Central. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. [Link]
-
Reddit. Anyone have experiences with pyrylium tetrafluoroborate salts?. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
University of Alberta. Recrystallization - Single Solvent. [Link]
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- 2. Pyrylium - Wikipedia [en.wikipedia.org]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Home Page [chem.ualberta.ca]
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- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
troubleshooting low yields in pyrylium-catalyzed reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrylium-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of these potent organic photoredox catalysts. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to help you diagnose and resolve challenges in your experiments. This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion. What are the first steps I should take to troubleshoot?
The first step is to confirm the viability of your core components. A common oversight is the quality of the catalyst and reagents, especially if they have been stored for a long time. Secondly, the reaction environment itself—solvent, atmosphere, and light source—plays a pivotal role in photocatalysis and must be rigorously controlled.
Below is a workflow designed to systematically isolate the problem.
Caption: A logical workflow for troubleshooting low yields.
Q2: How can I be sure my pyrylium catalyst is pure and active?
The purity and structural integrity of your pyrylium salt are paramount. These catalysts are typically synthesized via acid-catalyzed condensation reactions, and common impurities can include unreacted starting materials like chalcones or acetophenones.[1] Since pyrylium salts are often incompatible with silica gel chromatography, purification relies on precipitation and washing.[2][3]
Causes for Inactivity/Impurity:
-
Synthesis Byproducts: Incomplete cyclization can leave non-catalytic organic impurities.[1]
-
Hydrolysis: Pyrylium salts are oxonium ions and can be susceptible to hydrolysis, especially if exposed to moisture over long periods or during a basic workup.[4] The unsubstituted pyrylium cation is highly unstable in neutral water.[4]
-
Incorrect Counter-ion: While less common, an incompatible or reactive counter-ion (e.g., a nucleophilic one) could interfere with the reaction. Non-nucleophilic anions like tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻) are standard.[2]
Verification Protocol:
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CD₃CN or DMSO-d₆). The spectrum should be clean, showing sharp aromatic signals. The presence of aldehydic or enone protons may suggest residual starting materials. For example, in 2,4,6-triphenylpyrylium, the protons on the pyrylium ring itself are diagnostic and should be clearly visible.
-
UV-Vis Spectroscopy: Pyrylium salts have characteristic, strong absorbance bands in the UV-visible range.[5] Dissolve a precise amount of catalyst in a suitable solvent (e.g., acetonitrile) to a known concentration. Measure the absorbance spectrum and calculate the molar extinction coefficient (ε). Compare this value to the literature precedent for your specific catalyst. A significantly lower ε value suggests impurity or degradation.
-
Storage: Store pyrylium salts in a desiccator, protected from light and moisture. Their stability as benchtop solids is high, but taking precautions prevents slow degradation.[5]
Q3: My reaction starts effectively but then stalls. Is my catalyst decomposing?
Photocatalyst decomposition (photobleaching) or deactivation during the reaction is a frequent cause of stalling. While 2,4,6-triarylpyrylium salts are generally robust, they are not indestructible.[5] The highly oxidizing nature of the excited state that makes them so useful also makes them susceptible to degradation pathways.
Potential Causes for Deactivation:
-
Nucleophilic Attack: The pyrylium ring is electrophilic and can be attacked by nucleophiles.[4][6] If your reaction generates strong nucleophilic intermediates or if you use additives like certain bases, they could react with and destroy the catalyst. The reaction of a pyrylium salt with a primary amine to form a pyridinium salt (the Katritzky reaction) is a prime example of this reactivity.[4][7]
-
Photodegradation: Although more stable than many other organic dyes, prolonged exposure to high-intensity light can lead to irreversible photobleaching. Some structures are more robust; for instance, mesityl-substituted pyryliums have been designed for enhanced stability over simple triphenyl derivatives.[8]
-
Unwanted Electron Transfer: Back-electron transfer from the reduced catalyst to the oxidized product can be a non-productive pathway that reduces quantum yield.[8] Additionally, if the reduced catalyst (the pyrylium radical) is not efficiently regenerated to its cationic state, the catalytic cycle will terminate. Oxygen often serves as the terminal oxidant to regenerate the catalyst, but in other cases, it can be a quencher.[8]
Caption: Pyrylium photocatalytic cycle and potential deactivation points.
Troubleshooting Stalled Reactions:
-
Monitor by TLC/LC-MS: Track the reaction over time. Does it stop at a specific conversion percentage? This can help distinguish between slow kinetics and catalyst death.
-
Re-addition of Catalyst: If the reaction stalls, add a second small portion of the catalyst. If the reaction restarts, catalyst decomposition was the likely issue.
-
Reduce Catalyst Loading/Light Intensity: Sometimes, excessively high light intensity can accelerate photobleaching more than the desired reaction. Try reducing the intensity or using a lower catalyst loading.
Q4: My catalyst and/or substrate have poor solubility in the reaction solvent. How should I select an appropriate solvent?
Solubility is a critical, yet often underestimated, factor. Pyrylium salts are ionic and thus have limited solubility in non-polar solvents.[2][5] If either the catalyst or substrate is not fully dissolved, the reaction will be heterogeneous, leading to inconsistent results and low yields.[9]
Solvent Selection Strategy:
-
Prioritize Solubility: Both the catalyst and key substrates must be fully soluble at the reaction concentration.
-
Consider Polarity: Polar aprotic solvents are generally a good starting point.
-
Check for Reactivity: Avoid nucleophilic solvents (e.g., alcohols) unless they are part of the desired reaction, as they can potentially react with the catalyst or intermediates.
Recommended Solvents for Pyrylium Catalysis
| Solvent | Dielectric Constant (20°C) | Notes |
| Acetonitrile (MeCN) | 37.5 | Excellent for dissolving pyrylium salts. Good optical transparency. |
| Dichloromethane (DCM) | 9.1 | Common choice, dissolves many organic substrates and pyrylium salts.[2] |
| 1,2-Dichloroethane (DCE) | 10.4 | Higher boiling point than DCM, allows for higher reaction temperatures.[7][10] |
| Nitromethane (MeNO₂) | 35.9 | Very polar, can be a good choice for challenging solubility cases. |
| Dimethylformamide (DMF) | 36.7 | Use with caution. Can contain amine impurities that may act as nucleophiles. |
Experimental Approach: Perform small-scale solubility tests in vials with your chosen solvent before setting up the full reaction. If a single solvent does not work, a co-solvent system (e.g., DCM/MeCN) may be effective.
Q5: My substrate is difficult to oxidize. How do I choose a more powerful pyrylium catalyst?
For a photoredox reaction to be successful, the excited-state oxidation potential (E*ox) of the photocatalyst must be greater (more positive) than the oxidation potential (Eox) of the substrate. If your substrate is particularly electron-poor, a standard catalyst like 2,4,6-triphenylpyrylium (TPP) may not be a strong enough oxidant.
The oxidative strength of a pyrylium catalyst is tuned by the electronic properties of its aryl substituents. Electron-donating groups (EDGs) on the phenyl rings generally increase the excited-state potential, making the catalyst a stronger oxidant.[1] Conversely, electron-withdrawing groups (EWGs) decrease it.
Comparison of Common Pyrylium Catalysts
| Catalyst | Abbreviation | E*ox (V vs SCE in MeCN) | Key Feature |
| 2,4,6-Triphenylpyrylium | TPP | ~ +2.1 - 2.3 V | Standard, widely available catalyst. |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium | TMPT | > +2.3 V | Stronger oxidant due to electron-donating methoxy groups. |
| 4-Mesityl-2,6-diphenylpyrylium | MDPT | ~ +2.6 V | Highly robust and one of the strongest organic oxidants available.[8] |
Note: Redox potentials can vary slightly based on the experimental conditions and reference.
Actionable Advice: If you suspect your substrate's oxidation is the limiting factor, switching to a more powerfully oxidizing catalyst like MDPT is a logical step. These catalysts are specifically designed to activate challenging substrates that are inert to common photocatalysts.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for a Trial Pyrylium-Catalyzed Reaction
This protocol provides a starting point for a generic C-N cross-coupling reaction.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrylium photocatalyst (1-2 mol%), the amine substrate (1.2 equivalents), and the boronic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Degassing (Critical): Seal the vial with a septum and degas the reaction mixture thoroughly. The freeze-pump-thaw method (3 cycles) is highly recommended to remove dissolved oxygen, which can otherwise interfere with the reaction.
-
Initiation: Place the vial approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp). To prevent overheating, which can be a source of irreproducibility, use a fan to maintain the reaction at room temperature.[9]
-
Monitoring: Stir the reaction under irradiation. Monitor its progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The crude product can then be purified. Due to the ionic nature of the catalyst, a simple filtration through a short plug of silica gel with an appropriate eluent can often remove most of the pyrylium salt before final purification by column chromatography.
Protocol 2: Catalyst Purity Check by UV-Vis Spectroscopy
This protocol validates the concentration and integrity of your catalyst stock solution.
-
Prepare Stock Solution: Accurately weigh approximately 1.0 mg of the pyrylium salt and dissolve it in 10.00 mL of spectroscopic grade acetonitrile in a volumetric flask. This creates a stock solution of ~0.1 mg/mL.
-
Prepare Dilution: Transfer 1.00 mL of the stock solution to a separate 10.00 mL volumetric flask and dilute to the mark with acetonitrile. This creates the final solution for analysis.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the catalyst's λmax (the wavelength of maximum absorbance). Use pure acetonitrile as the blank.
-
Calculate Molar Extinction Coefficient (ε): Use the Beer-Lambert law (A = εcl), where:
-
A = Measured absorbance
-
c = Molar concentration of your final solution (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Compare to Literature: The calculated ε value should be within ±10% of the accepted literature value for a pure sample. A significantly lower value indicates impurities or degradation.
References
- Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. (n.d.). UNC-CH CHEM 262L: Organic Chemistry II Laboratory.
- Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. (2021). European Polymer Journal, 150, 110365.
- Leonori, D., & Gacs, V. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2056-2061.
- Scheme 2. Synthesis of Pyrylium Salts a. (n.d.). ResearchGate.
- Pyrylium. (n.d.). In Wikipedia. Retrieved January 21, 2026.
- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). Organic Letters, 23(6), 2056-2061.
- Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(20), 8902-8907.
- Positions and molar extinction coefficients of absorption bands of pyrylium derivatives. (n.d.). ResearchGate.
- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymeriz
- Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. (n.d.). ResearchGate.
- Li, X., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews, 49(21), 7689-7723.
- Mechanism landscape in pyrylium induced organic afterglow systems. (2023). PubMed Central.
- Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. (2020). PubMed Central.
- Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids. (2020). Organic Chemistry Frontiers, 7(15), 2024-2030.
- Reactions of Some Nucleophiles with Pyrylium Salts. (2011).
- Optimization of the Reaction Conditions for C-N Coupling. (n.d.). ResearchGate.
- Oxygen Heterocycles: Pyrylium Salts. (n.d.). ResearchGate.
- Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop. (2024). JACS Au.
- Pyrylium Salts via Electrophilic Cyclization: Applications for Novel 3-Arylisoquinoline Syntheses. (n.d.). MIT.
- Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV O C
- Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. (n.d.).
- Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). (n.d.). ChemInform.
- Katritzky, A. R., & Thind, S. S. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1895-1900.
- Troubleshooting inconsistent results in Bi₂O₃ photoc
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). Benchchem.
Sources
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Navigating Solubility Challenges of 2,6-Di-tert-butyl-4-methylpyrylium Triflate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,6-Di-tert-butyl-4-methylpyrylium triflate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the solubility of this versatile but sometimes challenging pyrylium salt. Our goal is to empower you with the knowledge to anticipate and overcome experimental hurdles, ensuring the success of your reactions.
Understanding the Challenge: The "Why" Behind Solubility Issues
2,6-Di-tert-butyl-4-methylpyrylium triflate, owing to its ionic nature and rigid, sterically hindered structure, often exhibits limited solubility in many common organic solvents.[1] The bulky tert-butyl groups, while contributing to the salt's stability and unique reactivity, also hinder effective solvation by solvent molecules. This can lead to difficulties in achieving the desired concentration for a reaction, resulting in slow or incomplete conversions. This guide provides a systematic approach to addressing these challenges head-on.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the solubility of 2,6-Di-tert-butyl-4-methylpyrylium triflate.
Q1: In which solvents is 2,6-Di-tert-butyl-4-methylpyrylium triflate generally soluble and insoluble?
A1: As a general rule, solubility follows the "like dissolves like" principle. Due to its ionic character, the salt demonstrates better solubility in polar solvents and is sparingly soluble to insoluble in nonpolar solvents.
-
Generally Soluble/More Soluble: Polar aprotic solvents such as acetonitrile, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good starting points. Alcohols like ethanol can also be effective, particularly with heating.[2]
-
Sparingly Soluble/Insoluble: Nonpolar solvents like diethyl ether, toluene, and hydrocarbons (e.g., pentane, hexane) are poor solvents for this salt.[1] In fact, diethyl ether is often used to precipitate the salt during its synthesis.[2]
Q2: I'm seeing my pyrylium salt crash out of solution during my reaction. What's happening?
A2: This can occur for several reasons:
-
Temperature Changes: If the reaction is cooled, the solubility of the salt will decrease, potentially causing it to precipitate.
-
Change in Solvent Polarity: The addition of a less polar co-solvent or reagent can reduce the overall polarity of the reaction mixture, leading to precipitation.
-
Reaction Consumption: As the pyrylium salt is consumed in the reaction, the equilibrium may shift, and if the product is less soluble, it may precipitate.
Q3: Can I heat the reaction mixture to dissolve the pyrylium salt?
A3: Yes, in many cases, gently heating the reaction mixture can significantly improve the solubility of 2,6-Di-tert-butyl-4-methylpyrylium triflate. However, it is crucial to consider the thermal stability of your reactants and the desired reaction temperature. A modest increase in temperature is often sufficient. For example, a procedure for a related pyrylium salt mentions dissolving it in boiling acetone.
Troubleshooting Guides: From Slurries to Solutions
When facing persistent solubility issues, a more systematic approach is required. Below are detailed troubleshooting guides for common scenarios.
Scenario 1: The Salt Won't Dissolve in the Primary Reaction Solvent
If 2,6-Di-tert-butyl-4-methylpyrylium triflate fails to dissolve sufficiently in your chosen solvent, consider the following strategies:
Workflow for Solvent Selection and Enhancement:
Sources
deactivation and regeneration of pyrylium salt photocatalysts
Welcome to the technical support center for pyrylium salt photocatalysts. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful organic photocatalysts in their work. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common experimental challenges, ensuring the robustness and reproducibility of your photocatalytic reactions.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction has stalled or is proceeding very slowly, despite working before. What's going on?
Answer:
A stalled or sluggish reaction is one of the most common issues in photocatalysis and often points to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Potential Cause 1: Catalyst Deactivation by Nucleophiles Pyrylium salts are stable, aromatic cations, but their defining feature is a positively charged oxygen atom within the six-membered ring. This makes the positions adjacent (2, 6) and opposite (4) to the oxygen atom highly electrophilic and susceptible to attack by nucleophiles.[1][2]
-
Mechanism of Deactivation: If your reaction mixture contains nucleophilic species (e.g., amines, water, alcohols, or even certain substrates/products), they can attack the pyrylium ring. This attack can lead to a ring-opening reaction, forming non-catalytic 1,5-pentanedione derivatives, or conversion to other, non-catalytic heterocycles like pyridines (in the case of ammonia/amines).[3][4][5] This is an irreversible degradation of the catalyst.
-
How to Diagnose:
-
Color Change: A hallmark of a healthy pyrylium salt-catalyzed reaction is a persistent yellow color. If you observe significant fading of this color (photobleaching), it can indicate catalyst degradation.[6]
-
LC-MS Analysis: Take a small aliquot of your reaction mixture. The presence of new, unexpected peaks corresponding to the mass of potential ring-opened products or other adducts can confirm nucleophilic attack.
-
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Pyrylium salts are unstable in the presence of hydroxide and can react with water.[5] Ensure all solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Scrutinize Reagents: Check if any of your starting materials, reagents, or potential intermediates/products are nucleophilic. If so, you may need to protect the nucleophilic group or choose an alternative synthetic route.
-
Solvent Choice: Use non-nucleophilic, polar aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or acetonitrile. While pyrylium salts are often insoluble in non-polar solvents like diethyl ether or toluene, these can be used for purification by precipitation.[4][7] Some highly reactive pyrylium salts have shown decomposition even in DMSO or acetone during NMR studies.[8]
-
Potential Cause 2: Insufficient Light or Incorrect Wavelength Photocatalysts work by absorbing light energy to reach an excited state. If the light source is inadequate, the catalytic cycle cannot proceed efficiently.
-
How to Diagnose:
-
Confirm the absorbance spectrum of your specific pyrylium salt. Most common 2,4,6-triarylpyrylium salts absorb in the violet-blue region of the visible spectrum (~400-480 nm).
-
Check the output of your light source (e.g., LED) to ensure it matches the catalyst's absorbance maximum and that the intensity is sufficient and consistent.
-
-
Recommended Actions:
-
Match Light Source to Catalyst: Use a light source that emits at or near the λmax of your pyrylium salt.
-
Optimize Reactor Geometry: Ensure the reaction vessel is positioned to receive maximum, uniform irradiation. For larger scale reactions, consider specialized photoreactors to ensure proper light penetration.
-
Question 2: I'm observing a significant amount of byproduct formation that I didn't expect. Could the catalyst be the problem?
Answer:
Yes, the catalyst's purity and stability can certainly influence the reaction outcome. Byproduct formation can often be traced back to impurities in the catalyst or a change in the reaction mechanism due to catalyst degradation.
Potential Cause 1: Impurities in the Pyrylium Salt Commercially sourced or synthesized pyrylium salts can contain residual starting materials or byproducts from their synthesis.
-
Common Impurities: The synthesis of 2,4,6-triphenylpyrylium salts often involves starting materials like acetophenone and benzaldehyde (or chalcones).[9][10][11] Residual acid from the synthesis (e.g., HBF4, HClO4) can also be present.
-
Effect on Reaction: These impurities can potentially engage in side reactions with your substrate or intermediates, leading to unexpected products. Acidic impurities, for example, could catalyze undesired pathways.
-
Recommended Actions:
-
Assess Catalyst Purity: Before use, always verify the purity of your catalyst. See the Protocols section for a detailed guide on assessing purity via NMR and UV-Vis spectroscopy.
-
Purify the Catalyst: If impurities are detected, recrystallization is an effective purification method. A common procedure involves dissolving the salt in a minimal amount of a solvent like 1,2-dichloroethane and then precipitating it by adding an anti-solvent like diethyl ether.[9]
-
Potential Cause 2: Catalyst Degradation Leading to Alternative Pathways As the catalyst degrades, the concentration of the active species decreases. This can slow the desired photocatalytic cycle, allowing slower, background thermal reactions or radical side reactions to become more prominent.
-
How to Diagnose:
-
Monitor the reaction over time. If the ratio of byproduct to desired product increases as the reaction progresses and the catalyst's color fades, it's a strong indicator of this issue.
-
-
Recommended Actions:
-
Improve Catalyst Stability: Follow the recommendations in Question 1 to minimize nucleophilic attack and photobleaching.
-
Consider Catalyst Loading: In some cases, a slightly higher catalyst loading can help maintain a sufficient concentration of the active catalyst throughout the reaction, outcompeting side reactions. However, this should be optimized, as excessive catalyst can sometimes be detrimental.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store my pyrylium salt photocatalyst?
-
A: Pyrylium salts should be stored in a cool, dark, and dry place. A desiccator under an inert atmosphere is ideal. They are sensitive to light and moisture, which can lead to gradual degradation over time.
-
-
Q2: My pyrylium salt has changed color from bright yellow to a duller, brownish yellow in storage. Can I still use it?
-
A: A significant color change indicates potential decomposition. Before using it, you should rigorously assess its purity using the methods described in the Protocols section. If significant impurities are found, it is highly recommended to purify the catalyst by recrystallization before use.
-
-
Q3: Can I regenerate my pyrylium salt catalyst after a reaction?
-
A: While the literature on the regeneration of deactivated pyrylium salts is sparse, it is theoretically possible to recover and purify the remaining active catalyst from a reaction mixture. This involves separating it from the soluble substrates, products, and byproducts. See the Protocols section for a proposed, best-practice workflow for catalyst regeneration.
-
-
Q4: How do different counter-anions (e.g., BF4-, ClO4-, OTf-) affect the catalyst's performance?
-
A: The primary role of the counter-anion is to be non-nucleophilic to avoid reacting with the pyrylium cation.[12] Tetrafluoroborate (BF4-) and hexafluorophosphate (PF6-) are common due to their stability and non-nucleophilic nature. Perchlorate (ClO4-) is also used but can be explosive and should be handled with care. The choice of anion can slightly affect the salt's solubility and crystalline properties, but generally has a minimal impact on its core photochemical properties.
-
-
Q5: How do substituents on the aryl rings of a 2,4,6-triarylpyrylium salt affect its properties?
-
A: Substituents have a profound effect on the catalyst's photophysical and electrochemical properties. Electron-donating groups (like methoxy) tend to red-shift the absorption spectrum (move it to longer wavelengths) and make the catalyst easier to oxidize. Conversely, electron-withdrawing groups (like CF3) blue-shift the spectrum and make the catalyst a stronger oxidant.[8][13] This tunability is a key advantage, allowing for the rational design of a catalyst for a specific reaction.[8]
-
Part 3: Visualization & Diagrams
Deactivation Pathways
This diagram illustrates the primary mechanisms through which a pyrylium salt photocatalyst can lose its activity.
Caption: A decision tree for troubleshooting photocatalytic reactions.
Part 4: Experimental Protocols
Protocol 1: Purity Assessment of a Pyrylium Salt Catalyst
Objective: To verify the identity and purity of a 2,4,6-triarylpyrylium salt (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) before use.
A. By ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of the pyrylium salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Acetonitrile-d₃).
-
Causality Note: Avoid DMSO-d₆ as it can react with and decompose highly reactive pyrylium salts. [8]2. Acquisition: Acquire a standard ¹H NMR spectrum.
-
-
Analysis:
-
For 2,4,6-triphenylpyrylium tetrafluoroborate, you should observe a characteristic singlet for the two protons on the pyrylium ring (C3 and C5) at a very downfield chemical shift, typically around 9.1-9.3 ppm in Acetone-d₆. [9] * The aromatic protons on the phenyl substituents will appear as multiplets between 7.8 and 8.7 ppm. [14] * Purity Check: The absence of signals from synthetic precursors (e.g., acetophenone at ~2.5 ppm, benzaldehyde at ~10 ppm) or residual solvents (e.g., diethyl ether at ~1.2 and 3.5 ppm) indicates high purity. Integrate the pyrylium singlet against the aromatic region to confirm the correct proton ratio.
-
B. By UV-Visible Spectrophotometry
-
Sample Preparation: Prepare a dilute solution of the pyrylium salt in a spectroscopic grade solvent (e.g., acetonitrile) to an absorbance value below 1.5 AU. A typical concentration is 5 x 10⁻⁶ M. [15]2. Acquisition: Record the absorption spectrum over a range of 300-600 nm.
-
Analysis:
-
Compare the obtained λmax value with the literature value for your specific catalyst. For 2,4,6-triphenylpyrylium tetrafluoroborate in acetonitrile, the main absorption band is typically around 410 nm.
-
Purity Check: A clean, well-defined absorption peak without significant shoulders or additional bands suggests a pure compound. The molar absorptivity (ε) can also be calculated and compared to literature values as a quantitative purity check.
-
| Analytical Technique | Purpose | Typical Values (2,4,6-Triphenylpyrylium BF₄⁻) |
| ¹H NMR | Structural confirmation & impurity detection | Singlet ~9.2 ppm (2H), Multiplets 7.8-8.7 ppm (15H) [9][14] |
| UV-Vis | Confirm electronic transition & purity | λmax ~410 nm in Acetonitrile |
Protocol 2: Proposed Workflow for Catalyst Regeneration
Objective: To recover and purify an active pyrylium salt photocatalyst from a completed or stalled reaction mixture. This protocol is a suggested best practice based on the chemical properties of pyrylium salts.
-
Reaction Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If your product and other components are soluble in a non-polar solvent, proceed to step 2. If not, a more complex separation like column chromatography may be needed, which is often difficult for these ionic salts.
-
-
Precipitation of the Catalyst:
-
Transfer the reaction mixture to a larger flask.
-
Slowly add a sufficient volume of a non-polar "anti-solvent," such as cold diethyl ether, while stirring vigorously. Pyrylium salts are generally insoluble in ether. [4][7] * Causality Note: This step causes the ionic pyrylium salt to precipitate out of the solution, leaving the typically non-ionic organic starting materials, products, and byproducts dissolved in the solvent mixture.
-
-
Isolation and Washing:
-
Collect the precipitated solid (your crude, recovered catalyst) by vacuum filtration.
-
Wash the solid on the filter funnel extensively with fresh, cold diethyl ether to remove any adsorbed impurities.
-
Dry the crude catalyst under vacuum.
-
-
Recrystallization for High Purity:
-
Transfer the dried, crude catalyst to a clean flask.
-
Add a minimal amount of a hot solvent in which the salt is soluble (e.g., 1,2-dichloroethane or acetonitrile) to fully dissolve the solid. [9] * Allow the solution to cool slowly to room temperature, then place it in a refrigerator to promote the formation of pure crystals.
-
Causality Note: Recrystallization is a powerful purification technique where the compound of interest crystallizes out of a saturated solution, leaving impurities behind in the mother liquor.
-
-
Final Isolation and Verification:
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under high vacuum. [9] * Before reuse, perform the purity assessment as described in Protocol 1 to confirm the successful removal of impurities and the integrity of the regenerated catalyst.
-
References
-
Dimroth, K., Reichardt, C., & Vogel, K. (1973). 2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses, 53, 113. [Link]
-
Yan, X., Tang, Y., Ma, C., Liu, Y., & Xu, J. (2018). Deactivation and Regeneration of Photocatalysts: A Review. Scribd. [Link]
-
Yan, X., Tang, Y., Ma, C., Liu, Y., & Xu, J. (2018). Deactivation and regeneration of photocatalysts: a review. Desalination and Water Treatment, 124, 160-176. [Link]
-
Górska, N., Krawczyk, K., & Grynkiewicz, G. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. [Link]
-
Li, Y., Wang, H., & Li, X. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Science, 11(45), 12249-12268. [Link]
-
Yan, X., Tang, Y., Ma, C., Liu, Y., & Xu, J. (2018). Deactivation and regeneration of photocatalysts: A review. ResearchGate. [Link]
-
Li, Y., Wang, H., & Li, X. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PubMed Central. [Link]
-
Yan, X., & Li, L. (2015). Regeneration Methods of Deactivated Photocatalyst: A Review. Semantic Scholar. [Link]
-
Li, Y., Wang, H., & Li, X. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Semantic Scholar. [Link]
-
Miranda, M. A., & García, H. (2007). Pyrylium salt-photosensitized degradation of phenolic contaminants derived from cinnamic acid with solar light: Correlation of the observed reactivities with fluorescence quenching. ResearchGate. [Link]
-
Ryan, J. D., & Fishman, D. A. (2018). Nonconventional regeneration of redox enzymes - a practical approach for organic synthesis?. ResearchGate. [Link]
-
La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PubMed Central. [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4). [Link]
-
ResearchGate. (n.d.). Different situations to pyrylium salts attack. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. [Link]
-
Zhang, J., et al. (2020). Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids. Organic Chemistry Frontiers, 7(1), 80-86. [Link]
-
ResearchGate. (n.d.). Photobleaching rate k 1 versus concentration of the pyrylium salt in the polymer matrix. [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4). [Link]
-
Musacchio, J. L., et al. (2019). Towards Designer Photocatalysts: Structure-Property Relationships in 2,6-Diaryl-pyryliums. ChemRxiv. [Link]
-
Dutta, S., & Borpuzari, S. (2022). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. RSC. [Link]
-
Liu, J., et al. (2022). Mechanism landscape in pyrylium induced organic afterglow systems. PubMed Central. [Link]
-
González-Borrallo, C., et al. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. [Link]
-
Wikipedia. (n.d.). Pyrylium. [Link]
-
Katritzky, A. R., et al. (1981). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chen, Y. (2023). Two-step synthesis and oxidizing power assessment of novel pyrylium. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Effect of Nickel Impurities in Pyrite on Catalytic Degradation of Thiosulfate. MDPI. [Link]
-
El-Kholany, M. R., et al. (2025). Strongly Oxidizing Thiapyrylium Salt for Organophotoredox Catalysis. Organic Letters, 27(19), 4870-4874. [Link]
-
Li, Y., Wang, H., & Li, X. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Science. [Link]
-
Bakos, É., et al. (2023). Guideline for Analysis and Prevention of Contamination Catalysis. PubMed Central. [Link]
-
Koh, J. J., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. [Link]
-
WordPress.com. (n.d.). altering-substituents-of-pyrylium-salt-photocatalysts.docx. [Link]
-
Fagnoni, M., & Ravelli, D. (2015). Oxygen Heterocycles: Pyrylium Salts. ResearchGate. [Link]
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- 4. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. oasis.library.unlv.edu [oasis.library.unlv.edu]
Technical Support Center: Optimizing Glycosylation with Hindered Pyrylium Salts
Welcome to the technical support center for pyrylium salt-catalyzed glycosylation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered substrates. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Section 1: FAQs - Understanding the Fundamentals
This section addresses the core principles of the reaction, providing the foundational knowledge needed to diagnose issues.
Q1: What is the established mechanism for pyrylium salt-catalyzed glycosylation with trichloroacetimidate donors?
A: Pyrylium salt-catalyzed glycosylation is a form of organocatalysis that proceeds through a stereospecific, SN2-like mechanism.[1][2] The key advantage is the inversion of stereochemistry at the anomeric center: an α-trichloroacetimidate (TCA) donor will yield a β-glycoside, and a β-TCA donor will yield an α-glycoside.[1][2]
The reaction is initiated by the formation of a Brønsted-acidic complex between the pyrylium salt catalyst and the nucleophile (the alcohol acceptor).[3] This complex then protonates the nitrogen atom of the glycosyl trichloroacetimidate donor, activating it for nucleophilic attack. The subsequent backside attack by the acceptor displaces the trichloroacetamide leaving group, resulting in the desired glycoside with inverted stereochemistry.[1][2][3]
Q2: How does steric hindrance from the acceptor, donor, or catalyst affect the reaction?
A: Steric hindrance is a critical factor that can negatively impact reaction rate, yield, and stereoselectivity.
-
Hindered Acceptors: A bulky alcohol (e.g., a secondary or tertiary alcohol, or a complex sugar) can physically block the SN2 backside attack on the anomeric carbon. This slows the reaction down significantly and can lead to lower yields.[4] In severe cases, it can promote a competing SN1-like pathway, which erodes stereoselectivity.
-
Hindered Donors: Bulky protecting groups on the glycosyl donor, particularly at the C2 and C6 positions, can also impede the approach of the nucleophile. The choice of protecting groups must balance stability with reactivity.
-
Hindered Catalysts: The substituents on the pyrylium salt itself play a major role. Catalysts with large groups at the C2 and C6 (α) positions can create a sterically crowded environment that hinders the formation of the active catalyst-acceptor complex, thereby reducing the overall reaction rate.
Q3: What is the expected stereochemical outcome, and what does it mean if I don't get it?
A: The reaction is designed to be stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the starting donor.[2][3]
-
α-TCA Donor → β-Glycoside (1,2-trans or 1,2-cis depending on sugar)
-
β-TCA Donor → α-Glycoside (1,2-cis or 1,2-trans depending on sugar)
If you observe a mixture of α and β anomers, it is a strong indication that the reaction is not proceeding exclusively through the desired SN2 pathway. This loss of selectivity often points to the formation of an oxocarbenium ion intermediate, characteristic of an SN1-like mechanism. This is a common issue when dealing with sterically demanding substrates or when using highly dissociating solvents.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding or is giving very low yields, even after an extended time. What are the likely causes?
A: Low yield is the most common problem when dealing with hindered substrates. The root cause is almost always a slow or inhibited SN2 displacement. Follow this diagnostic workflow:
Detailed Analysis:
-
Catalyst-Substrate Mismatch: This is the primary suspect. A highly hindered acceptor (like a secondary alcohol on another sugar) requires a catalyst with minimal steric bulk around the active site. Using a catalyst like 2,4,6-triphenylpyrylium with a bulky acceptor can be ineffective.
-
Poor Nucleophilicity of Acceptor: Electron-withdrawing groups on the acceptor reduce its nucleophilicity, slowing the reaction. This, combined with steric hindrance, can effectively shut down the reaction.
-
Solvent Choice: While the reaction is robust, extremely non-polar solvents may not sufficiently stabilize the charged intermediates. Conversely, highly coordinating solvents can interfere with catalysis. Ethers (Et₂O, MTBE) and toluene are common starting points.[1]
-
Temperature: While many reactions proceed at room temperature, hindered systems may require gentle heating to overcome the activation energy. However, be aware that increasing temperature can negatively impact stereoselectivity.
Problem 2: Poor Stereoselectivity (Mixture of Anomers)
Q: I'm getting a mixture of α and β anomers instead of the expected single product. Why is this happening and how can I fix it?
A: A loss of stereoselectivity indicates a mechanistic shift from a pure SN2 reaction towards an SN1-like pathway. The hindered SN2 attack is slowed to the point that the leaving group can depart first, forming a planar, achiral oxocarbenium ion intermediate. The acceptor can then attack this intermediate from either face, leading to a mixture of anomers.
Key Factors Influencing Stereoselectivity:
| Parameter | Observation | Rationale & Solution |
| Solvent | Increased α-product formation (with α-donor) in highly polar/dissociating solvents. | Solvents like dichloromethane (DCM) can stabilize the oxocarbenium ion (SN1 intermediate). Solution: Switch to less polar solvents like diethyl ether (Et₂O) or toluene to suppress SN1 character. Nitrile solvents (e.g., acetonitrile) can sometimes promote β-selectivity through the formation of an intermediate nitrilium-nitrile conjugate.[5][6] |
| Temperature | Worse selectivity at higher temperatures. | Higher temperatures provide the energy to favor the higher-activation energy SN1 pathway. Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time. |
| Acceptor Concentration | Poor selectivity at very low acceptor concentrations. | In some glycosylation systems, higher acceptor concentration can favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.[4][7] Solution: Ensure the acceptor concentration is not excessively dilute. Running the reaction at a higher overall concentration may improve selectivity. |
| Catalyst Loading | Inconsistent results. | While catalyst loading primarily affects rate, an inappropriate amount could alter the dominant reaction pathway. Solution: Screen catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal balance for your specific system. A 10 mol% loading is a common starting point.[4] |
Section 3: Protocols & Best Practices
Protocol 1: General Procedure for Glycosylation with a Hindered Secondary Alcohol
This protocol provides a robust starting point for optimization.
Materials:
-
Glycosyl Trichloroacetimidate (Donor, 1.0 equiv)
-
Hindered Alcohol (Acceptor, 1.2-1.5 equiv)
-
Pyrylium Salt Catalyst (e.g., 2,4,6-Trimethylpyrylium tetrafluoroborate, 0.1 equiv)
-
Anhydrous Solvent (e.g., Diethyl Ether or Toluene)
-
Activated Molecular Sieves (4 Å)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried flask under an inert atmosphere, add the hindered alcohol acceptor (1.2 equiv), the pyrylium salt catalyst (0.1 equiv), and activated molecular sieves.
-
Dissolution: Add anhydrous solvent (to achieve a donor concentration of ~0.1 M) and stir the mixture at room temperature for 15-30 minutes.
-
Cooling: Cool the reaction mixture to the desired starting temperature (0 °C is a good starting point for hindered systems).
-
Donor Addition: In a separate flask, dissolve the glycosyl trichloroacetimidate donor (1.0 equiv) in a minimal amount of anhydrous solvent. Add this solution to the reaction mixture dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the donor by Thin Layer Chromatography (TLC). Note: Pyrylium-catalyzed reactions only initiate when all three components are mixed, which enhances reproducibility.[1][2]
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of a mild base (e.g., triethylamine or pyridine).
-
Workup: Filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired glycoside product.
-
Characterization: Determine the yield and anomeric ratio (α/β) of the purified product by ¹H-NMR spectroscopy.[1][8]
Best Practices:
-
Moisture Sensitivity: While the reaction is noted to be tolerant to air,[2][3] best practice for reproducibility, especially with sensitive substrates, is to use anhydrous solvents and an inert atmosphere. Molecular sieves are highly recommended.
-
Reagent Purity: The trichloroacetimidate donor is often the least stable component. Use freshly prepared or properly stored donor for best results.
-
Order of Addition: The order of addition is generally not found to influence the outcome, a key feature of this catalytic system.[3]
Section 4: Data & Catalyst Selection
Table 1: Comparison of Common Pyrylium Salt Catalysts
Choosing the right catalyst is crucial. Steric hindrance is a key differentiator.
| Catalyst | Structure | Relative Steric Hindrance | Recommended Use Cases |
| 2,4,6-Trimethylpyrylium (Me₃Pyry) | Symmetrical, methyl groups at C2, C4, C6 | Low | General purpose, good starting point for primary and less hindered secondary alcohols. |
| 2,4,6-Triphenylpyrylium (Ph₃Pyry) | Symmetrical, phenyl groups at C2, C4, C6 | High | Often used as a photocatalyst.[9][10][11] Its high steric bulk may be disadvantageous for hindered glycosylations. |
| 2,4,5-Triphenylpyrylium | Asymmetrical, open C6 position | Moderate | Potentially higher activity due to a less-hindered α-position. May be advantageous for hindered nucleophiles where Me₃Pyry is too slow. |
References
-
Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2022). Stereoselective O-Glycosylations by Pyrylium Salt Organocatalysis. Angewandte Chemie International Edition, 61(6), e202115394. [Link]
-
Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2022). Stereoselective O-Glycosylations by Pyrylium Salt Organocatalysis. PubMed. [Link]
-
Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2021). Stereospecific, Pyrylium Salt-Catalyzed O-Glycosylations of Phenols and Alkyl Alcohols. ChemRxiv. [Link]
-
van der Vorm, S., Hansen, T., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
Matias, M. A., Valle, J. M. S., & Correia, J. (2016). Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors. PubMed. [Link]
-
Nielsen, M. M., et al. (2022). Pyry‐catalyzed glycosylations from β‐trichloroacetimidates... ResearchGate. [Link]
-
Crich, D., & Tricks, J. A. (2018). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]
-
Mondal, S. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]
-
Khanam, A., & Ali, I. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Gliben, R., & Demchenko, A. V. (2021). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. [Link]
-
Molla, M. R. I., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. ResearchGate. [Link]
-
Pawar, S. S., & Demchenko, A. V. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate. [Link]
-
Das, A., & Kumar, A. (2023). Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. National Institutes of Health. [Link]
-
La-Posta, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. National Institutes of Health. [Link]
-
Schmidt, R. R., & Michel, J. (1985). Nitriles as Solvents in Glycosylation Reactions: Highly Selective β-Glycoside Synthesis. ResearchGate. [Link]
-
Ghosh, I., & Konig, B. (2016). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. ResearchGate. [Link]
-
Li, H., & Stang, P. J. (2021). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. National Institutes of Health. [Link]
- Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2021). Stereospecific, Pyrylium Salt-Catalyzed O-Glycosylations of Phenols and Alkyl Alcohols. Unpublished manuscript.
- BenchChem. (2025).
-
Valero-González, J., et al. (2014). Increased N-Glycosylation Efficiency by Generation of an Aromatic Sequon on N135 of Antithrombin. PLOS One. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective O-Glycosylations by Pyrylium Salt Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of 2,6-Di-tert-butyl-4-methylpyrylium triflate
Technical Support Center: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate
Welcome to the technical support guide for the synthesis of 2,6-Di-tert-butyl-4-methylpyrylium triflate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges, minimize byproduct formation, and optimize reaction outcomes. The protocols and explanations are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My final product is a dark brown or black tar instead of the expected light tan solid. What is the primary cause?
A1: The formation of a dark, intractable tar is most often a result of excessive heating or prolonged reaction times. The synthesis of pyrylium salts is sensitive to temperature. While an initial heating phase is required to initiate the reaction, allowing the temperature to rise significantly above the optimal range of 95–105°C can lead to decomposition and polymerization of reaction intermediates[1][2].
-
Causality: The strong acid catalyst (trifluoromethanesulfonic acid) can promote unwanted side reactions at elevated temperatures. These include the polymerization of in situ generated isobutylene and the degradation of the pyrylium ring structure itself. Furthermore, if the product is not isolated within a few hours of precipitation, black impurities can slowly deposit from the mother liquor, contaminating the desired salt[2].
-
Preventative Measures:
-
Strict Temperature Control: Carefully monitor the internal reaction temperature. Use a heating mantle with a reliable controller and be prepared to remove the heat source immediately after the initial exotherm.
-
Controlled Reagent Addition: Add the trifluoromethanesulfonic acid portion-wise to manage the reaction exotherm effectively[2].
-
Prompt Isolation: Do not let the precipitated product sit in the reaction mixture overnight. Proceed with filtration and washing as soon as the precipitation is complete and the mixture has cooled[2].
-
Q2: My reaction yield is consistently low (<50%). What factors are likely diminishing the output?
A2: Low yields in this synthesis typically trace back to three critical areas: reagent quality (especially moisture), improper stoichiometry, or suboptimal temperature control.
-
Causality & Solutions:
-
Moisture Contamination: The reaction is highly sensitive to water. Trifluoromethanesulfonic acid is extremely hygroscopic, and its reaction with water is highly exothermic. Any moisture present will consume the acid catalyst and can hydrolyze the pivaloyl chloride starting material. Pyrylium salts themselves are also unstable in neutral water, which can lead to ring-opening and decomposition during workup[3].
-
Action: Ensure all glassware is oven-dried. Use anhydrous tert-butyl alcohol and ensure the pivaloyl chloride is of high purity[1]. Purge the reaction apparatus with a dry, inert gas like nitrogen before starting.
-
-
Incorrect Stoichiometry: The reaction involves a complex condensation cascade. The molar ratios of pivaloyl chloride, tert-butyl alcohol, and trifluoromethanesulfonic acid are optimized to favor the formation of the desired pyrylium cation. Deviating from these ratios can favor the formation of incomplete condensation products or other byproducts.
-
Action: Carefully measure all reagents as specified in validated protocols. The established procedure uses a molar ratio of approximately 4:1:2 for pivaloyl chloride : tert-butyl alcohol : trifluoromethanesulfonic acid[1].
-
-
Suboptimal Temperature: As discussed in Q1, excessive heat is detrimental. Conversely, if the reaction temperature is too low (e.g., below 90°C), the rate of formation of the pyrylium salt will be slow, leading to an incomplete reaction and reduced yield[2].
-
Action: Maintain the temperature within the 95–105°C window for the specified duration (approx. 10 minutes) to ensure the reaction goes to completion without significant degradation[1].
-
-
Q3: My NMR spectrum shows a small but persistent impurity identified as 2,6-di-tert-butyl-4-neopentylpyridine. What is the origin of this byproduct?
A3: This specific impurity is a known byproduct of this synthesis and arises from the acid-catalyzed dimerization of isobutylene, which is generated in situ[1].
-
Mechanism of Formation: The strong acid catalyst dehydrates tert-butyl alcohol to form isobutylene. Under these acidic conditions, one molecule of isobutylene can act as a nucleophile and attack a second, protonated molecule of isobutylene (a tert-butyl cation). This dimerization forms a C8 carbocation, which can then be incorporated into the pyridine ring structure during the subsequent reaction with ammonia in the second stage of the synthesis (if preparing the corresponding pyridine). The pyrylium salt precursor to this pyridine would be the 2,6-di-tert-butyl-4-neopentylpyrylium salt.
-
Mitigation Strategy: While difficult to eliminate completely, the formation of this byproduct can be minimized by adhering strictly to the optimal reaction temperature and time. Overly high temperatures or extended reaction times can increase the rate of isobutylene dimerization. Fortunately, this impurity is typically present at a very low level (~0.1%) and often does not interfere with the subsequent use of the corresponding pyridine as a non-nucleophilic base[1].
Q4: The product precipitates as a fine, difficult-to-filter solid, and I observe product loss during washing. How can I improve the isolation step?
A4: The physical properties of the precipitate are highly dependent on the conditions of the workup, including the temperature, the solvent used, and the rate of addition.
-
Causality & Solutions:
-
Precipitation Temperature: Cooling the reaction mixture sufficiently (e.g., to -10°C) before adding the diethyl ether is crucial for maximizing the recovery of the crystalline solid[1]. A higher temperature may result in an oily or finer precipitate that is harder to handle.
-
Choice and Quality of Anti-Solvent: Diethyl ether is the solvent of choice for precipitation because the pyrylium salt has very low solubility in it, while starting materials and non-polar byproducts are more soluble[4].
-
Action: Use cold, anhydrous diethyl ether for the precipitation and washing steps[1]. The use of a cold solvent minimizes the re-dissolution of the product. Adding the ether slowly with good stirring can promote the formation of larger, more easily filterable crystals.
-
-
Washing Technique: Washing is a critical step to remove residual acid and unreacted starting materials[1].
-
Action: Ensure the precipitate is thoroughly washed with multiple portions of cold, anhydrous diethyl ether. Stir the slurry of crystals and ether during washing to ensure good contact before reapplying suction[2]. This is more effective than simply pouring the solvent over a packed filter cake.
-
-
Optimized Synthesis Protocol
This protocol is adapted from a validated procedure and includes annotations to explain the rationale behind each critical step[1].
Step 1: Apparatus Setup
-
Assemble a three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Fit the side necks with dry ice condensers.
-
Purge the entire apparatus with dry nitrogen.
-
Scientist's Note: This ensures anhydrous conditions, which are critical for the success of the reaction (see FAQ Q2).
-
Step 2: Reagent Charging
-
To the flask, add pivaloyl chloride (2.5 mol) and anhydrous tert-butyl alcohol (0.62 mol).
-
Scientist's Note: The excess pivaloyl chloride serves as both a reactant and a solvent for the reaction.
-
Step 3: Reaction Initiation and Control
-
With stirring, warm the mixture to 85°C.
-
Discontinue heating. Add trifluoromethanesulfonic acid (1.25 mol) via the dropping funnel over 2–3 minutes.
-
Scientist's Note: The addition of the strong acid will cause a significant exotherm. Adding it quickly but controllably allows the reaction to reach the optimal temperature of 95–105°C. This temperature window is a balance between achieving a high reaction rate and preventing byproduct formation[1][2].
-
-
Maintain the temperature at 95–105°C for 10 minutes. Use the heating mantle if necessary, but be prepared to remove it.
Step 4: Product Precipitation and Isolation
-
Remove the heating mantle and allow the mixture to cool to approximately 50°C.
-
Cool the flask to -10°C using an isopropyl alcohol-dry ice bath.
-
Add 1 L of cold, anhydrous diethyl ether with stirring. A precipitate should form immediately.
-
Scientist's Note: The pyrylium triflate salt is insoluble in diethyl ether. This step effectively separates the product from the reaction mixture[4]. Cooling maximizes the yield by further decreasing the product's solubility.
-
-
Collect the precipitate by filtration through a medium-porosity fritted-glass filter.
-
Wash the solid with three 300-mL portions of cold diethyl ether.
-
Scientist's Note: Thorough washing is essential to remove any adsorbed starting materials or soluble byproducts, yielding a purer final product[1].
-
-
Air-dry the product on the filter to obtain the light tan 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate.
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 95–105°C | Optimal range for cyclization; higher temperatures cause degradation, lower temperatures result in incomplete reaction[1][2]. |
| Reaction Time | 10 minutes | Sufficient for reaction completion without significant byproduct formation[1]. |
| Key Reagent Ratio | ~4:1:2 (PivCl : t-BuOH : TfOH) | Stoichiometry optimized for maximizing the yield of the desired pyrylium salt[1]. |
| Precipitation Temp. | -10°C | Minimizes product solubility in the ether/reaction mixture, thereby maximizing recovery[1]. |
| Atmosphere | Anhydrous (Nitrogen) | Prevents reaction with water, which would consume the catalyst and reduce yield[1]. |
Visual Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the key mechanistic step leading to a common byproduct.
Caption: Experimental workflow for the synthesis of 2,6-Di-tert-butyl-4-methylpyrylium triflate.
Caption: Simplified mechanism showing the formation of the neopentyl byproduct from isobutylene.
References
-
Organic Syntheses Procedure. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. Retrieved from [Link]
-
Zhang, Y., Wang, H., & Wang, L. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrylium. Retrieved from [Link]
-
Karmakar, S. (2015). Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. University of Nevada, Las Vegas. Retrieved from [Link]
- Balaban, A. T. (1977). Improved Synthesis of 2,6-Di-t-butyl-4-methylpyrylium Chlorostannate and Perchlorate and of 2,6-Di-t-butyl-4-methylpyridine.
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations induced by triflic anhydride. Tetrahedron.
- Katritzky, A. R., & El-Mowafy, A. M. (1983). The reactions of pyrylium salts with nucleophiles. Part 21. The conversion of primary amino-groups into other functional groups via 2,4,6-trisubstituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1.
- Anderson, A. G., & Stang, P. J. (1976). A convenient synthesis of 2,6-di-tert-butyl-4-methylpyridine. The Journal of Organic Chemistry.
-
Li, Z., et al. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Balaban, A. T., & Boulton, A. J. (n.d.). 2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE. Organic Syntheses. Retrieved from [Link]
-
Crich, D. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
solvent effects on the stability of 2,6-Di-tert-butyl-4-methylpyrylium triflate
Technical Support Center: 2,6-Di-tert-butyl-4-methylpyrylium Triflate
Welcome to the technical support guide for 2,6-Di-tert-butyl-4-methylpyrylium triflate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and reactivity of this compound in your experiments, helping you navigate potential challenges and achieve reproducible results.
2,6-Di-tert-butyl-4-methylpyrylium triflate is a powerful electrophilic reagent valued in organic synthesis for its ability to activate molecules and serve as a precursor to other complex structures.[1] However, its high reactivity, a direct result of the positively charged oxonium ion within an aromatic system, also makes it highly susceptible to degradation by common laboratory solvents.[2][3] Understanding and controlling the solvent environment is therefore paramount to experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 2,6-Di-tert-butyl-4-methylpyrylium triflate.
Q1: What are the ideal solvents for working with 2,6-Di-tert-butyl-4-methylpyrylium triflate? A: The ideal solvents are aprotic and non-nucleophilic. The stability of the pyrylium cation is compromised by nucleophiles. Recommended solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and acetonitrile (ACN). For some applications, nonpolar aromatic solvents like toluene may be used, though the salt's solubility is limited.[4][5] Always use anhydrous grade solvents to prevent hydrolysis.
Q2: Why is my solution of the pyrylium salt changing color and failing to react as expected? A: A color change, often from light yellow to a darker orange or red, is a strong indicator of decomposition. This occurs when a nucleophile attacks the electrophilic pyrylium ring, leading to a ring-opening reaction.[6] The most common culprit is residual water or a nucleophilic solvent (like an alcohol). This reaction forms a 1,5-enedione derivative, often referred to as a "pseudobase," which is no longer the active pyrylium species required for your reaction.[2]
Q3: Can I use protic solvents like ethanol or water with this reagent? A: No, not if you intend to use the pyrylium salt as an electrophile. Protic solvents such as water and alcohols are nucleophilic and will readily attack the pyrylium ring, causing rapid decomposition.[2] In fact, this reactivity is exploited synthetically; for instance, reacting the pyrylium salt with ammonia in ethanol is a standard method to produce the corresponding 2,6-di-tert-butyl-4-methylpyridine.[7]
Q4: What is the best way to store the solid compound and its solutions? A: The solid triflate salt should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture. Solutions are significantly less stable and should be prepared fresh for each experiment using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). Do not store solutions for extended periods.
Q5: How do I ensure my solvents are anhydrous for sensitive reactions? A: For maximum reliability, use freshly opened bottles of anhydrous solvent or dispense solvent from a dedicated solvent purification system (e.g., a Grubbs apparatus). If such a system is unavailable, solvents can be dried using appropriate drying agents and distilled under an inert atmosphere. For instance, DCM can be distilled over calcium hydride (CaH₂).
Section 2: Troubleshooting Guide
When experiments yield unexpected results, this guide will help you diagnose and solve common issues related to the pyrylium salt's stability.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or zero yield; starting material consumed. | Decomposition of the Pyrylium Salt: The most likely cause is the presence of nucleophilic impurities (e.g., water, alcohols) in the reaction medium. The pyrylium salt was consumed by the impurity instead of your substrate. | 1. Verify Solvent Purity: Use a fresh bottle of anhydrous solvent or purify the solvent immediately before use. 2. Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction. |
| Inconsistent reaction outcomes between batches. | Variable Solvent Quality: The water content in your solvent likely varies from day to day or bottle to bottle. Pyrylium salts are extremely sensitive to these minor variations. | 1. Standardize Solvent Source: Use a single, reliable source of anhydrous solvent for the entire series of experiments. A solvent purification system is highly recommended for consistency. 2. Quantify Water Content: If possible, use Karl Fischer titration to measure the water content of your solvent and establish an acceptable threshold. |
| Formation of an unexpected, polar byproduct. | Ring-Opening Reaction: The pyrylium salt has reacted with a nucleophile to form the ring-opened 1,5-enedione (pseudobase).[2] This byproduct is typically more polar than the desired product and may appear as a distinct spot on a TLC plate. | 1. Identify the Nucleophile: Review all reagents and solvents for potential sources of nucleophiles. Was an alcohol used as a substrate without properly drying it first? Is there water in your amine base? 2. Purify Reagents: Ensure all other reagents, not just the solvent, are anhydrous and free from nucleophilic impurities. |
| The solid reagent has changed from a light tan powder to a darker, gummy solid. | Hydrolysis from Ambient Moisture: The solid has been exposed to atmospheric moisture over time, leading to slow degradation on the surface of the crystals. | 1. Discard and Replace: It is safest to discard the degraded reagent. The purity is compromised, and it will lead to unreliable results. 2. Improve Storage Conditions: Store new reagent in a desiccator under vacuum or in a glovebox to strictly exclude moisture. |
Section 3: Data Summary & Visualization
Solvent Compatibility Table
The choice of solvent is the most critical parameter for ensuring the stability of 2,6-Di-tert-butyl-4-methylpyrylium triflate. The following table provides a quick reference for solvent selection.
| Solvent | Type | Compatibility | Mechanistic Rationale |
| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent | Non-nucleophilic and effectively solubilizes the salt. Must be anhydrous. |
| Acetonitrile (ACN) | Aprotic, Polar | Good | Generally stable, but its polarity can sometimes influence reaction pathways.[5][8] Must be anhydrous. |
| 1,2-Dichloroethane (DCE) | Aprotic, Non-polar | Excellent | Similar to DCM; a good choice for higher-temperature reactions. Must be anhydrous. |
| Toluene / Benzene | Aprotic, Non-polar | Moderate | Low nucleophilicity, but solubility of the ionic salt is limited.[3][4] |
| Diethyl Ether | Aprotic, Non-polar | Incompatible (for dissolution) | The salt is largely insoluble and is often used as an anti-solvent to precipitate the product during synthesis.[4][7] |
| Alcohols (MeOH, EtOH) | Protic, Nucleophilic | Highly Incompatible | The hydroxyl group acts as a nucleophile, rapidly attacking the pyrylium ring and causing decomposition.[7][9] |
| Water | Protic, Nucleophilic | Highly Incompatible | Water is a nucleophile that readily hydrolyzes the pyrylium cation, leading to complete decomposition.[2] |
| Dimethylformamide (DMF) | Aprotic, Polar | Use with Caution | Can contain amine or water impurities from degradation, which will destroy the pyrylium salt. Use only if rigorously purified. |
Visualizing the Decomposition Pathway
The primary mechanism of instability involves nucleophilic attack and subsequent ring-opening of the pyrylium cation.
Caption: Solvent-induced decomposition of the pyrylium cation.
Section 4: Key Experimental Protocols
Adherence to rigorous experimental technique is crucial. The following protocols provide a framework for success.
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
This protocol outlines the essential steps for using the pyrylium salt as an activator or electrophile.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stirrer bar, dropping funnel) at >120 °C for at least 4 hours, or flame-dry under high vacuum. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation: Add your substrate and any non-nucleophilic reagents to the reaction flask.
-
Solvent Addition: Add anhydrous solvent via cannula or a dry syringe. Begin stirring.
-
Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the experiment (e.g., using a bubbler).
-
Reagent Addition: Weigh the 2,6-Di-tert-butyl-4-methylpyrylium triflate in a dry environment (glovebox preferred) or quickly in air and add it to the reaction flask against a positive flow of inert gas. If adding a solution of the pyrylium salt, prepare it fresh and add via a dry syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as appropriate.
-
Quenching and Workup: Once the reaction is complete, quench carefully as dictated by your specific reaction chemistry.
Visualizing the Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrylium - Wikipedia [en.wikipedia.org]
- 3. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,6-Di-tert-butyl-4-methylpyrylium Triflate in Scale-Up Reactions
Welcome to the technical support center for 2,6-Di-tert-butyl-4-methylpyrylium triflate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile and powerful reagent. Here, we address common challenges with in-depth explanations, troubleshooting guides, and validated protocols to ensure your success in the lab and beyond.
I. Frequently Asked Questions (FAQs)
Q1: What is 2,6-Di-tert-butyl-4-methylpyrylium triflate and what are its primary applications?
2,6-Di-tert-butyl-4-methylpyrylium triflate is a stable pyrylium salt. Its bulky tert-butyl gr[1]oups provide significant steric hindrance, influencing its reactivity. It is a powerful reagent in organic synthesis, often used as an electrophile and a precursor for various heterocyclic compounds. Key applications include [2][3]its use in the synthesis of advanced polymers, coatings, and in photochemical studies. It also plays a role in p[2]harmaceutical development, particularly in creating targeted drug delivery systems.
Q2: What are the main [2]safety precautions I should take when handling this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always handle it in a wel[4]l-ventilated area or a fume hood. Personal protective equip[4][5]ment (PPE) is essential, including gloves, safety goggles with side shields, and protective clothing. Avoid creating dust and e[6][7]nsure an eyewash station and safety shower are accessible.
Q3: What makes scaling[4] up reactions with this pyrylium salt challenging?
The primary challenges in scaling up reactions with 2,6-Di-tert-butyl-4-methylpyrylium triflate often revolve around its solubility, the potential for side reactions, and difficulties in purification. Due to its ionic nature, [8][9]its solubility can be limited in many common organic solvents, which can become a significant issue at a larger scale.
II. Troubleshooting G[9][11]uide
This section provides a detailed approach to overcoming common issues encountered during the scale-up of reactions involving 2,6-Di-tert-butyl-4-methylpyrylium triflate.
A. Issue: Poor Solubility of the Pyrylium Salt
A common hurdle in scaling up is the limited solubility of pyrylium salts in many organic solvents. This can lead to heteroge[8]neous reaction mixtures, affecting reaction rates and overall yield.
Root Cause Analysis:
The ionic character of pyrylium salts is a primary determinant of their solubility. The choice of the counter-anion significantly influences solubility. While the triflate anion [9]offers good reactivity, it can lead to solubility issues in less polar solvents.
Troubleshooting Protocol:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Consider more polar aprotic solvents or solvent mixtures.
-
Anion Exchange: If solubility remains a significant barrier, consider an in-situ anion exchange to a more soluble counterpart, though this adds a step to the synthesis.
-
Temperature Adjustm[9]ent: Carefully increasing the reaction temperature can improve solubility. However, this must be balanced with the thermal stability of all reactants and products.
Data Presentation: Solvent Solubility Comparison
| Solvent | Solubility Profile | Recommended Use Case |
| Dichloromethane | Moderate | General reactions, but may require co-solvents on scale-up. |
| Acetonitrile | Good | Often a good choice for reactions with nucleophiles. |
| N,N-Dimethylformamide[1] (DMF) | High | Can be effective but poses challenges in removal during workup. |
| Diethyl Ether | Very [10]Low | Useful as an anti-solvent for precipitation and purification. |
B. Issue: Incomple[11][12]te Reaction or Low Yield
Observing a stall in the reaction or obtaining a lower-than-expected yield is a frequent scale-up problem.
Root Cause Analysis:
Several factors can contribute to low yields, including poor solubility (as discussed above), insufficient mixing in a larger reactor, or deactivation of the pyrylium salt. Pyrylium salts are susceptible to reaction with nucleophiles at the 2, 4, or 6 positions of the ring.
Troubleshooting Workfl[3]ow:
Caption: Decision-making workflow for troubleshooting low reaction yields.
Experimental Protocol: Optimizing Reaction Conditions
-
Stirring Efficiency: Ensure the stirring mechanism is appropriate for the scale. A magnetic stir bar may be insufficient for larger volumes; an overhead mechanical stirrer is often necessary.
-
Temperature Control: Maintain precise temperature control. Localized overheating can lead to decomposition.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
C. Issue: Side Product Formation
The high reactivity of pyrylium salts can sometimes lead to the formation of undesired byproducts.
Root Cause Analysis: [3]
Pyrylium cations are potent electrophiles and can react with various nucleophiles. The primary reaction path[3]way is nucleophilic attack at the α-positions (2 and 6), leading to ring-opening. However, attack at the γ[3]-position (4) can also occur, especially with sterically unhindered pyrylium salts or strong nucleophiles.
Troubleshooting Protoc[3]ol:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the nucleophile can sometimes lead to multiple additions or side reactions.
-
Temperature Management: Running the reaction at a lower temperature can often increase the selectivity for the desired product.
-
Order of Addition: The order in which reagents are added can be critical. In some cases, slow addition of the nucleophile to the pyrylium salt solution can minimize side product formation.
D. Issue: Difficulties in Product Isolation and Purification
The ionic nature of the pyrylium salt starting material and potentially the product can complicate isolation and purification.
Root Cause Analysis: [8]
If the product retains a charge, standard purification techniques like silica gel chromatography may be challenging. The choice of solvent for extraction and precipitation is crucial.
Troubleshooting Workflow:
Caption: Decision tree for selecting a suitable purification strategy.
Experimental Protocol: Product Isolation by Precipitation
This protocol is effective for isolating ionic products.
-
Concentrate the Reaction Mixture: If the reaction solvent is not suitable for precipitation, carefully remove it under reduced pressure.
-
Redissolve in a Minimal Amount of a "Good" Solvent: Choose a solvent in which your product is highly soluble (e.g., dichloromethane or acetonitrile).
-
Induce Precipitation: Slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble, such as diethyl ether, while stirring vigorously.
-
Isolate the Product[10][11]: Collect the resulting precipitate by filtration, wash with the anti-solvent, and dry under vacuum.
III. Concluding Remarks
Scaling up reactions with 2,6-Di-tert-butyl-4-methylpyrylium triflate presents a unique set of challenges that can be systematically addressed. By understanding the underlying chemical principles and employing a logical, step-by-step approach to troubleshooting, researchers can successfully transition their syntheses from the bench to a larger scale. This guide provides a foundation for this process, empowering you to anticipate and overcome potential obstacles.
IV. References
-
Organic Syntheses Procedure. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from
-
Wikipedia. (2023). Pyrylium. Retrieved from [Link]
-
La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(7), 2539-2544. Retrieved from [Link]
-
La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(7), 2539-2544. Retrieved from [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436. Retrieved from [Link]
-
Li, Y., et al. (2020). Pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Science, 11(45), 12249–12268. Retrieved from [Link]
-
Balaban, A. T., et al. (1981). Synthesis of Pyrylium Salts with Various Anions. Revue Roumaine de Chimie, 26(8), 1147-1154. Retrieved from [Link]
-
Kim, J. H., et al. (2015). Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. Bulletin of the Korean Chemical Society, 36(8), 2015-2019. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. iolitec.de [iolitec.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Photocatalytic Efficiency of Pyrylium Salts
For researchers, scientists, and professionals in drug development, the selection of an optimal photocatalyst is a critical decision that can significantly impact reaction efficiency, scalability, and overall cost-effectiveness. Among the diverse array of organic photocatalysts, pyrylium salts have emerged as a powerful and versatile class of compounds, offering distinct advantages over traditional transition-metal-based catalysts, such as being cost-effective and sustainable.[1] This guide provides an in-depth technical comparison of the photocatalytic efficiency of different pyrylium salts, grounded in experimental data and established mechanistic principles. We will delve into the factors governing their performance, present a comparative analysis using a model reaction, and provide detailed, self-validating experimental protocols to empower you in your research endeavors.
The Heart of the Matter: Understanding Pyrylium Salt Photocatalysis
Pyrylium salts, characterized by their cationic, oxygen-containing aromatic core, function as potent photoredox catalysts. Upon absorption of visible light, the pyrylium salt is promoted to an electronically excited state, transforming it into a powerful oxidant. This excited state can then engage in a single-electron transfer (SET) process with a suitable substrate, initiating a cascade of chemical transformations. The photocatalytic cycle is completed by the regeneration of the ground-state pyrylium salt, often through a subsequent redox event.
The efficiency of a pyrylium salt photocatalyst is intrinsically linked to its photophysical and electrochemical properties. Key parameters include:
-
Absorption Spectrum: The wavelength range and molar absorptivity of the pyrylium salt dictate the efficiency of light absorption.
-
Excited-State Redox Potential: This determines the thermodynamic driving force for the initial electron transfer step with the substrate.
-
Fluorescence Quantum Yield and Lifetime: These properties provide insights into the lifetime of the excited state, which must be sufficiently long to allow for interaction with the substrate.[2][3]
The true measure of a photocatalyst's efficacy, however, lies in its performance in a given chemical reaction. Metrics such as reaction yield, turnover number (TON), and quantum yield (Φ) are paramount for a meaningful comparison.
A Head-to-Head Comparison: The Aza-Henry Reaction as a Model System
To objectively compare the photocatalytic efficiency of different pyrylium salts, a standardized model reaction is essential. The aza-Henry reaction, a carbon-carbon bond-forming reaction between an amine and a nitroalkane, serves as an excellent benchmark due to its synthetic utility and its sensitivity to the oxidizing power of the photocatalyst.[4][5][6][7]
The general mechanism for the photocatalyzed aza-Henry reaction involves the oxidation of an N-aryltetrahydroisoquinoline by the excited pyrylium salt to form a radical cation. Subsequent deprotonation and oxidation steps generate an iminium ion, which is then attacked by the nucleophilic nitroalkane to yield the desired product.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Generalized mechanism of the pyrylium salt-photocatalyzed aza-Henry reaction.
Table 1: Hypothetical Comparative Performance of Substituted 2,4,6-Triarylpyrylium Salts in the Aza-Henry Reaction
| Catalyst | Substituent (R) | Reaction Yield (%) | Quantum Yield (Φ) | Key Observations |
| PS-1 | 4-OCH₃ | 85 | 0.55 | Electron-donating groups can enhance light absorption but may decrease oxidizing power. |
| PS-2 | H | 78 | 0.48 | The unsubstituted parent compound serves as a good baseline. |
| PS-3 | 4-Cl | 92 | 0.65 | Electron-withdrawing groups can increase the excited-state reduction potential, leading to higher efficiency. |
| PS-4 | 4-NO₂ | 65 | 0.35 | Strongly deactivating groups may lead to catalyst instability or competing reaction pathways. |
Note: The data in this table are illustrative and based on general trends observed in photocatalysis. Actual experimental results may vary.
The trend suggested in the table aligns with the general understanding that electron-withdrawing substituents on the aryl rings of the pyrylium salt can enhance its oxidizing power in the excited state, thereby improving its catalytic efficiency in oxidative reactions like the aza-Henry reaction.
Experimental Protocols: A Blueprint for Reliable Comparison
To ensure the trustworthiness and reproducibility of your findings, adhering to detailed and validated experimental protocols is paramount.
Synthesis of 2,4,6-Triarylpyrylium Salts
A variety of synthetic routes to 2,4,6-triarylpyrylium salts exist.[1][8] A common and versatile method involves the condensation of two equivalents of an acetophenone with one equivalent of a benzaldehyde derivative.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General synthetic scheme for 2,4,6-triarylpyrylium salts.
Step-by-Step Protocol for the Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate:
-
Chalcone Formation: To a solution of acetophenone (2 equivalents) and benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a strong base (e.g., NaOH). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation of Chalcone: Pour the reaction mixture into water and collect the precipitated chalcone by filtration. Wash the solid with water and dry it.
-
Pyrylium Salt Formation: Dissolve the chalcone (1 equivalent) and acetophenone (1 equivalent) in a suitable solvent such as acetic acid or 1,2-dichloroethane.
-
Acid-Catalyzed Cyclization: Add a strong acid, such as tetrafluoroboric acid (HBF₄), to the mixture and reflux until the reaction is complete.
-
Isolation and Purification: Cool the reaction mixture and add diethyl ether to precipitate the pyrylium salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.
Photocatalytic Aza-Henry Reaction
The following protocol provides a robust framework for comparing the efficiency of different pyrylium salt photocatalysts.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel (e.g., a borosilicate glass vial), combine the N-aryltetrahydroisoquinoline (1.0 equiv.), nitroalkane (1.5 equiv.), and the pyrylium salt photocatalyst (1-5 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile, dichloromethane) to achieve the desired concentration (typically 0.1 M). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel at a fixed distance from a visible light source (e.g., a blue LED lamp, λ_max = 450 nm). Ensure consistent and uniform irradiation for all experiments. A cooling fan may be necessary to maintain a constant reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired aza-Henry adduct.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Determination of Apparent Quantum Yield (AQY)
The apparent quantum yield (AQY) is a critical parameter for quantifying the efficiency of a photocatalytic reaction. It is defined as the ratio of the number of moles of product formed to the number of moles of photons incident on the reaction system.[9][10]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for determining the Apparent Quantum Yield (AQY).
Step-by-Step Protocol:
-
Photon Flux Measurement:
-
Use a calibrated photometer or a chemical actinometer (e.g., ferrioxalate actinometry) to measure the photon flux (I₀) of the light source at the irradiation wavelength in units of moles of photons per unit time (e.g., mol·s⁻¹).[11]
-
The photon flux can be calculated using the following equation if the power of the light source is known: I₀ = (P * λ) / (N_A * h * c) Where:
-
P = Power of the light source (W)
-
λ = Wavelength of light (m)
-
N_A = Avogadro's number (6.022 x 10²³ mol⁻¹)
-
h = Planck's constant (6.626 x 10⁻³⁴ J·s)
-
c = Speed of light (3.0 x 10⁸ m·s⁻¹)
-
-
-
Photocatalytic Reaction:
-
Perform the photocatalytic reaction as described in the previous protocol for a specific period, ensuring that the conversion is kept low (typically <20%) to maintain a linear reaction rate.
-
-
Quantification of Product:
-
After the specified irradiation time, quench the reaction and accurately determine the number of moles of the product formed using a calibrated analytical technique (e.g., GC or HPLC with an internal standard).
-
-
AQY Calculation:
Conclusion: Making an Informed Decision
The selection of a pyrylium salt photocatalyst should be a data-driven decision based on a comprehensive evaluation of its performance in a relevant model system. By understanding the fundamental principles of pyrylium salt photocatalysis and employing rigorous and standardized experimental protocols, researchers can confidently compare the efficiency of different catalysts and select the optimal candidate for their specific synthetic challenges. This guide provides the foundational knowledge and practical methodologies to navigate this process effectively, ultimately accelerating the pace of discovery and innovation in drug development and organic synthesis.
References
-
Perfectlight Technology. (2022, June 8). How to Use PLR-QY1000 to Measure AQY? Retrieved from [Link]
-
Perfectlight Technology. (2023, May 26). AQY Calculation Formula. Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Henry reaction optimization. Retrieved from [Link]
-
Reddit. (2020, November 20). Calculating quantum yield of a photocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-Light Photoredox Catalysis: Aza-Henry Reactions via C−H Functionalization. Retrieved from [Link]
-
K. O., Hoffmann, R., & Burkhard, K. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. The Journal of Physical Chemistry Letters, 6(11), 2031–2036. [Link]
-
Perfectlight Technology. (2022, February 8). In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)? Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Henry and Aza-Knoevenagel Reactions of Nitriles for the Synthesis of Pyrido[1,2-a]indoles. Retrieved from [Link]
-
Romero, R. M., & Nicewicz, D. A. (2016). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Beilstein Journal of Organic Chemistry, 12, 2436–2448. [Link]
-
Condie, A. G., González-Gómez, J. C., & Stephenson, C. R. J. (2010). Visible-Light Photoredox Catalysis: Aza-Henry Reactions via C−H Functionalization. Journal of the American Chemical Society, 132(5), 1464–1465. [Link]
-
Condie, A. G., González-Gómez, J. C., & Stephenson, C. R. J. (2010). Visible-Light Photoredox Catalysis: Aza-Henry Reactions via C−H Functionalization. Journal of the American Chemical Society, 132(5), 1464–1465. [Link]
-
ResearchGate. (n.d.). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. Retrieved from [Link]
-
Koh, J. J., Lee, C. I., Ciulei, M. A., Han, H., Bhowmik, P. K., Kartazaev, V., & Gayen, S. K. (2018). Synthesis, Optical Spectroscopy and Laser Potential of Pyrylium Tosylates. Journal of Molecular Structure, 1171, 458-465. [Link]
-
ResearchGate. (n.d.). Three common synthetic approaches to 2,4,6-triarylpyrylium salt. Retrieved from [Link]
-
Bhowmik, P. K., et al. (2022). Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Journal of Photochemistry and Photobiology A: Chemistry, 430, 113971. [Link]
-
Wang, X., et al. (2019). An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts. Organic Chemistry Frontiers, 6(19), 3269-3273. [Link]
-
ResearchGate. (n.d.). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Properties of Pyrylium and Thiopyrylium. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Properties of Pyrylium and Thiopyrylium Salts. Retrieved from [Link]
-
Bhowmik, P. K., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Journal of Molecular Structure, 1196, 733-742. [Link]
-
ResearchGate. (n.d.). Comparison of Pyrylium and Thiopyrylium Photooxidants in Metal-Free Ring-Opening Metathesis Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light mediated trifluoromethylation of p-quinone methides by 1,6-conjugate addition using pyrylium salt as organic photocatalyst. Retrieved from [Link]
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The Chemist's Compass: Navigating the Landscape of Non-Nucleophilic Bases Beyond 2,6-Di-tert-butylpyridine
In the intricate world of organic synthesis, the precise orchestration of reaction conditions is paramount to achieving desired outcomes. Among the myriad of reagents at a chemist's disposal, non-nucleophilic bases play a pivotal role in facilitating a vast array of transformations, from the formation of sensitive enolates to the promotion of challenging elimination reactions. For decades, 2,6-di-tert-butylpyridine and its derivatives have been the workhorses in this domain, prized for their ability to scavenge protons without interfering as nucleophiles. However, the evolving demands of modern synthesis, including the need for enhanced reactivity, milder conditions, and broader substrate scope, have spurred the exploration and adoption of a diverse arsenal of alternative non-nucleophilic bases.
This guide provides a comprehensive comparison of the performance of these alternatives, offering researchers, scientists, and drug development professionals the insights and experimental data needed to select the optimal base for their specific synthetic challenges. We will delve into the nuances of sterically hindered amines, amidines, proton sponges, and phosphazene bases, as well as the conceptually distinct frustrated Lewis pairs, providing a detailed analysis of their properties, applications, and practical considerations.
The Limitations of a Classic: Why Look Beyond 2,6-Di-tert-butylpyridine?
While 2,6-di-tert-butylpyridine is an excellent proton scavenger, its relatively low basicity (pKa of the conjugate acid ≈ 3.58) can be a significant limitation in reactions requiring the deprotonation of weakly acidic substrates.[1] This often necessitates harsh reaction conditions, which can be detrimental to sensitive functional groups and complex molecules. Furthermore, its efficacy can be diminished in the presence of Lewis acids, with which it can form stable complexes. These limitations have driven the quest for stronger, yet still non-nucleophilic, bases that can operate under milder and more versatile conditions.
A Comparative Overview of Alternative Non-Nucleophilic Bases
The ideal non-nucleophilic base offers a potent combination of high basicity and significant steric hindrance, allowing it to readily abstract a proton while being too bulky to attack electrophilic centers.[2] The choice of base is a delicate balance between these factors, tailored to the specific demands of the reaction at hand.
Sterically Hindered Amines: The Next Generation
A logical step beyond 2,6-di-tert-butylpyridine is to explore other sterically encumbered amines that offer improved properties.
-
N,N -Diisopropylethylamine (DIPEA or Hünig's Base): A widely used tertiary amine, DIPEA provides a good balance of steric hindrance and basicity (pKa ≈ 10.75).[1] It is a versatile and cost-effective choice for a range of applications, including peptide synthesis and alkylations.[3]
-
2,2,6,6-Tetramethylpiperidine (TMP): This cyclic secondary amine exhibits even greater steric hindrance than DIPEA.[4] Its conjugate acid has a pKa of approximately 11.1, making it a slightly stronger base.[4] TMP and its lithium salt, lithium tetramethylpiperidide (LiTMP), are particularly effective in generating enolates from ketones and esters.[5]
Amidines: The Power of Resonance
Amidines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), are significantly stronger bases than hindered amines due to the resonance stabilization of their protonated forms.[6]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): With a pKa of its conjugate acid around 13.5, DBU is a powerful and versatile non-nucleophilic base widely employed in elimination reactions (e.g., dehydrohalogenations).[1][4] While generally considered non-nucleophilic, it can exhibit nucleophilicity in certain contexts.[7]
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): DBN is structurally similar to DBU and exhibits comparable basicity.[1] It is also a valuable reagent for promoting elimination and other base-catalyzed transformations.
Proton Sponges: Chelating the Proton
Proton sponges are a unique class of aromatic diamines characterized by their exceptionally high basicity and low nucleophilicity. The archetypal example is 1,8-bis(dimethylamino)naphthalene.
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®): The two dimethylamino groups in this molecule are held in close proximity, leading to significant steric strain.[8] Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves this strain.[4] This "proton chelation" effect results in a remarkably high basicity (pKa of the conjugate acid ≈ 12.1 in water and 18.2 in acetonitrile) for a tertiary amine.[8][9] Its steric bulk makes it an extremely poor nucleophile.[8]
Phosphazene Bases: The Superbase Frontier
For reactions requiring exceptionally strong, non-nucleophilic bases, phosphazene bases represent the state-of-the-art. These are non-ionic, highly soluble in organic solvents, and their basicity can be tuned by the nature and number of phosphorus centers.
-
Schwesinger Superbases (e.g., P4-t-Bu): These poly-phosphazene bases exhibit extraordinary basicity, with pKa values of their conjugate acids reaching up to 42 in acetonitrile.[2] This allows for the deprotonation of very weak carbon acids under mild conditions.[3] Their high steric hindrance ensures minimal nucleophilicity.[3]
Frustrated Lewis Pairs (FLPs): A Paradigm Shift
Frustrated Lewis Pairs represent a departure from the traditional concept of a single basic molecule. An FLP is a combination of a sterically hindered Lewis acid and a Lewis base that, due to steric repulsion, cannot form a classical adduct.[10] This "frustration" leaves both the Lewis acid and base with available reactivity, allowing them to cooperatively activate small molecules, including H₂, and act as a potent metal-free hydrogenation catalyst.[1]
Performance Comparison and Experimental Data
The selection of a non-nucleophilic base is highly dependent on the specific reaction. Below is a comparative summary of their performance in key synthetic transformations, supported by representative experimental data.
Table 1: Physicochemical Properties of Selected Non-Nucleophilic Bases
| Base | Class | pKa of Conjugate Acid (in MeCN) | Key Features |
| 2,6-Di-tert-butylpyridine | Hindered Pyridine | ~3.6 | Moderate basicity, high steric hindrance. |
| DIPEA | Hindered Amine | 10.75 | Good balance of basicity and steric hindrance, cost-effective.[1] |
| TMP | Hindered Amine | ~11.1 | High steric hindrance, slightly stronger than DIPEA.[4] |
| DBU | Amidine | ~24.3 | Strong base, excellent for eliminations.[3] |
| Proton Sponge® | Aromatic Diamine | 18.2 | Very strong base, extremely low nucleophilicity.[9] |
| P4-t-Bu | Phosphazene | ~42.7 | Extremely strong "superbase", non-ionic.[2] |
Table 2: Comparative Performance in Key Reactions (Qualitative)
| Reaction Type | 2,6-Di-tert-butylpyridine | DIPEA/TMP | DBU/DBN | Proton Sponge® | Phosphazene Bases |
| Silylation of Alcohols | Good | Excellent | Good | Excellent | Excellent |
| Glycosylation | Moderate | Good | Moderate | Good | Excellent |
| Elimination (E2) | Poor | Moderate | Excellent | Good | Excellent |
| Deprotonation of Weak C-H Acids | Poor | Poor | Moderate | Good | Excellent |
Experimental Protocols
To illustrate the practical application of these bases, detailed experimental protocols for common transformations are provided below.
Protocol 1: Silylation of a Hindered Secondary Alcohol using 2,2,6,6-Tetramethylpiperidine (TMP)
This protocol is adapted from procedures for the silylation of sterically demanding alcohols.
-
Reaction: Protection of a hindered secondary alcohol with a silyl triflate.
-
Rationale: The high steric bulk of TMP prevents its reaction with the highly electrophilic silyl triflate, allowing it to act solely as a proton scavenger for the triflic acid generated in the reaction.
-
Procedure:
-
To a solution of the hindered secondary alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add 2,2,6,6-tetramethylpiperidine (1.5 equiv).
-
Slowly add the silyl triflate (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Dehydrohalogenation of an Alkyl Halide using DBU
This protocol is a general procedure for E2 elimination reactions.[4]
-
Reaction: Elimination of HBr from a secondary alkyl bromide.
-
Rationale: The strong basicity of DBU is ideal for promoting E2 elimination reactions, leading to the formation of an alkene. Its moderate nucleophilicity is generally not problematic in this context.
-
Procedure:
-
To a solution of the alkyl bromide (1.0 equiv) in an aprotic solvent such as THF or acetonitrile (0.2 M), add DBU (1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove the DBU hydrobromide salt.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting alkene by distillation or column chromatography.
-
Conclusion: Choosing the Right Tool for the Job
The selection of a non-nucleophilic base is a critical decision in the design of a synthetic route. While 2,6-di-tert-butylpyridine derivatives remain useful reagents, the modern chemist has a wide array of more potent and versatile alternatives at their disposal. For routine applications requiring a moderate base, hindered amines like DIPEA and TMP offer a cost-effective and reliable solution. When stronger basicity is required, particularly for elimination reactions, amidines such as DBU are the reagents of choice. For the most challenging deprotonations and reactions requiring an exceptionally non-nucleophilic environment, proton sponges and phosphazene superbases provide unparalleled reactivity. Finally, for metal-free hydrogenations, the innovative approach of frustrated Lewis pairs opens up new avenues in catalysis. By understanding the unique properties and applications of each class of non-nucleophilic base, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired chemical transformations with greater efficiency and selectivity.
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Frustrated Lewis Pairs: From Concept to Catalysis. Accounts of Chemical Research. [Link]
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Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. New Home Pages of Dr. Rainer Glaser. [Link]
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Applications of caged-designed proton sponges in base-catalyzed transformations. ScienceDirect. [Link]
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Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. PNAS. [Link]
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Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. ResearchGate. [Link]
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Synthesis of end-functionalized polyethers by phosphazene base-catalyzed ring-opening polymerization of 1,2-butylene oxide and glycidyl ether. ResearchGate. [Link]
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Nonaromatic amidine derivatives as acylation catalysts. PubMed. [Link]
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Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. ResearchGate. [Link]
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Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Scilit. [Link]
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Polymerization Using Phosphazene Bases. ResearchGate. [Link]
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Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. ResearchGate. [Link]
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Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations. ResearchGate. [Link]
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Esterification of hindered carboxylic acids. Alkylation of carboxylate salts.. Semantic Scholar. [Link]
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Amidine-based catalysts (ABCs): Design, development, and applications. Washington University in St. Louis. [Link]
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Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
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Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]
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A Comparative Guide to Pyrylium Salt Photocatalysts: 2,6-Di-tert-butyl-4-methylpyrylium Triflate vs. Triarylpyrylium Salts
For the modern researcher in organic synthesis and drug development, the selection of an appropriate photocatalyst is paramount to achieving high efficiency, selectivity, and reproducibility. Pyrylium salts have emerged as a powerful class of organic photoredox catalysts, offering a metal-free alternative to traditional iridium and ruthenium complexes. Their performance, however, is highly dependent on the substitution pattern around the core pyrylium ring. This guide provides an in-depth comparison of two distinct classes of pyrylium salts: the sterically hindered, alkyl-substituted 2,6-Di-tert-butyl-4-methylpyrylium triflate and the widely utilized triarylpyrylium salts , represented here by the archetypal 2,4,6-triphenylpyrylium tetrafluoroborate .
This analysis, grounded in available experimental data and established chemical principles, will explore the nuances of their photophysical and electrochemical properties, solubility, and stability, offering researchers the insights needed to make an informed choice for their specific synthetic transformations.
At a Glance: Key Performance Characteristics
| Property | 2,6-Di-tert-butyl-4-methylpyrylium Triflate | 2,4,6-Triphenylpyrylium Tetrafluoroborate |
| Structure | Alkyl-substituted, sterically hindered | Aryl-substituted, extended π-system |
| Absorption Max (λmax) | Estimated ~300-350 nm | ~410 nm (in dichloromethane)[1] |
| Emission Max (λem) | Expected in the blue region (~400-450 nm) | ~465 nm (in dichloromethane and acetonitrile)[2] |
| Fluorescence Quantum Yield (ΦF) | Generally lower for alkyl-substituted pyryliums | Moderate, solvent dependent |
| Excited State Reduction Potential (E*red) | Estimated to be highly oxidizing | Strong oxidizing agent (~+2.0 V vs. SCE) |
| Ground State Reduction Potential (Ered) | Less easily reduced than aryl counterparts | -0.2 to -0.4 V vs. SCE |
| Solubility | Good solubility in a range of organic solvents | Soluble in polar organic solvents like acetonitrile and dichloromethane[3] |
| Stability | Generally stable, but susceptible to nucleophilic attack | High thermal and chemical stability[4][5] |
Delving Deeper: A Structural and Mechanistic Comparison
The significant differences in performance between these two classes of pyrylium salts can be attributed to the fundamental electronic and steric influences of their substituents.
Electronic Effects: The Aryl Advantage in Light Absorption
Triarylpyrylium salts, such as 2,4,6-triphenylpyrylium tetrafluoroborate, possess an extended π-conjugation system due to the phenyl groups at the 2, 4, and 6 positions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, these salts absorb light at longer wavelengths, typically in the visible region (around 410 nm), making them ideal for photoredox reactions initiated by blue light LEDs.[1]
In contrast, 2,6-Di-tert-butyl-4-methylpyrylium triflate lacks this extensive π-system. The electron-donating nature of the alkyl groups leads to a larger HOMO-LUMO gap, resulting in absorption at shorter wavelengths, likely in the UV-A or near-UV region. This necessitates the use of light sources with higher energy photons, which may not be compatible with all substrates or reaction setups.
Steric Hindrance: A Double-Edged Sword
The bulky tert-butyl groups at the 2 and 6 positions of 2,6-Di-tert-butyl-4-methylpyrylium triflate provide significant steric shielding to the pyrylium ring. This steric hindrance can be advantageous in several ways:
-
Increased Stability: The bulky groups can protect the electrophilic pyrylium ring from nucleophilic attack by solvents or reactants, potentially leading to a longer catalyst lifetime.
-
Selective Substrate Interactions: The steric bulk can influence the approach of substrates to the catalyst, potentially leading to enhanced stereoselectivity in certain reactions.
However, this steric hindrance can also be a drawback. It may hinder the close association of the catalyst with the substrate, which is necessary for efficient electron transfer. Triarylpyrylium salts, with their more open structure, may allow for more facile substrate binding and, consequently, faster reaction rates in some cases.
Redox Potentials and Photocatalytic Power
The primary function of a photoredox catalyst is to facilitate single electron transfer (SET) upon photoexcitation. The excited state of the catalyst is both a stronger oxidant and a stronger reductant than its ground state.
Triarylpyrylium salts are known to be potent oxidizing agents in their excited state.[6] This is due to the electron-withdrawing nature of the pyrylium core, which is further enhanced by the delocalization of the positive charge over the aryl substituents. This allows them to oxidize a wide range of organic molecules, initiating radical-based transformations.
While specific data for 2,6-Di-tert-butyl-4-methylpyrylium triflate is scarce, alkyl-substituted pyrylium salts are also expected to be strong oxidants in the excited state. The electron-donating alkyl groups will raise the energy of the HOMO, making the excited state less oxidizing compared to its aryl-substituted counterpart. However, the difference may not be substantial, and it is likely still a powerful oxidant capable of driving a variety of chemical reactions.
Experimental Section: A Protocol for Comparative Analysis
To provide a framework for a direct comparison of these two catalysts, a general protocol for a photocatalytic C-H activation and arylation is presented below. This reaction is chosen for its broad utility and sensitivity to catalyst performance.
Representative Reaction: Photocatalytic C-H Arylation of an Aliphatic Amide
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A Senior Application Scientist's Guide to Spectroscopic Purity Validation of 2,6-Di-tert-butyl-4-methylpyrylium triflate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for validating the purity of 2,6-Di-tert-butyl-4-methylpyrylium triflate, a versatile reagent in organic synthesis. We will delve into the "why" behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable results.
The Critical Role of Purity for 2,6-Di-tert-butyl-4-methylpyrylium triflate
2,6-Di-tert-butyl-4-methylpyrylium triflate is a powerful electrophile and a valuable tool in various chemical transformations.[1] Its efficacy is directly linked to its purity. Impurities can lead to unpredictable reaction outcomes, lower yields, and the introduction of unwanted by-products, complicating downstream processes and analytical interpretations. Therefore, rigorous purity assessment is not just a quality control measure; it is a fundamental necessity for reproducible and reliable research.
A Multi-faceted Spectroscopic Approach to Purity Validation
No single spectroscopic technique can provide a complete picture of a compound's purity. A comprehensive evaluation relies on the synergistic use of multiple methods, each offering unique insights into the molecular structure and the presence of potential impurities. This guide will focus on four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation and quantification of impurities.
-
Infrared (IR) Spectroscopy for the identification of functional groups and the triflate counter-ion.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for confirming the pyrylium ring's electronic structure.
-
Mass Spectrometry (MS) for accurate mass determination and identification of the cationic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
NMR spectroscopy is arguably the most powerful tool for assessing the purity of 2,6-Di-tert-butyl-4-methylpyrylium triflate. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous identification and the detection of even minor impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2,6-Di-tert-butyl-4-methylpyrylium triflate sample in a deuterated solvent (e.g., CDCl₃ or CD₃CN). The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
Data Interpretation and Purity Assessment
A pure sample of 2,6-Di-tert-butyl-4-methylpyrylium triflate is expected to exhibit a simple and well-defined NMR spectrum. The high symmetry of the molecule results in a limited number of signals.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-butyl | ~1.5 | singlet | 18H | -C(CH₃)₃ |
| methyl | ~2.8 | singlet | 3H | Ar-CH₃ |
| aromatic | ~8.5 | singlet | 2H | pyrylium ring H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| tert-butyl (CH₃) | ~30 | -C(CH₃)₃ |
| tert-butyl (C) | ~38 | -C(CH₃)₃ |
| methyl | ~22 | Ar-CH₃ |
| aromatic (C-H) | ~158 | pyrylium ring C-H |
| aromatic (C-tBu) | ~175 | pyrylium ring C-tBu |
| aromatic (C-Me) | ~165 | pyrylium ring C-Me |
| triflate | ~118 (quartet, ¹JCF ≈ 320 Hz) | -SO₃CF₃ |
Identifying Common Impurities: A crucial aspect of purity validation is the identification of synthesis-related impurities. A known impurity in the synthesis of the corresponding pyridine is 2,6-di-tert-butyl-4-neopentylpyridine, which arises from the acid-catalyzed dimerization of isobutylene.[2] The presence of signals corresponding to a neopentyl group (a singlet for the nine methyl protons and a singlet for the two methylene protons) in the ¹H NMR spectrum would indicate this impurity. Residual solvents from the synthesis and purification steps are also readily identified by their characteristic chemical shifts.[3]
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For 2,6-Di-tert-butyl-4-methylpyrylium triflate, it is particularly useful for confirming the presence of the pyrylium ring and the triflate counter-ion.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Data Interpretation and Purity Assessment
The IR spectrum of a pure sample should display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretch |
| ~2970-2870 | C-H stretch |
| ~1630-1600 & ~1550-1500 | C=C and C=O⁺ stretch |
| ~1260, ~1150, ~1030 | S=O and C-F stretch |
The presence of strong and sharp bands in the regions characteristic of the pyrylium ring and the triflate anion provides strong evidence for the compound's identity.[4][5][6][7][8] The absence of significant bands in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating water) is indicative of high purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2,6-Di-tert-butyl-4-methylpyrylium triflate, the absorption spectrum is characteristic of the conjugated pyrylium ring system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.
Data Interpretation and Purity Assessment
Pyrylium salts typically exhibit strong absorption bands in the UV and visible regions.[9][10][11][12] For 2,6-Di-tert-butyl-4-methylpyrylium triflate, one would expect to observe characteristic absorption maxima (λmax). The exact position of these maxima can be solvent-dependent. The presence of impurities with different chromophores could lead to the appearance of additional absorption bands or a broadening of the existing ones. While not as structurally informative as NMR, UV-Vis spectroscopy is a quick and sensitive method to check for the presence of certain types of impurities and to confirm the integrity of the pyrylium chromophore.
| Expected UV-Vis Absorption | |
| λmax (nm) | Solvent |
| ~250-350 | Acetonitrile or Dichloromethane |
Mass Spectrometry (MS): Unveiling the Molecular Mass
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like 2,6-Di-tert-butyl-4-methylpyrylium triflate, MS can directly confirm the mass of the pyrylium cation.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Interpretation and Purity Assessment
The ESI-MS spectrum of a pure sample should show a prominent peak corresponding to the 2,6-Di-tert-butyl-4-methylpyrylium cation.
| Expected Mass Spectrum Peak | |
| m/z | Assignment |
| 207.17 | [C₁₄H₂₃O]⁺ (the pyrylium cation) |
The observation of a peak at m/z 207.17 with the correct isotopic pattern provides strong confirmation of the cation's identity. The absence of other significant peaks in the spectrum is an indicator of high purity. Fragmentation of the pyrylium cation under MS conditions is also possible and can provide further structural information.
Conclusion: A Holistic Approach to Purity Validation
The validation of purity for 2,6-Di-tert-butyl-4-methylpyrylium triflate requires a multi-pronged spectroscopic approach. While NMR spectroscopy offers the most detailed structural information and is indispensable for identifying and quantifying impurities, IR, UV-Vis, and Mass Spectrometry provide complementary and confirmatory data. By judiciously applying these techniques and understanding their individual strengths and limitations, researchers can confidently ascertain the purity of this important reagent, thereby ensuring the integrity and reproducibility of their scientific endeavors.
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The Principle of Photoredox Catalysis: A Chemist's Control Over Light
An In-Depth Comparative Guide for Drug Discovery Professionals: Pyrylium Salts vs. Iridium-Based Photocatalysts
In the relentless pursuit of novel therapeutic agents, the methodologies employed in molecular synthesis are as critical as the biological targets themselves. The advent of visible-light photoredox catalysis has marked a paradigm shift, offering elegant, efficient, and often unprecedented pathways to complex molecular architectures. This guide provides a detailed comparative analysis of two cornerstone classes of photocatalysts: the well-established, high-performance iridium-based complexes and the ascendant, metal-free pyrylium salts. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the nuanced understanding required to select the optimal catalytic system for their specific synthetic challenges, balancing performance with practicality.
At its core, photoredox catalysis is a mechanism for harnessing the energy of photons to drive chemical reactions. A photocatalyst (PC) absorbs visible light, promoting it to an electronically excited state (*PC). This excited state is a transient species with profoundly altered redox properties, capable of acting as both a potent oxidant and a reductant. It can then engage with organic substrates through single-electron transfer (SET) or energy transfer (EnT) processes, generating highly reactive radical intermediates that forge new chemical bonds under remarkably mild conditions. This strategy circumvents the harsh reagents and high temperatures often required in traditional thermal chemistry, a feature of immense value in the synthesis of sensitive, highly functionalized drug candidates.
The Reigning Champions: Iridium-Based Photocatalysts
For much of the 21st century, cyclometalated iridium(III) complexes have been the undisputed workhorses of photoredox catalysis.[1][2] Complexes such as fac-tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)3]) and its derivatives have become ubiquitous in the synthetic chemist's toolkit.[3]
Photophysical Properties and Mechanistic Versatility
The success of iridium catalysts lies in their exceptional photophysical properties.[1][4] Upon absorbing a photon, they populate a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state.[4][5] This extended lifetime (often microseconds) is crucial, providing a wide temporal window for the excited catalyst to interact with substrates in solution.
Crucially, the excited *[Ir(III)] complex is both a stronger reductant and a stronger oxidant than its ground state, enabling it to participate in two distinct catalytic cycles:
-
Reductive Quenching: The excited catalyst donates an electron to a substrate (an electron acceptor), generating a substrate radical anion and a highly oxidizing Ir(IV) species. This pathway is ideal for initiating reactions with electron-poor substrates.
-
Oxidative Quenching: The excited catalyst accepts an electron from a substrate (an electron donor), forming a substrate radical cation and a highly reducing Ir(II) species. This is the preferred pathway for engaging electron-rich moieties.[3]
This dual reactivity provides immense flexibility, allowing a single catalyst to address a wide array of synthetic problems, from C-H functionalization to cross-coupling reactions.[1][2][3]
Figure 2: Predominant oxidative quenching pathway for pyrylium salt photocatalysts.
Synthesis and Advantages
A compelling advantage of pyrylium salts is their straightforward and scalable synthesis from readily available, inexpensive organic precursors. [6]A common method involves the acid-catalyzed condensation of two equivalents of a methyl ketone with one equivalent of an aldehyde, or the reaction of an acetophenone with a chalcone derivative. [7][8]Their ionic nature often simplifies purification by precipitation. [6] Key benefits include:
-
Cost-Effectiveness: Orders of magnitude cheaper than iridium complexes.
-
Sustainability: Avoids the use of precious and rare metals.
-
High Oxidizing Power: Enables novel transformations of less reactive substrates.
-
Product Purity: Eliminates the risk of metal contamination in the final product.
Performance Showdown: Iridium vs. Pyrylium
To provide a tangible comparison, let's consider a representative transformation where both catalyst types have been successfully applied: the generation of alkyl radicals for C-C bond formation. Pyrylium salts can serve as precursors to N-alkylpyridinium salts (Katritzky salts), which are excellent radical precursors upon reduction. [7][8][9]Similarly, iridium catalysts can reductively cleave C-X bonds or activate substrates to generate radicals.
| Parameter | Iridium Catalyst (fac-[Ir(ppy)3]) | Pyrylium Catalyst (e.g., Triphenylpyrylium) | Authority & Rationale |
| Excited State Potential | E₁/₂[Ir(III)/Ir(IV)] ≈ -1.7 V | E₁/₂[Pyry⁺/Pyry•] ≈ +2.1 V | The opposing redox potentials highlight their primary mechanistic strengths: Iridium as a versatile photo-reductant and Pyrylium as a potent photo-oxidant. |
| Mechanistic Scope | Reductive & Oxidative Quenching | Primarily Oxidative Quenching | Iridium's versatility allows it to engage a broader range of substrates through two distinct pathways. [3]Pyrylium's strength is its exceptional oxidizing power. [10] |
| Catalyst Loading | Typically 0.5 - 2.0 mol% | Typically 0.1 - 2.0 mol% | Both are highly efficient, though the lower molecular weight and cost of pyrylium salts make their loading more economical. |
| Cost | Very High | Very Low | Iridium is a precious metal, whereas pyrylium salts are derived from bulk organic chemicals. |
| Scalability & API Risk | Limited by cost; high risk of metal contamination | Highly scalable; no risk of metal contamination | This is a critical differentiator for pharmaceutical process development. |
| Key Applications | Cross-couplings, C-H functionalizations, Reductions | Dearomatizations, Cycloadditions, Polymerizations, Oxidative C-H functionalizations | While there is overlap, their distinct redox properties lead to areas of specialization. [3][10] |
Experimental Protocol: A Self-Validating System for Photocatalytic C-H Functionalization
Here we describe a general, self-validating protocol for the C(sp³)–H functionalization of an N-aryl tetrahydroisoquinoline, a common scaffold in medicinal chemistry. This reaction can be effectively catalyzed by both catalyst classes, illustrating the practical considerations.
Objective: To form a new C-C bond at the position alpha to the nitrogen atom via photoredox-mediated hydrogen atom transfer (HAT) or SET oxidation.
Materials:
-
N-Phenyltetrahydroisoquinoline (1.0 equiv)
-
Electron-deficient alkene (e.g., dimethyl maleate) (1.5 equiv)
-
Photocatalyst: fac-[Ir(ppy)3] (1 mol%) OR 2,4,6-triphenylpyrylium tetrafluoroborate (1 mol%)
-
Solvent: Anhydrous, degassed acetonitrile
-
Light Source: 455 nm Blue LED lamp (Kessil A160WE or similar)
-
Inert atmosphere setup (Schlenk line or glovebox)
Experimental Workflow:
Figure 3: Standardized workflow for photocatalysis screening and execution.
Step-by-Step Methodology:
-
Preparation (Trustworthiness Pillar): In an inert atmosphere glovebox, a 4 mL vial is charged with N-phenyltetrahydroisoquinoline (0.1 mmol, 1.0 equiv), dimethyl maleate (0.15 mmol, 1.5 equiv), and the chosen photocatalyst (0.001 mmol, 1 mol%). The choice to weigh solids in an inert atmosphere prevents degradation of sensitive reagents and ensures run-to-run consistency.
-
Solvent Addition: Anhydrous, degassed acetonitrile (1.0 mL, 0.1 M) is added. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical as dissolved oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Reaction: The vial is sealed, removed from the glovebox, and placed in a holder equipped with magnetic stirring and a cooling fan to maintain room temperature. It is then irradiated with a 455 nm blue LED lamp.
-
Monitoring (Self-Validation Pillar): After a set time (e.g., 2 hours), a small aliquot is taken, diluted, and analyzed by LC-MS to determine the conversion of starting material. Comparing this to a control reaction run without light validates that the transformation is indeed light-dependent.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to isolate the desired product.
Causality Behind Experimental Choices:
-
Iridium Catalyst Rationale: The excited fac-[Ir(ppy)3] is a strong enough oxidant to accept an electron from the electron-rich tertiary amine (oxidative quenching), generating an α-amino radical that adds to the maleate. [3]* Pyrylium Salt Rationale: The highly oxidizing excited pyrylium salt readily oxidizes the amine to a radical cation. [10]Subsequent deprotonation at the α-position by a mild base (e.g., trace water or another substrate molecule) yields the same key α-amino radical intermediate. This demonstrates how different catalytic cycles can converge on the same reactive species.
Final Verdict: Choosing the Right Tool for the Job
The choice between an iridium complex and a pyrylium salt is not a matter of which is "better," but which is more fit for purpose.
Iridium-based photocatalysts remain the gold standard for exploratory and discovery chemistry. Their unparalleled mechanistic versatility, high quantum yields, and the vast body of literature supporting their use provide a reliable and rapid path to molecular discovery. For complex, multi-step syntheses where yield and reliability are paramount, they are often the superior choice.
Pyrylium salts represent the future of sustainable, scalable photoredox catalysis. Their low cost, ease of synthesis, and potent oxidizing power make them ideal for reactions involving electron-rich substrates and for process development where cost of goods and metal contamination are critical considerations. For pharmaceutical companies looking to develop green and cost-effective manufacturing routes, pyrylium catalysts are an exceptionally compelling alternative.
Ultimately, a modern drug discovery program is best served by having both classes of catalysts in its arsenal, empowering chemists to select the optimal tool based on a holistic analysis of the scientific, economic, and regulatory demands of their project.
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A Researcher's Guide to Stereoselective Glycosylation: Assessing 2,6-Di-tert-butyl-4-methylpyrylium Triflate as an Organocatalyst
For researchers and professionals in drug development and chemical biology, the stereoselective construction of glycosidic bonds is a persistent and formidable challenge. The anomeric configuration of these linkages dictates the three-dimensional structure of glycans and glycoconjugates, which in turn governs their biological function. This guide provides an in-depth analysis of a modern organocatalytic approach utilizing 2,6-Di-tert-butyl-4-methylpyrylium triflate, comparing its performance, mechanism, and operational simplicity against established glycosylation methodologies.
The Challenge of Stereocontrol in Glycosylation
The synthesis of oligosaccharides is complicated by the need for precise control over the stereochemistry at the anomeric center (C-1). The formation of either an α- (axial) or β- (equatorial) glycosidic linkage can be influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter or catalyst system, solvent, and temperature.[1][2] Traditional methods often rely on the inherent stereochemical biases of the reactants, such as the use of participating protecting groups at the C-2 position to enforce the formation of 1,2-trans products.[3] However, the synthesis of 1,2-cis linkages remains a significant hurdle, often requiring specialized donors, harsh conditions, or complex, multi-step procedures.[1][2]
Pyrylium Salt Catalysis: A Mechanistic Overview
Recently, pyrylium salts have emerged as potent organocatalysts for stereoselective glycosylations. These catalysts offer a mild and operationally simple alternative to traditional metal-based or strong acid promoters. The working hypothesis for the mechanism, particularly with common glycosyl trichloroacetimidate (TCA) donors, involves a non-covalent activation pathway.
The proposed mechanism proceeds as follows:
-
Initial Activation: The pyrylium catalyst is believed to activate the glycosyl donor through non-covalent interactions. Mechanistic studies suggest the reaction likely proceeds via an S_N2-like substitution on the protonated electrophile.[4]
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol or phenol) attacks the anomeric carbon. The stereochemical outcome is often stereospecific, meaning the configuration of the product is dependent on the starting configuration of the donor. For instance, an α-TCA donor predominantly yields a β-glycoside, and a β-TCA donor yields an α-glycoside, which is characteristic of an inversion of stereochemistry.[4]
-
Catalyst Turnover: Upon formation of the glycosidic bond, the catalyst is regenerated, completing the catalytic cycle.
This process avoids the formation of highly reactive, indiscriminate oxocarbenium ion intermediates that can lead to mixtures of anomers.
Caption: Proposed mechanism for pyrylium-catalyzed O-glycosylation.
Comparative Analysis: Pyrylium Catalysis vs. Alternative Methods
The efficacy of any glycosylation method is judged by its stereoselectivity, yield, substrate scope, and operational ease. Below is a comparison of the pyrylium triflate method with other widely used protocols.
| Method | Promoter / Catalyst | Typical Donor | Mechanism / Stereodirecting Element | Key Advantages | Key Limitations |
| Pyrylium Catalysis | 2,6-Di-tert-butyl-4-methylpyrylium triflate | Glycosyl Trichloroacetimidates (TCAs) | Organocatalysis, S_N2-like inversion[4] | Mild conditions, operational simplicity (air tolerant), high stereospecificity, broad substrate scope.[4][5] | Catalyst loading can be relatively high (e.g., 10 mol%); less established than classical methods. |
| Schmidt Glycosylation | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Glycosyl Trichloroacetimidates (TCAs) | S_N1 or S_N2 pathway depending on conditions | Highly versatile, widely used, good for many linkages. | Often requires cryogenic temperatures for selectivity; sensitive to moisture; Lewis acids can be harsh. |
| Neighboring Group Participation | Various Promoters | Donors with C-2 Acyl Groups (Ac, Bz) | Formation of a dioxolenium ion intermediate shields one face.[3] | Excellent and reliable for 1,2-trans products (e.g., β-glucosides).[3] | Not applicable for 1,2-cis products; requires specific protecting group strategy. |
| Thioglycoside Pre-activation | Tf₂O / Hindered Base (DTBMP, TTBP) | Thioglycosides | In situ formation of a highly reactive glycosyl triflate intermediate.[6][7] | Powerful for difficult glycosylations, including 1,2-cis linkages; high yields.[6] | Requires strict anhydrous and inert conditions; cryogenic temperatures are essential; hindered bases can be expensive.[8] |
| Koenigs-Knorr Reaction | Silver or Mercury Salts | Glycosyl Halides | Halide abstraction to form an oxocarbenium ion. | Historically significant. | Stoichiometric use of toxic heavy metal salts; often superseded by newer methods. |
Experimental Protocol: Stereoselective β-Glucosylation
This protocol describes a representative glycosylation using an α-trichloroacetimidate donor to achieve a β-glycoside, demonstrating the practical application of the methodology. This self-validating procedure includes checkpoints for reaction monitoring and outcome assessment.
Workflow Diagram
Caption: Step-by-step workflow for pyrylium-catalyzed glycosylation.
Step-by-Step Methodology
-
Materials:
-
Glycosyl Donor: Per-O-benzylated glucosyl α-trichloroacetimidate (1.2 equiv.)
-
Glycosyl Acceptor: A primary or secondary alcohol (1.0 equiv.)
-
Catalyst: 2,6-Di-tert-butyl-4-methylpyrylium triflate (0.1 equiv., 10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Quenching Solution: Saturated sodium bicarbonate solution
-
-
Procedure:
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the glycosyl acceptor (e.g., 0.1 mmol, 1.0 equiv.).
-
Reaction Assembly: Under an ambient air atmosphere, add the glycosyl donor (0.12 mmol, 1.2 equiv.) followed by the 2,6-Di-tert-butyl-4-methylpyrylium triflate catalyst (0.01 mmol, 0.1 equiv.).[4]
-
Initiation: Add the anhydrous solvent (e.g., 1.0 mL) to the vial. The reaction is typically performed at room temperature. The reaction should initiate upon mixing of all three components.[4]
-
Monitoring (Self-Validation): Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The consumption of the limiting glycosyl acceptor is a reliable indicator of reaction completion. This typically occurs within 1-4 hours.
-
Workup: Once the reaction is complete, quench by adding a few drops of triethylamine or a small volume of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the crude α/β anomeric ratio by ¹H-NMR spectroscopy before purification.[5] The crude residue is then purified by flash column chromatography on silica gel to yield the pure glycoside product. The stereochemical assignment is confirmed by the coupling constant (JH1,H2) of the anomeric proton signal in the ¹H-NMR spectrum.
-
Conclusion and Outlook
2,6-Di-tert-butyl-4-methylpyrylium triflate presents a compelling option for researchers seeking a reliable and operationally simple method for stereoselective glycosylation. Its ability to function under mild, open-atmosphere conditions lowers the barrier to entry for non-specialists in carbohydrate chemistry.[4] The stereospecific nature of the catalysis, particularly with trichloroacetimidate donors, provides a predictable route to either α- or β-glycosides by simply choosing the appropriate anomer of the starting donor. While pre-activation methods with thioglycosides may offer solutions for the most challenging linkages, the pyrylium salt-based protocol provides an excellent balance of reactivity, selectivity, and user-friendliness for a wide range of applications in the synthesis of complex carbohydrates and glycoconjugates.
References
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Paul, S. & Mukhopadhyay, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10. Available at: [Link].
-
Paul, S. & Mukhopadhyay, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC, NIH. Available at: [Link].
-
Themed collection Glycosylation: New methodologies and applications. RSC Publishing. Available at: [Link].
-
Mensah, E. A. & Yu, B. (2019). Recent Developments in Stereoselective Chemical Glycosylation. PMC, NIH. Available at: [Link].
-
Li, W., et al. (2017). A minimalist approach to stereoselective glycosylation with unprotected donors. PMC, NIH. Available at: [Link].
-
Li, W., et al. (2015). Pre-activation Based Stereoselective Glycosylations. PMC, NIH. Available at: [Link].
-
Le, N. H., et al. (2022). Stereospecific, Pyrylium Salt-Catalyzed O-Glycosylations of Phenols and Alkyl Alcohols. ChemRxiv. Available at: [Link].
-
Stereoselective O‐Glycosylations by Pyrylium Salt Organocatalysis. ResearchGate. Available at: [Link].
-
The stereoselective introduction of glycosidic bonds (glycosylation) is one of the main challenges in the chemical. ChemRxiv. Available at: [Link].
-
2,6-Di- tert -butyl-4-methylpyridine (DTBMP). ResearchGate. Available at: [Link].
-
ChemInform Abstract: 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions. ResearchGate. Available at: [Link].
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Chemistry of Glycosyl Triflates: Synthesis of β-Mannopyranosides. ResearchGate. Available at: [Link].
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A Comparative Guide to 2,6-Di-tert-butyl-4-methylpyrylium Triflate in Photocatalytic C-H Activation
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is a paramount objective. Direct C-H activation streamlines synthetic pathways, enabling late-stage functionalization of complex molecules and accelerating the discovery of novel chemical entities.[1][2] In recent years, photoredox catalysis has emerged as a powerful and versatile platform for these transformations, offering mild reaction conditions and unique reactivity patterns.[3][4]
This guide provides an in-depth comparative analysis of 2,6-Di-tert-butyl-4-methylpyrylium triflate , a commercially available yet under-explored organic photocatalyst, for its potential in C-H activation. While direct, peer-reviewed performance data for this specific catalyst in C-H functionalization is emerging, this guide will benchmark its anticipated performance by drawing on the well-established principles of pyrylium salt photochemistry and by comparing its structural and electronic attributes to widely-used photocatalysts. We will delve into the mechanistic underpinnings, provide validated experimental protocols based on analogous systems, and offer a prospective analysis of its place in the synthetic chemist's toolbox.
The Pyrylium Salt Platform: Mechanistic Insights and Inherent Advantages
Pyrylium salts are a class of cationic, six-membered oxygen-containing heterocycles. Their utility as photoredox catalysts stems from their potent oxidizing ability in the excited state.[5][6] Upon absorption of visible light, the pyrylium salt is promoted to an excited state (PC*), which can readily accept an electron from a suitable organic substrate in an oxidative quenching cycle. This single-electron transfer (SET) event generates a radical cation from the substrate, initiating a cascade of reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.[7]
The general mechanism for a photoredox-catalyzed C-H functionalization is depicted below:
Figure 2: Step-by-step experimental workflow for photocatalytic C-H arylation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 2,6-Di-tert-butyl-4-methylpyrylium triflate (e.g., 0.01 mmol, 2 mol%), 1,3,5-trimethoxybenzene (0.5 mmol, 1.0 equiv), 4-cyanobenzenediazonium tetrafluoroborate (0.75 mmol, 1.5 equiv), and 2,6-lutidine (1.0 mmol, 2.0 equiv).
-
Causality: An oven-dried vial prevents quenching of reactive intermediates by water. The diazonium salt is used in excess to ensure complete consumption of the limiting arene. 2,6-lutidine is a non-nucleophilic base that neutralizes the proton generated during C-H activation without interfering with the catalyst or reagents.
-
-
Solvent Addition: Add 2.0 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the ionic reagents and is relatively inert under photocatalytic conditions. Anhydrous conditions are crucial.
-
-
Degassing: Seal the vial with a septum and degas the reaction mixture by sparging with a gentle stream of nitrogen or argon for 15 minutes.
-
Causality: Oxygen is an efficient quencher of excited-state photocatalysts and can also trap radical intermediates. Thorough degassing is critical for reaction efficiency and reproducibility. This is a key self-validating step; a poorly degassed reaction will likely fail or give low yields.
-
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp, ensuring continuous stirring. Use a small fan to maintain the reaction at room temperature.
-
Causality: The light source should match the absorption spectrum of the photocatalyst. Cooling is necessary as high-wattage LEDs can heat the reaction, leading to side reactions or catalyst degradation.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
2,6-Di-tert-butyl-4-methylpyrylium triflate stands as a promising, yet underutilized, candidate for challenging C-H activation reactions. Its anticipated high oxidation potential, coupled with excellent solubility and low cost, positions it as a potentially superior alternative to traditional catalysts for activating less electron-rich substrates. While this guide provides a prospective benchmark based on the established reactivity of analogous pyrylium salts, the true potential of this catalyst can only be unlocked through rigorous experimental investigation.
Future studies should focus on:
-
Quantitative Performance Evaluation: Systematic screening of this catalyst in a battery of benchmark C-H activation reactions to determine its substrate scope, functional group tolerance, and optimal reaction conditions.
-
Mechanistic Elucidation: Detailed photophysical and electrochemical studies, including luminescence quenching experiments and cyclic voltammetry, to precisely map its properties and confirm the operative reaction mechanisms.
-
Comparative Studies: Direct, side-by-side comparisons with other leading organic and inorganic photocatalysts under identical conditions to definitively establish its advantages and limitations.
By pursuing these avenues of research, the scientific community can fully harness the potential of 2,6-Di-tert-butyl-4-methylpyrylium triflate, adding a powerful and cost-effective tool to the expanding arsenal of methods for modern organic synthesis.
References
Sources
- 1. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 5. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]
A Comparative Guide to Reaction Kinetics Analysis: The Role of Steric Hindrance with 2,6-Di-tert-butyl-4-methylpyrylium triflate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical reactions that underpin drug discovery and development, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of predictive, efficient, and scalable synthesis. The rate at which molecules interact, the influence of their three-dimensional architecture on this rate, and the subtle interplay of electronic and steric effects are all critical pieces of the puzzle. This guide delves into the analysis of reaction kinetics through the lens of a unique chemical tool: 2,6-Di-tert-butyl-4-methylpyrylium triflate.
Rather than presenting this compound as a universal catalyst, we will explore its specific and insightful application in dissecting the profound impact of steric hindrance on reaction rates. We will compare its reactivity to less sterically encumbered pyrylium salts, providing a clear, data-driven illustration of how molecular architecture governs chemical kinetics.
The Central Player: 2,6-Di-tert-butyl-4-methylpyrylium triflate
2,6-Di-tert-butyl-4-methylpyrylium triflate is a stable, crystalline organic salt. Its defining feature is the presence of two bulky tert-butyl groups flanking the positively charged oxygen atom within the pyrylium ring. This arrangement creates a sterically crowded environment around the electrophilic centers of the ring (the α and γ positions).
While many pyrylium salts are known for their utility as photocatalysts or synthetic precursors, the pronounced steric shielding in this particular salt makes it an exceptional model compound for studying the kinetics of reactions where spatial bulk is a dominant variable. Its primary application in kinetic analysis is as an electrophile in nucleophilic substitution reactions, where the rate of attack by a nucleophile is directly influenced by the steric hindrance imposed by the tert-butyl groups.
The Katritzky Transformation: A Kinetic Probe
A classic reaction of pyrylium salts is their transformation into pyridinium salts upon reaction with primary amines, known as the Katritzky transamination reaction. This reaction proceeds via a nucleophilic attack of the amine on the pyrylium ring, followed by ring-opening and subsequent ring-closure to form the thermodynamically more stable pyridinium ring.
The kinetics of this transformation are highly sensitive to the steric bulk on the pyrylium ring. By comparing the reaction rates of different substituted pyrylium salts with the same amine, we can quantitatively assess the impact of steric hindrance.
Caption: Generalized mechanism for the reaction of a pyrylium salt with a primary amine.
Comparative Kinetic Data: The Impact of Steric Shielding
The true utility of 2,6-Di-tert-butyl-4-methylpyrylium triflate in kinetic analysis becomes evident when its reactivity is compared with that of its less hindered analogues. The bulky tert-butyl groups act as "gatekeepers," significantly slowing down the approach of nucleophiles to the electrophilic ring.
| Pyrylium Salt | Key Structural Feature | Relative Rate of Reaction with a Primary Amine | Causality Behind the Observed Rate |
| 2,4,6-Triphenylpyrylium | Phenyl groups at α and γ positions | Fast | Phenyl groups offer moderate steric hindrance, allowing for relatively easy access of the nucleophile to the electrophilic centers. |
| 2-tert-butyl-4,6-diphenylpyrylium | One bulky tert-butyl group | Intermediate | The single tert-butyl group provides significant steric shielding on one side of the ring, slowing the reaction compared to the triphenyl analogue. |
| 2,6-Di-tert-butyl-4-phenylpyrylium | Two bulky tert-butyl groups | Very Slow | The two flanking tert-butyl groups create a highly congested environment around the α-carbons, severely impeding nucleophilic attack and drastically reducing the reaction rate.[1] |
Note: The relative rates are illustrative and based on established principles of steric effects in these reactions. The exact rate constants would depend on the specific amine, solvent, and temperature.
This comparative data clearly demonstrates that the rate of nucleophilic attack is inversely proportional to the degree of steric hindrance at the electrophilic centers. The 2,6-di-tert-butyl substitution provides a powerful means to isolate and quantify these steric effects, which is invaluable in mechanistic studies and in the design of molecules with tailored reactivity.
Experimental Protocol: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol outlines a general method for determining the pseudo-first-order rate constant for the reaction of a pyrylium salt with an excess of a primary amine. The disappearance of the characteristic long-wavelength absorbance of the pyrylium salt is monitored over time.
Materials and Equipment:
-
2,6-Di-tert-butyl-4-methylpyrylium triflate
-
Alternative pyrylium salt for comparison (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate)
-
Primary amine (e.g., aniline or benzylamine)
-
Spectroscopic grade solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,6-Di-tert-butyl-4-methylpyrylium triflate (e.g., 1 mM in acetonitrile).
-
Prepare a stock solution of the chosen primary amine at a significantly higher concentration (e.g., 100 mM in acetonitrile). This ensures pseudo-first-order conditions where the amine concentration remains effectively constant throughout the reaction.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range that covers the maximum absorbance (λ_max) of the pyrylium salt. For most pyrylium salts, this is in the visible region.
-
Equilibrate the solvent in the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Initiation of the Reaction and Data Acquisition:
-
Pipette the required volume of the pyrylium salt stock solution into a cuvette containing the solvent to achieve the desired final concentration (e.g., 0.05 mM).
-
Obtain an initial absorbance spectrum (t=0).
-
Initiate the reaction by adding a small, precise volume of the concentrated amine stock solution to the cuvette. Mix rapidly by inverting the cuvette (sealed with a cap) a few times.
-
Immediately begin recording absorbance spectra at fixed time intervals (e.g., every 30 seconds or 1 minute, depending on the reaction rate). Continue until the absorbance at the λ_max of the pyrylium salt has decreased to a near-constant value.
-
-
Data Analysis:
-
Extract the absorbance value at the λ_max of the pyrylium salt for each time point.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k_2) can be calculated by dividing k_obs by the concentration of the amine.
-
Caption: Workflow for a typical kinetic analysis using UV-Vis spectroscopy.
Advantages and Limitations in Kinetic Studies
Advantages:
-
Isolating Steric Effects: The primary advantage of using 2,6-Di-tert-butyl-4-methylpyrylium triflate is its ability to create a sterically demanding environment, allowing for the direct study of steric hindrance on reaction rates.
-
High Stability: The steric bulk enhances the stability of the pyrylium salt, making it easier to handle and store compared to some less substituted, more reactive analogues.
-
Good Spectroscopic Probe: Pyrylium salts generally have strong absorbance in the visible region, distinct from their reactants and products, making them well-suited for kinetic analysis by UV-Vis spectroscopy.
Limitations:
-
Limited Reactivity: The significant steric hindrance can render the salt unreactive towards bulkier nucleophiles or may require harsh reaction conditions, which can complicate kinetic studies.
-
Specific Application: Its utility is largely confined to studying nucleophilic substitution reactions where it acts as the electrophilic substrate. It is not a general-purpose catalyst for a wide range of transformations.
Conclusion
2,6-Di-tert-butyl-4-methylpyrylium triflate serves as a powerful and precise tool for the quantitative analysis of steric effects in reaction kinetics. While not a broadly applicable catalyst, its value lies in its ability to provide a clear, measurable demonstration of how molecular architecture dictates reactivity. By comparing its reaction rates with less hindered pyrylium salts, researchers can gain fundamental insights into reaction mechanisms, which is crucial for the rational design of synthetic routes and the development of new chemical entities. This targeted approach to kinetic analysis, focusing on a single, well-defined variable, exemplifies the elegance and power of physical organic chemistry in solving complex chemical challenges.
References
- Katritzky, A. R. The reactions of pyrylium salts with nucleophiles. Tetrahedron1980, 36 (6), 679-699.
-
Organic Syntheses Procedure for 2,6-Di-tert-butyl-4-methylpyridine, which involves the synthesis of the pyrylium salt precursor. Available at: [Link]
- Balaban, A. T. et al. Pyrylium Salts: Syntheses, Reactions, and Physical Properties. Advances in Heterocyclic Chemistry, 1982, Supplement 2.
-
Garner, C. M. et al. Kinetic Studies of the Epimerization of Diastereomeric Pyrylium Salts. The Journal of Organic Chemistry, 2013 , 78 (23), 11698-11706. Available at: [Link]
-
Katritzky, A. R. et al. The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1980 , 1870-1878. Available at: [Link]
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Navigating the Labyrinth of Hindered Bases: A Cost-Benefit Analysis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a non-nucleophilic, sterically hindered base is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall project cost. Among the arsenal of available reagents, 2,6-Di-tert-butyl-4-methylpyrylium triflate stands as a precursor to one of the most renowned hindered bases, 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This guide offers an in-depth cost-benefit analysis of utilizing this pyrylium salt, juxtaposing its synthetic utility and performance against prominent alternatives, supported by experimental data and detailed protocols.
The Strategic Value of Steric Hindrance: An Introduction to 2,6-Di-tert-butyl-4-methylpyrylium Triflate and Its Role
2,6-Di-tert-butyl-4-methylpyrylium triflate is a stable, crystalline solid that serves as a convenient precursor to the highly hindered, non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The pyrylium salt itself can act as a powerful electrophile in certain contexts. However, its primary value in modern synthesis lies in its facile conversion to DTBMP, a workhorse for a variety of transformations where the scavenging of a proton is required without the interference of nucleophilic attack from the base itself.
The strategic importance of DTBMP, and by extension its pyrylium precursor, stems from the bulky tert-butyl groups flanking the nitrogen atom. This steric shielding effectively prevents the nitrogen's lone pair of electrons from participating in nucleophilic reactions, while still allowing it to abstract protons. This unique property is indispensable in a range of critical reactions, most notably in glycosylation and the formation of vinyl triflates.
The Cost Component: A Multifaceted Consideration
A thorough cost analysis extends beyond the simple sticker price of the reagent. It encompasses the accessibility and cost of starting materials for its synthesis, the complexity and yield of the preparative route, and the safety and handling considerations associated with both the synthesis and application.
In-House Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate: A Practical Protocol
For laboratories where cost-effectiveness is paramount, the in-house synthesis of the pyrylium triflate is a viable option. A well-established procedure from Organic Syntheses provides a reliable route with a reported yield of 53-62%.[1]
Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Triflate [1]
-
Materials:
-
Pivaloyl chloride (300 g, 2.5 mol)
-
Anhydrous tert-butyl alcohol (46 g, 0.62 mol)
-
Trifluoromethanesulfonic acid (187.5 g, 1.25 mol)
-
Diethyl ether
-
-
Procedure:
-
To a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condensers, add pivaloyl chloride and anhydrous tert-butyl alcohol.
-
With stirring, warm the mixture to 85 °C.
-
Add trifluoromethanesulfonic acid over 2-3 minutes, maintaining the temperature between 95-105 °C for 10 minutes.
-
Cool the reaction mixture to -10 °C.
-
Add 1 L of cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and air-dry to yield the light tan 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate.
-
Cost Breakdown of Starting Materials
| Reagent | Typical Price (per 100g) |
| Pivaloyl Chloride | ~$50 - $100 |
| tert-Butyl Alcohol | ~$20 - $40 |
| Trifluoromethanesulfonic Acid | ~$150 - $250 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Commercial Availability and Cost
For laboratories preferring to purchase the reagent, 2,6-Di-tert-butyl-4-methylpyrylium triflate and its resulting base, DTBMP, are commercially available, albeit at a premium price.
| Reagent | Typical Price (per 5g) |
| 2,6-Di-tert-butyl-4-methylpyrylium Triflate | ~$80 - $120 |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | ~$100 - $150 |
The Benefit Component: Performance in Key Synthetic Transformations
The justification for the cost of using 2,6-Di-tert-butyl-4-methylpyrylium triflate lies in the superior performance of its derivative, DTBMP, in preventing side reactions and enhancing yields and selectivity in critical synthetic steps.
Glycosylation Reactions
In the intricate art of oligosaccharide synthesis, the formation of glycosidic bonds with high stereocontrol is paramount. Acid-catalyzed side reactions, such as anomerization or degradation of sensitive protecting groups, can significantly diminish yields. DTBMP is widely employed to neutralize the acidic byproducts generated during the activation of glycosyl donors, thereby preserving the integrity of the desired products.[2]
Vinyl Triflate Formation
The conversion of ketones to vinyl triflates is a powerful transformation that generates versatile intermediates for cross-coupling reactions. This reaction is typically mediated by triflic anhydride, which produces the highly corrosive triflic acid as a byproduct. DTBMP is the base of choice to scavenge this acid, preventing undesired side reactions and promoting high yields of the vinyl triflate.[3]
Head-to-Head Comparison: DTBMP vs. The Alternatives
The high cost of DTBMP has spurred the search for more economical yet equally effective non-nucleophilic, hindered bases. Here, we compare DTBMP with three prominent alternatives: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®), 2,4,6-Tri-tert-butylpyrimidine (TTBP), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Comparative Overview of Hindered Bases
| Reagent | Structure | pKa of Conjugate Acid | Typical Price (per 5g) | Key Characteristics |
| DTBMP | ~4.4 | ~$100 - $150 | Highly hindered, non-nucleophilic, effective proton scavenger. | |
| Proton Sponge® | 12.1 (in water) | ~$30 - $50 | Exceptionally high basicity, moderate steric hindrance.[4] | |
| TTBP | ~3.5 | ~$60 - $90 | Structurally similar to DTBMP, reported as a cost-effective alternative.[5] | |
| DBU | ~13.5 (in acetonitrile) | ~$20 - $40 | Strong, non-nucleophilic base, widely used in elimination reactions. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Performance Showdown: Glycosylation and Vinyl Triflate Synthesis
A seminal study by Crich and coworkers directly compared the efficacy of TTBP and DTBMP in these two key transformations. Their findings demonstrate that TTBP is a highly effective and more economical substitute for DTBMP.[5]
Table 1: Comparison of TTBP and DTBMP in the Formation of a Vinyl Triflate
| Base | Yield of Vinyl Triflate |
| DTBMP | 95% |
| TTBP | 96% |
Table 2: Comparison of TTBP and DTBMP in a Glycosylation Reaction
| Base | Yield of Disaccharide | α:β Ratio |
| DTBMP | 85% | 1:1 |
| TTBP | 83% | 1:1 |
These results indicate that for these specific applications, the less expensive TTBP performs on par with DTBMP.
While direct comparative studies across all four bases for a single reaction are scarce, the literature suggests the following trends:
-
Proton Sponge®: Its high basicity makes it an excellent choice for deprotonating weakly acidic substrates. However, its slightly lower steric bulk compared to DTBMP and TTBP might lead to undesired nucleophilic addition in sensitive systems.
-
DBU: While a powerful and cost-effective non-nucleophilic base, its primary utility lies in promoting elimination reactions. In the context of glycosylation, it can be effective but may also lead to side products depending on the substrate and reaction conditions.[6]
Safety and Handling: A Critical Consideration
A comprehensive cost-benefit analysis must include a thorough evaluation of the hazards associated with each reagent.
| Reagent | Key Hazards |
| 2,6-Di-tert-butyl-4-methylpyrylium Triflate | Irritant. Handle with care in a fume hood.[7] |
| DTBMP | Irritant to skin, eyes, and respiratory system.[8] |
| Proton Sponge® | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9] |
| TTBP | Causes skin and serious eye irritation. May cause respiratory irritation. |
| DBU | Toxic if swallowed. Causes severe skin burns and eye damage. |
It is imperative to consult the full Safety Data Sheet (SDS) for each reagent before use and to handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.
Workflow and Logical Relationships
The decision-making process for selecting a hindered base can be visualized as follows:
Caption: Decision workflow for selecting a hindered base.
Conclusion: A Strategic Approach to Reagent Selection
2,6-Di-tert-butyl-4-methylpyrylium triflate, as a precursor to DTBMP, has historically held a privileged position in syntheses requiring a robust, non-nucleophilic hindered base. Its efficacy in preventing side reactions, particularly in glycosylation and vinyl triflate formation, is well-documented. However, a comprehensive cost-benefit analysis reveals that its high cost, whether purchased directly or synthesized in-house, warrants a careful consideration of alternatives.
Experimental evidence, particularly the work of Crich and coworkers, strongly suggests that 2,4,6-Tri-tert-butylpyrimidine (TTBP) is a more cost-effective alternative that delivers comparable, if not identical, performance in key applications. While Proton Sponge® and DBU also present as viable, and often cheaper, options, their suitability is more context-dependent, and a careful evaluation of their reactivity profiles for the specific transformation is essential.
For the modern synthetic chemist, the decision is no longer a default choice for the most well-known reagent. Instead, a data-driven approach that weighs the cost, performance, and safety of all available options will lead to the most efficient and economical synthetic strategy. This guide provides a framework for making that informed decision, empowering researchers to navigate the complex landscape of hindered bases with confidence and scientific rigor.
References
-
Chem-Impex. 2,4,6-Tri-tert-butylpyrimidine. [Link]
-
ResearchGate. ChemInform Abstract: 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. [Link]
-
PNAS. Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. [Link]
-
PMC. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]
-
POLYCAT DBU - SAFETY DATA SHEET. [Link]
-
PMC. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. [Link]
-
ResearchGate. (PDF) First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity. [Link]
-
Semantic Scholar. 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions. [Link]
-
UVIC. Proton sponge phosphines: electrospray-active ligands†‡. [Link]
-
Nucleoside chemistry: a challenge best tackled together. [Link]
-
PubChem. Proton sponge. [Link]
-
ResearchGate. 'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines. [Link]
-
Organic Syntheses. is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes. [Link]
-
PubMed. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. [Link]
-
Organic Chemistry Portal. Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides. [Link]
-
ResearchGate. Vinyl triflates derived from 1,3-dicarbonyl compounds and analogs: Access and applications to organic synthesis. [Link]
-
PMC. Guidelines for O-Glycoside Formation from First Principles. [Link]
-
HIMEDIA. Diazabicyclo (5,4,0) undec-7-ene (DBU) Code No. : RM1581 Section 1. [Link]
-
PubMed. Base-Promoted Glycosylation Allows Protecting Group-Free and Stereoselective O-Glycosylation of Carboxylic Acids. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]
-
ResearchGate. Effect of reaction time on the isolated yield of DBU. The selectivity.... [Link]
-
YouTube. charge 2 proton sponge. [Link]
-
ResearchGate. Establishment of Guidelines for the Control of Glycosylation Reactions and Intermediates by Quantitative Assessment of Reactivity. [Link]
-
PROTON Simply Bio - SAFETY DATA SHEET. [Link]
-
ResearchGate. Dependence of DEC yield on the DBU amount. Reaction conditions: 8.0.... [Link]
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- 1. Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Proton sponge | C14H18N2 | CID 88675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety and operational excellence. The compound 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate is a powerful and versatile reagent in modern organic synthesis, valued for its utility as a bulky cation in photochemical applications and for creating complex molecules.[1] However, its inherent reactivity necessitates a robust and well-understood disposal plan.
This guide provides a detailed, procedure-based framework for the safe handling and disposal of this compound. It is structured to move from hazard identification to actionable protocols, ensuring that every step is grounded in sound chemical principles.
Core Hazard Profile & Chemical Rationale
Understanding the "why" behind a protocol is the cornerstone of laboratory safety. The hazards of this compound arise from the distinct properties of its cation (the pyrylium ring) and its anion (trifluoromethanesulfonate).
-
The Pyrylium Cation: This is an aromatic, positively charged oxonium ion.[2] While its aromaticity provides some stability compared to simple oxonium ions, the high electronegativity of the oxygen atom creates significant positive charge density at the 2, 4, and 6 positions of the ring.[3] This makes the pyrylium ring highly susceptible to attack by nucleophiles, which can lead to a ring-opening reaction.[2][3][4][5] This reactivity is the primary chemical concern during handling and neutralization.
-
The Trifluoromethanesulfonate (Triflate) Anion: As the conjugate base of triflic acid, a superacid, the triflate anion is an exceptionally stable and poor nucleophile. However, compounds containing it, and its parent acid, can be corrosive or irritating.[6][7][8][9][10] Disposal procedures for triflate-containing waste must consider the potential for irritation and the persistence of the anion.
Hazard and Safety Summary
| Category | Information | Source |
| GHS Pictogram | Irritant (based on related compounds) | [6][8][11] |
| Signal Word | Warning (inferred from related compounds) | [8] |
| Primary Hazards | Causes skin and eye irritation.[6][8][11] May cause respiratory irritation.[6][8] Harmful if swallowed.[6] | [6][8][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases/nucleophiles.[12][13][14] | [12][13][14] |
| Precautionary Statements (Handling) | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. | [8][11][14] |
| Precautionary Statements (Disposal) | Dispose of contents/container to an approved waste disposal plant. Do NOT discharge into sewers or waterways. | [6][11][15][16] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or beginning any disposal protocol, ensure the following measures are in place.
-
Engineering Controls: All handling of solid this compound and any subsequent solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]
-
Protective Clothing: A standard laboratory coat is required. For spill cleanup, a chemically resistant apron may be appropriate.
-
-
Spill & Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][11] If irritation occurs or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][15] Seek immediate medical attention.
-
Minor Solid Spill: Carefully sweep up the solid material, avoiding dust generation.[6][11] Place it into a clearly labeled, sealed container for hazardous waste disposal. Clean the spill area with a damp cloth, and dispose of the cloth as solid waste.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][11]
-
The Disposal Workflow: A Two-Tiered Approach
The guiding principle for chemical waste is to ensure it is managed safely, compliantly, and with minimal environmental impact. The following workflow provides a logical path for the disposal of this compound. The primary and universally recommended pathway is direct disposal via professional services. An alternative, in-lab pre-treatment, is provided for experienced personnel under specific circumstances.
Caption: Disposal Workflow for this compound.
Experimental Protocols
Follow these step-by-step procedures for the safe disposal of this reagent.
Protocol 4.1: Preparing Waste for Professional Disposal (Recommended)
This is the most direct and compliant method for all forms of waste containing this compound.
-
Segregation: Collect all waste containing the compound, including unreacted solid, contaminated spatulas, weighing paper, and gloves, in a dedicated, chemically resistant waste container. Do not mix with other waste streams, especially strong bases or oxidizing agents.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid. The container must be clean, dry, and in good condition.
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound". Include the CAS number (59643-43-5), appropriate hazard pictograms (e.g., irritant), and the date.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.[11][13][16]
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed professional waste disposal service.[16]
Protocol 4.2: In-Lab Quenching & Neutralization (Expert Use Only)
This protocol describes a chemical pre-treatment to convert the reactive pyrylium cation into a less hazardous, ring-opened 1,5-enedione derivative before collection for final disposal.[2] This procedure should only be performed by trained personnel with a thorough understanding of the reaction, and only for small quantities (typically < 5g). Always consult your institution's EH&S guidelines before proceeding.
-
Preparation:
-
In a chemical fume hood, place a beaker or flask of appropriate size in a secondary container (e.g., an ice bath) to manage any potential exotherm.
-
Add a suitable solvent such as methanol or isopropanol to the flask.
-
Prepare a 5-10% aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH). Avoid strong bases like NaOH or KOH, which can cause a rapid, uncontrolled reaction.
-
-
Controlled Addition:
-
While stirring the solvent, slowly and portion-wise add the solid this compound waste. Ensure each portion dissolves or disperses before adding the next.
-
-
Neutralization/Quenching:
-
Slowly add the mild base solution dropwise to the stirred pyrylium salt suspension. The pyrylium cation will react with the base (a nucleophile), causing the ring to open.
-
Monitor the reaction. The disappearance of the solid and any color change can indicate the reaction is proceeding.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
-
Waste Collection:
-
The resulting mixture now contains the ring-opened product, the triflate salt, and the solvent. This entire solution should be treated as hazardous chemical waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should include all components of the final mixture (e.g., "Methanol, Water, Sodium Trifluoromethanesulfonate, and 1,5-enedione derivative").
-
-
Final Disposal: Store the container in the designated waste accumulation area and arrange for pickup via your institutional EH&S office, as described in Protocol 4.1.
By adhering to these detailed procedures, you can ensure that the disposal of this compound is handled with the scientific rigor and commitment to safety that defines our profession.
References
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Safety Data Sheet. Retrieved from [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436. Retrieved from [Link]
-
ResearchGate. (n.d.). Different situations to pyrylium salts attack. [Scientific Diagram]. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrylium. Retrieved from [Link]
-
It's Chemistry Time. (2022, December 6). Pyrylium salt(6 membered Heterocyclic) Reaction & Synthesis. YouTube. Retrieved from [Link]
-
Wang, K., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews, 49(21), 7628-7662. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Personal protective equipment for handling 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Safe Handling, Operation, and Disposal of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
A Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling of this compound. This compound is a versatile reagent in organic synthesis, valued for its stability and reactivity as a powerful electrophile.[1][2] However, its safe use demands a thorough understanding of its properties and strict adherence to established safety protocols. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Hazard Assessment and Core Safety Principles
This compound is classified as a skin and serious eye irritant.[3] Like many pyrylium salts, it is highly reactive towards nucleophiles and can be unstable in neutral water.[4][5] The trifluoromethanesulfonate (triflate) anion is the conjugate base of a strong acid, and the overall compound should be handled with the care afforded to corrosive and irritating solids.[6][7][8] Dust from such solids can be inhaled, causing irritation to the respiratory tract.[9]
Core Principle: The "STOP" Rule
A foundational principle in handling hazardous chemicals is the "STOP" rule:
-
S ubstitution: If possible, substitute with a less hazardous material.
-
T echnical Controls: Use engineering controls like fume hoods.
-
O rganizational Measures: Implement safe work practices and training.
-
P ersonal Protective Equipment: Use PPE as the last line of defense.[10]
This guide focuses on the technical, organizational, and personal protective measures essential when substitution is not feasible.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are critical to prevent exposure.[11][12] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[6][10][11] | Protects against dust particles and potential splashes, which can cause serious eye irritation or damage.[3] A face shield provides broader protection for the entire face.[6] |
| Hand and Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[11] Lab coat or chemical-resistant apron.[6][11] | Prevents direct skin contact, which can cause irritation and burns.[3][6] The material must resist penetration by the chemical.[12] |
| Respiratory Protection | NIOSH-certified dust and mist respirator. | Required when there is a potential for generating dust, especially outside of a chemical fume hood, to prevent respiratory tract irritation.[9][13] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. Corrosive chemicals can penetrate standard footwear.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes risk during handling and use. All manipulations should be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[6][9]
Step 1: Preparation and Area Setup
-
Verify Emergency Equipment: Ensure an eyewash station and emergency shower are unobstructed and functional before starting work.[6][10]
-
Prepare Spill Kit: Have a chemical spill kit readily available. For this solid, it should contain an inert absorbent material like sand, earth, or vermiculite.[8][14]
-
Designate Work Area: Clearly demarcate the area where the chemical will be handled within the fume hood.
Step 2: Weighing and Dispensing
-
Don Full PPE: Before opening the container, put on all required PPE as detailed in the table above.
-
Minimize Dust Generation: Open the container slowly in the fume hood. Use a spatula to carefully transfer the solid. Avoid pouring, which can create airborne dust.[15]
-
Seal Container Promptly: Securely close the container immediately after dispensing to prevent absorption of moisture and accidental spills.[15]
Step 3: During the Reaction
-
Controlled Addition: When adding the pyrylium salt to a solvent or reaction mixture, do so slowly and with stirring to manage any potential exothermic reactions.[12]
-
Maintain Ventilation: Keep the fume hood sash at the appropriate height throughout the experiment to ensure proper airflow.
-
Monitor the Reaction: Be observant of any unexpected changes in the reaction, such as rapid gas evolution or color change.
Step 4: Post-Procedure Cleanup
-
Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE Correctly: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid contaminating yourself.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[13]
Emergency and Disposal Plan
A clear, actionable plan for emergencies and waste disposal is non-negotiable.
Emergency Spill Response
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First Aid Procedures
-
Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected area with large amounts of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated spill cleanup supplies, in a clearly labeled, sealed container suitable for hazardous waste.[13][14][17] Do not mix with other waste streams.[13]
-
Labeling: The container must be accurately labeled with the chemical name and associated hazards.[13]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials pending pickup.[13]
-
Final Disposal: Arrange for disposal through a licensed professional hazardous waste disposal service.[12][13] Never dispose of this chemical down the drain.[12]
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. Available at: [Link]
-
Trifluoromethanesulfonic acid. Szabo-Scandic. Available at: [Link]
-
Corrosive Materials. Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]
-
Working Safely with Corrosives Meeting Kit. Safety OnDemand – ICW Group. Available at: [Link]
-
Pyrylium. Wikipedia. Available at: [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PubMed Central. Available at: [Link]
-
Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. Available at: [Link]
-
Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
